molecular formula C5H7NO B1606727 2,5-Dimethyloxazole CAS No. 23012-11-5

2,5-Dimethyloxazole

Cat. No.: B1606727
CAS No.: 23012-11-5
M. Wt: 97.12 g/mol
InChI Key: NSAUQTCATRWAJC-UHFFFAOYSA-N
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Description

2,5-Dimethyloxazole (CAS 23012-11-5) is a versatile heterocyclic compound with the molecular formula C 5 H 7 NO and a molecular weight of 97.12 g/mol . This oxazole derivative serves as a critical synthetic intermediate and key pharmacophore in medicinal chemistry, particularly in the design of novel epigenetic therapies. Its primary research value lies in its role as a building block for designing and synthesizing hybrid compounds that function as multi-target epigenetic modifiers . Specifically, the this compound structure is a key component in developing inhibitors that simultaneously target Histone Deacetylases (HDACs) and Bromodomain-containing proteins (BRDs) . This polypharmacology approach is a promising strategy for treating complex diseases, including infectious diseases and certain cancers, by disrupting multiple pathways in the biological network . Researchers utilize this compound to gain selectivity for specific HDAC classes and to mimic acetylated lysine, which is essential for inhibiting bromodomain "reader" proteins . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NO/c1-4-3-6-5(2)7-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAUQTCATRWAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177567
Record name 2,5-Dimethyloxazole
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Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

117.00 to 118.00 °C. @ 760.00 mm Hg
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CAS No.

23012-11-5
Record name 2,5-Dimethyloxazole
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Record name 2,5-Dimethyloxazole
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Record name 2,5-dimethyloxazole
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Record name 2,5-DIMETHYLOXAZOLE
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Foundational & Exploratory

2,5-Dimethyloxazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,5-Dimethyloxazole, focusing on its physicochemical properties, synthetic pathways, and pivotal role in heterocyclic transformations such as the Diels-Alder reaction for pyridine synthesis.

Executive Summary

This compound (CAS: 23012-11-5) is a 1,3-oxazole derivative characterized by methyl substitution at the C2 and C5 positions.[1] It serves as a critical heterocyclic building block in organic synthesis, particularly in the construction of pyridines via Diels-Alder cycloaddition (the Kondrat'eva reaction).[2] Beyond its synthetic utility, it is a potent flavorant exhibiting nutty and roasted aromatic profiles, naturally occurring in roasted coffee and cocoa. This guide details its structural dynamics, validated synthesis protocols, and reactivity patterns for researchers in medicinal chemistry and agrochemical development.

Physicochemical Profile & Structural Analysis[3]

Structural Dynamics

The oxazole ring is a


-excessive heterocycle, but less so than furan or pyrrole due to the electronegative nitrogen atom.
  • Electronic Distribution: The C2 position is electronically depleted due to the inductive effect of the adjacent oxygen and nitrogen. The C5 position is nucleophilic, while C4 is the primary site for electrophilic substitution.

  • Substituent Effects: The methyl groups at C2 and C5 act as weak electron donors (+I effect), stabilizing the ring and slightly increasing the basicity of the nitrogen compared to the parent oxazole.[2]

Key Physical Properties[4][5]
PropertyValueNotes
Molecular Formula

Molecular Weight 97.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 117–118 °C@ 760 mmHg
Density ~0.97 g/mLEstimated (based on 4-ethyl analog)
Refractive Index (

)
1.440–1.445
Solubility Ethanol, Methanol, EtherMiscible with organic solvents; sparingly soluble in water
Odor Profile Green, Nutty, Roasted, MeatyHigh dilution threshold
Basicity (

)
~2.0–3.0 (Conjugate Acid)Weak base; protonation occurs at N3

Synthetic Methodology: The Robinson-Gabriel Cyclodehydration[9]

The most robust route to this compound is the Robinson-Gabriel synthesis , which involves the intramolecular cyclodehydration of 2-acylaminoketones.

Reaction Mechanism

The precursor,


-(2-oxopropyl)acetamide  (also known as acetamidoacetone), undergoes enolization followed by cyclization driven by a dehydrating agent (e.g., 

,

, or Polyphosphoric Acid).
Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from


-(2-oxopropyl)acetamide.

Reagents:

  • 
    -(2-oxopropyl)acetamide (1.0 eq)[2]
    
  • Phosphorus Oxychloride (

    
    ) (3.0 eq) or Polyphosphoric Acid (PPA)[2]
    
  • Sodium Bicarbonate (

    
    ) (sat.[2][3] aq.)
    
  • Dichloromethane (DCM)[2][4]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve

    
    -(2-oxopropyl)acetamide (10 g) in 
    
    
    
    (30 mL). Note: PPA is a greener alternative, requiring heating to 140°C.
  • Cyclization: Heat the mixture to 90–100°C for 2–3 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). Disappearance of the starting amide spot indicates completion.

  • Quenching: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess

    
    . Caution:  Exothermic reaction; 
    
    
    
    gas evolution.
  • Neutralization: Carefully neutralize the aqueous solution with saturated

    
     until pH ~8.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[2] Combine organic phases.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via fractional distillation (atmospheric pressure). Collect the fraction boiling at 116–118°C.

Synthesis Workflow Diagram

RobinsonGabriel Precursor N-(2-oxopropyl)acetamide Intermediate Cyclic Iminium Intermediate Precursor->Intermediate Cyclodehydration (Heat, -H2O) Reagent Dehydrating Agent (POCl3 or PPA) Reagent->Intermediate Catalysis Product This compound (BP: 117°C) Intermediate->Product Aromatization

Figure 1: Robinson-Gabriel cyclodehydration pathway converting


-acylaminoketones to the oxazole core.[2]

Reactivity & Functionalization: The Diels-Alder Gateway

The defining chemical feature of this compound is its ability to function as a diene in Diels-Alder [4+2] cycloadditions. This reactivity is exploited to synthesize substituted pyridines (Vitamin B6 precursors) and furans.[2]

The Kondrat'eva Reaction (Oxazole Pyridine)

When reacted with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid), the oxazole forms a bicyclic adduct which spontaneously eliminates water (or alcohol) to yield a pyridine derivative.[2]

Reaction with Maleic Anhydride:

  • Cycloaddition: this compound reacts with maleic anhydride to form the endo-7-oxabicyclo[2.2.1]heptene adduct.

  • Aromatization: Acid-catalyzed dehydration of the adduct yields 2,6-dimethylcinchomeronic anhydride (a pyridine derivative).

Electrophilic Substitution at C4

The C4 position is the only open site for electrophilic attack.

  • Nitration: Reaction with

    
     yields 2,5-dimethyl-4-nitrooxazole.
    
  • Halogenation: Reaction with NBS (N-bromosuccinimide) yields 2,5-dimethyl-4-bromooxazole, a versatile intermediate for cross-coupling (Suzuki/Stille).

Reactivity Mapping Diagram

Reactivity Core This compound Adduct Bicyclic Adduct (Unstable) Core->Adduct [4+2] Cycloaddition Nitro 4-Nitro-2,5-dimethyloxazole Core->Nitro Electrophilic Substitution (Nitration at C4) DA_Reagent + Maleic Anhydride (Dienophile) DA_Reagent->Adduct Pyridine 2,6-Dimethylpyridine Derivative Adduct->Pyridine - H2O (Aromatization) E_Reagent + HNO3 / H2SO4 (Electrophile) E_Reagent->Nitro

Figure 2: Divergent reactivity pathways: Cycloaddition (Pyridine synthesis) vs. Electrophilic Substitution.[2]

Spectroscopic Characterization

Identification of this compound relies on distinct NMR and MS signatures.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 (7.26 ppm ref)[2]
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
C2-CH3 2.45 – 2.50Singlet3HMethyl adjacent to N/O
C5-CH3 2.25 – 2.30Singlet3HMethyl adjacent to O
C4-H 6.60 – 6.80Singlet1HRing proton (Aromatic)

Note: The C2-methyl is typically more deshielded than the C5-methyl due to the electron-withdrawing nature of the C=N bond.

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 97 (Base peak often 97 or 42/43 due to ring fragmentation).[2]
    
  • Fragmentation: Loss of

    
     or nitrile fragments is common.
    

Applications in Drug Discovery[2]

  • Bioisosterism: The oxazole ring is often used as a bioisostere for amide bonds or thiazoles in peptide mimetics, improving metabolic stability against hydrolysis.

  • Metabolic Stability: 2,5-Substitution blocks the primary metabolic soft spots (C2 and C5 oxidation), forcing metabolism to occur on the alkyl side chains or at the C4 position, often extending half-life.

  • Vitamin B6 Synthesis: Historically, the reaction of 4-methyl-5-ethoxyoxazole (and related derivatives like 2,5-dimethyl) with dienophiles is a key industrial route to Pyridoxine (Vitamin B6).

References

  • Robinson-Gabriel Synthesis Protocol

    • Title: "The Robinson-Gabriel Synthesis of Oxazoles."
    • Source: Organic Reactions (Wiley).[2]

    • URL: [Link][2]

  • Diels-Alder Reactivity (Kondrat'eva Reaction)

    • Title: "Diels-Alder Reactions of Oxazoles."
    • Source: Chemical Reviews.
    • URL: [Link][2]

  • Physical Properties & Flavor Profile

    • Title: "this compound - Substance Inform
    • Source: PubChem (National Library of Medicine).[2]

    • URL: [Link][2]

  • Spectral Data (NMR/MS)

    • Title: "Spectroscopic Data of Oxazole Deriv
    • Source: AIST Spectral Database for Organic Compounds (SDBS).[2]

    • URL: [Link] (Search Index: Oxazole)[2]

Sources

2,5-Dimethyloxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2,5-Dimethyloxazole (CAS: 23012-11-5) is a heteroaromatic building block characterized by its low molecular weight (97.12 g/mol ) and high volatility. Unlike its 4-ethyl homologue—widely used in flavor chemistry—the 2,5-dimethyl parent compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis.

Its utility stems from the orthogonal reactivity of its three active sites: the basic nitrogen (N3), the nucleophilic C4 position, and the acidic lateral methyl group at C2. This guide provides a rigorous technical breakdown of its physicochemical constants, synthetic pathways, and handling protocols, designed to support high-precision research workflows.

Part 2: Chemical Identity & Physical Constants

The following data aggregates experimentally verified constants. Note the distinction between the target compound and its common isomers (2,4-dimethyl and 4,5-dimethyl).

PropertyValueNotes
Chemical Name 2,5-Dimethyl-1,3-oxazoleIUPAC
CAS Number 23012-11-5 Warning:[1][2] Do not confuse with 2,5-dimethyl-4-ethyloxazole (30408-61-8).
Molecular Formula

Molecular Weight 97.12 g/mol
Appearance Colorless to pale yellow liquidHygroscopic
Boiling Point 117–118 °C@ 760 mmHg
Density 0.986 g/mL@ 21 °C
Flash Point ~21–30 °C (Estimated)Class 3 Flammable Liquid
Solubility Miscible in EtOH, Et₂O, THFSparingly soluble in water
pKa (Conjugate Acid) ~2.0–2.5Weakly basic nitrogen

Part 3: Synthetic Pathways

The most robust route to this compound is the Robinson-Gabriel Synthesis , a cyclodehydration of


-acylaminoketones. This method is preferred for its scalability and atom economy compared to modern transition-metal-catalyzed approaches.
Protocol: Robinson-Gabriel Cyclodehydration

Mechanism: The precursor,


-(2-oxopropyl)acetamide, undergoes intramolecular nucleophilic attack by the amide oxygen onto the ketone carbonyl, followed by dehydration driven by a Brønsted or Lewis acid (e.g., 

,

, or Burgess reagent).

Step-by-Step Methodology:

  • Precursor Synthesis: Acetylate

    
    -aminoacetone hydrochloride using acetic anhydride (
    
    
    
    ) in the presence of sodium acetate (
    
    
    ).
  • Cyclization: Treat the resulting

    
    -acetonylacetamide with concentrated sulfuric acid (
    
    
    
    ) or polyphosphoric acid (PPA) at 90–100 °C for 2 hours.
  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with

    
     (exothermic) to pH 8.
    
  • Isolation: Extract with dichloromethane (

    
    ). Dry organic phase over 
    
    
    
    .
  • Purification: Distill at atmospheric pressure (BP 117 °C) to yield the pure oil.

Visualization of Synthesis Logic:

RobinsonGabriel Precursor N-(2-oxopropyl)acetamide Intermediate 5-Hydroxy-2-oxazoline (Hemiacetal) Precursor->Intermediate Cyclization (Intramolecular Attack) Product This compound Intermediate->Product Dehydration (-H2O) Reagent Dehydrating Agent (H2SO4 / PPA) Reagent->Precursor Activates Carbonyl

Figure 1: The Robinson-Gabriel synthesis pathway involves acid-mediated cyclodehydration.

Part 4: Reactivity Profile & Functionalization

Understanding the electronic bias of the oxazole ring is critical for successful functionalization. This compound presents a unique reactivity landscape:

  • C2-Methyl Acidity (Lateral Lithiation): The protons on the C2-methyl group are significantly more acidic (pKa ~21) than the C4 aromatic proton. Strong bases (e.g.,

    
    -BuLi) will preferentially deprotonate the lateral C2-methyl  position, not the ring C4.
    
  • C4-Electrophilic Substitution: The C4 position is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), such as halogenation or nitration, provided the conditions do not destroy the ring.

Critical Workflow: Regioselective Functionalization
  • Path A: Lateral Functionalization (C2-Modification)

    • Reagent:

      
      -Butyllithium (
      
      
      
      -BuLi) in THF at -78 °C.
    • Outcome: Formation of the aza-enolate lithio-species, which reacts with electrophiles (aldehydes, alkyl halides) to extend the C2 side chain.

    • Note: Requires strictly anhydrous conditions.

  • Path B: Ring Functionalization (C4-Modification)

    • Reagent:

      
      -Bromosuccinimide (NBS) in DMF or 
      
      
      
      .
    • Outcome: 4-Bromo-2,5-dimethyloxazole. This intermediate allows for subsequent Suzuki/Stille couplings to install aryl or heteroaryl groups at C4.

Reactivity Logic Map:

Reactivity DMO This compound (Starting Material) Lithiation Lateral Lithiation (n-BuLi, -78°C) DMO->Lithiation Kinetic Control (Acidity of C2-Me) Halogenation Electrophilic Substitution (NBS or Br2) DMO->Halogenation SEAr Mechanism (C4 Nucleophilicity) SpeciesA 2-Lithiomethyl-5-methyloxazole Lithiation->SpeciesA ProductA C2-Extended Derivatives (e.g., 2-(2-phenylethyl)...) SpeciesA->ProductA + Electrophile (E+) SpeciesB 4-Bromo-2,5-dimethyloxazole Halogenation->SpeciesB ProductB C4-Coupled Biaryls (via Suzuki/Stille) SpeciesB->ProductB Pd-Catalysis

Figure 2: Divergent reactivity pathways controlled by reagent choice (Base vs. Electrophile).

Part 5: Applications in Drug Discovery

  • Bioisosterism: The this compound ring serves as a stable bioisostere for esters and amides . It mimics the planar geometry and hydrogen-bond acceptor properties of the carbonyl group while improving metabolic stability against esterases.

  • Peptide Mimetics: Used in the synthesis of peptidomimetics where the oxazole ring constrains the peptide backbone, reducing conformational entropy and potentially increasing receptor binding affinity.

  • Intermediate for Primary Amines: As detailed in advanced synthesis guides, this compound can be converted to (2,5-dimethyl-1,3-oxazol-4-yl)methylamine , a privileged scaffold for exploring GPCR ligands.

Part 6: Safety & Handling

  • Flammability: With a flash point near ambient temperature (~21–30 °C), this compound is a Class 3 Flammable Liquid . Store in a flammables cabinet away from static discharge sources.

  • Storage: Hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent hydrolysis or oxidative degradation.

  • Regulatory: Unlike its 4-ethyl derivative (FEMA 4395), this compound is not generally approved for direct use as a flavoring agent in food products. It should be treated strictly as a chemical intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, this compound. Retrieved from [Link][3]

  • The Good Scents Company (2025). this compound Material Safety & Properties. Retrieved from [Link]

  • CAS Common Chemistry (2025). Details for CAS RN 23012-11-5. Retrieved from [Link][1][3]

  • Evans, D. A., et al. (1999).Selective Lithiation of 2-Methyloxazoles. Organic Letters.

Sources

Technical Monograph: Spectroscopic Profiling of 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 2,5-Dimethyloxazole. It is written from the perspective of a Senior Application Scientist, focusing on data integrity, causal analysis of spectral features, and robust experimental workflows.

CAS: 20662-84-4 | Formula: C


H

NO | MW: 97.12 g/mol

Executive Summary & Structural Context

This compound is a heteroaromatic volatile often identified in the Maillard reaction products of roasted coffee and processed meats. For the pharmaceutical and flavor chemist, accurate identification relies on distinguishing this specific isomer from its congeners (2,4-dimethyl- or 4,5-dimethyloxazole).

The structural core consists of a five-membered oxazole ring substituted at the 2-position (between oxygen and nitrogen) and the 5-position (adjacent to oxygen).[1][2] The lack of substitution at the 4-position provides a critical diagnostic proton (


) for NMR analysis, distinguishing it from trisubstituted analogs.
Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying side-products. The industrial standard is the Robinson-Gabriel Cyclodehydration .

Pathway:


-acylaminoketone 

cyclization (using H

SO

or POCl

)

this compound. Common Impurities: Unreacted starting material (amide bands in IR) or hydrolysis products (open-chain ketoc-amides).

Mass Spectrometry (EI-MS): The Fingerprint

Methodology: Electron Ionization (70 eV). Core Logic: Oxazoles undergo characteristic Retro-Diels-Alder (rDA) cleavages. The stability of the aromatic ring yields a strong molecular ion, but the specific bond ruptures define the fingerprint.

Fragmentation Pathway Analysis

The fragmentation of this compound (m/z 97) is driven by the cleavage of the O-C2 and N-C4 bonds.

  • M+ (m/z 97): The molecular ion is prominent, indicating aromatic stability.

  • [M - CO] (m/z 69): Loss of carbon monoxide is a primary pathway for oxazoles.

  • [M - HCN] (m/z 70): Cleavage of the C2-N3 bond.

  • Acetyl Cation (m/z 43): Often the base peak, arising from the cleavage of the ring to release the acetyl group [CH

    
    -C=O]
    
    
    
    .
Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 97 Frag_43 Acetyl Cation m/z 43 (Base Peak) M_Ion->Frag_43 Ring Cleavage (rDA-like) Frag_69 [M - CO] m/z 69 M_Ion->Frag_69 Loss of CO (-28 Da) Frag_54 Azirine Species m/z 54 Frag_69->Frag_54 Loss of Me (-15 Da)

Caption: Figure 1. Proposed EI-MS fragmentation pathway for this compound showing primary cleavage routes.

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) or KBr pellet (if solid, though typically liquid at RT). Diagnostic Value: IR is most useful here for confirming the absence of carbonyl impurities (from incomplete synthesis) and verifying the C=N heterocycle stretch.

Functional GroupWavenumber (cm

)
IntensityAssignment Logic
C-H Stretch (Ar) 3100 - 3050WeakC4-H stretch on the oxazole ring.
C-H Stretch (Alk) 2980 - 2920MediumMethyl group C-H stretches.
C=N Stretch 1580 - 1560StrongCharacteristic oxazole ring breathing.
C=C Stretch 1490 - 1480MediumRing skeletal vibration.
C-O-C Stretch 1080 - 1050StrongEther linkage within the ring.

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[3] Solvent: CDCl


 (referenced to 7.26 ppm).[4]
Senior Scientist Note:  Sample concentration should be ~10 mg/0.6 mL to prevent concentration-dependent shifting of the aromatic proton.
H NMR Data (Proton)

The spectrum is simple but diagnostic. We expect two methyl singlets and one aromatic singlet.

ProtonShift (

ppm)
MultiplicityIntegrationStructural Assignment
H-4 6.60 - 6.75Singlet (s)1HThe only ring proton. Its position is upfield relative to benzene due to electron density from the oxygen, but deshielded by the C=N.
2-Me 2.35 - 2.45Singlet (s)3HDeshielded by flanking N and O atoms (most downfield methyl).
5-Me 2.20 - 2.30Singlet (s)3HAdjacent to Oxygen, slightly more shielded than 2-Me.
C NMR Data (Carbon)

The carbon spectrum confirms the asymmetry of the methyl groups.

CarbonShift (

ppm)
Assignment
C-2 158.0 - 160.0N=C-O carbon (Most deshielded).
C-5 148.0 - 150.0O-C=C carbon.
C-4 121.0 - 123.0N-C=C carbon (Proton bearing).
2-Me 13.5 - 14.5Methyl attached to C2.
5-Me 10.5 - 11.5Methyl attached to C5.

Experimental Workflow & Validation

To ensure data reproducibility, the following workflow is recommended for characterization. This protocol minimizes solvent effects and hydrolysis risks.

Workflow Diagram

Workflow Sample Crude this compound Purification Distillation / Flash Chrom. (Remove Amide Precursors) Sample->Purification Prep Sample Prep (10mg in 0.6mL CDCl3) Purification->Prep Acquisition Acquisition (1H/13C/HSQC) Pulse: 30°, D1: 1.0s Prep->Acquisition Validation Validation Check: Is H-4 integral 1:3 vs Me? Acquisition->Validation

Caption: Figure 2. Standardized workflow for spectroscopic validation of oxazole derivatives.

Protocol Details
  • Solvent Choice: Use CDCl

    
     stored over molecular sieves. Traces of acid in aged chloroform can protonate the oxazole nitrogen, causing significant downfield shifts and line broadening.
    
  • Shimming: Oxazole methyls are often long-range coupled to the ring proton (allylic coupling,

    
     Hz). Good shimming is required to resolve this fine structure, often appearing as broadened singlets rather than sharp lines.
    
  • Integration Check: The ratio of the aromatic proton (H4) to the methyls must be exactly 1:3:3. Any deviation suggests the presence of the 2,4-dimethyl isomer (where H5 would be the proton, appearing further downfield >7.0 ppm).

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. Compound: 4-Ethyl-2,5-dimethyloxazole (Analogous Spectral Data).[2][5] (Used for comparative shift logic). Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence and Sources of 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the natural occurrence, formation mechanisms, and analytical profiling of 2,5-Dimethyloxazole , a potent volatile heterocyclic compound.

Executive Summary

This compound (CAS: 23012-11-5) is a volatile heterocyclic compound characterized by a nutty, roasted, and metallic aroma profile. While structurally simple, its presence in nature is a specific indicator of either high-temperature thermal processing (Maillard reaction) or specific microbial metabolic pathways (yeast fermentation).

For drug development and flavor scientists, this compound serves two critical roles:

  • Maillard Biomarker: It acts as a stable marker for the "Strecker degradation" phase of the Maillard reaction in food matrices like coffee and meat.

  • Metabolic Byproduct: Its presence in fermentation broths (Saccharomyces cerevisiae) indicates specific amino acid catabolism, relevant for optimizing biosynthetic pathways in metabolic engineering.

Chemical Profile & Organoleptic Properties[1][2][3]

PropertySpecification
IUPAC Name 2,5-Dimethyl-1,3-oxazole
Molecular Formula C₅H₇NO
Molecular Weight 97.12 g/mol
Odor Threshold ~10 ng/L (ppt) in water
Aroma Descriptors Green, nutty, roasted, metallic, vegetable-like
LogP ~0.8 (Lipophilic, high affinity for fat matrices)
Boiling Point 117–118 °C

Natural Occurrence & Sources

Thermogenic Sources (Food Matrices)

The primary source of this compound in the human diet is thermal processing. It is not typically present in raw plant tissue but is generated de novo during roasting or frying.

  • Roasted Coffee (Coffea arabica, Coffea canephora):

    • Found in the volatile fraction of roasted beans.

    • Concentration: Trace levels (< 0.01% of total volatiles), yet highly impactful due to a low odor threshold.

    • Differentiation: Higher abundance in Dark Roast profiles due to extended Strecker degradation.

  • Cocoa & Chocolate:

    • Formed during the roasting of fermented cocoa beans. Contributes to the "earthy" and "nutty" base notes.

  • Fried Meats & Potatoes:

    • Detected in the headspace of fried chicken and french fries. The high lipid content of these matrices traps the lipophilic oxazole, releasing it upon mastication.

Biogenic Sources (Microbial)
  • Yeast (Saccharomyces cerevisiae):

    • Identified as a secondary metabolite in fermentation broths.

    • Context: Unlike the thermal pathway, this production occurs at physiological temperatures (30°C), suggesting an enzymatic route linked to amino acid catabolism (Ehrlich pathway).

Mechanisms of Formation[1][4][5][6][7][8][9]

Understanding the genesis of this compound allows researchers to modulate its concentration in product formulations.

The Maillard Pathway (Thermogenic)

The dominant pathway involves the interaction of Threonine (amino acid) and reducing sugars (Glucose/Fructose).

  • Strecker Degradation: Threonine is oxidatively deaminated to form 2-amino-3-ketobutyrate .

  • Decarboxylation: This unstable intermediate decarboxylates to form Aminoacetone .

  • Condensation & Cyclization: Aminoacetone reacts with a 2-carbon fragment (e.g., acetaldehyde from sugar fragmentation) or undergoes self-condensation and subsequent oxidation to close the oxazole ring.

Visualization of Formation Pathway

MaillardPathway cluster_conditions Reaction Conditions Threonine L-Threonine Aminoacetone Aminoacetone (Reactive Intermediate) Threonine->Aminoacetone Strecker Degradation (-CO2) Sugar Reducing Sugar (Glucose) Amadori Amadori Product Sugar->Amadori Dicarbonyl Dicarbonyls (Methylglyoxal) Amadori->Dicarbonyl Acetaldehyde Acetaldehyde Dicarbonyl->Acetaldehyde Retro-Aldol Intermediate N-Acylamino Ketone Aminoacetone->Intermediate + Acetaldehyde (Condensation) Target This compound Intermediate->Target Cyclodehydration (-H2O) Temp Temp > 120°C pH pH 5.0 - 7.0

Figure 1: Thermogenic formation pathway of this compound via Threonine degradation and Maillard condensation.

Analytical Methodologies

Due to its high volatility and low concentration, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry standard for detection.

Sample Preparation Protocol (HS-SPME)

This protocol is self-validating through the use of an internal standard.

  • Matrix Preparation:

    • Weigh 2.0 g of sample (e.g., ground coffee) into a 20 mL headspace vial.

    • Add 5 mL saturated NaCl solution (to salt-out volatiles).

    • Internal Standard: Spike with 5 µL of 2-methyl-3-heptanone (10 ppm in methanol). This ketone elutes in a similar region but does not co-elute with the oxazole.

  • Incubation:

    • Equilibrate at 60°C for 15 minutes with agitation (500 rpm).

  • Extraction:

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small molecules like this compound.

    • Expose fiber to headspace for 30 minutes at 60°C.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column DB-WAX or SolGel-Wax (30m x 0.25mm x 0.25µm)Polar phase required to separate heterocyclic nitrogen compounds from lipid hydrocarbons.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier for MS stability.
Injector Splitless mode, 250°CMaximizes sensitivity for trace analytes.
Oven Program 40°C (3 min) → 5°C/min → 240°C (5 min)Slow ramp ensures separation of this compound from co-eluting pyrazines.
MS Mode SIM (Selected Ion Monitoring) Essential for quantification.
Target Ions m/z 97 (Molecular Ion), m/z 55 , m/z 42 m/z 97 is the base peak and parent ion; use m/z 42 for confirmation.
Analytical Workflow Visualization[2]

AnalysisWorkflow Sample Sample Matrix (Coffee/Meat) Salt Add Saturated NaCl (Salting Out) Sample->Salt ISTD Spike Internal Std (2-methyl-3-heptanone) Salt->ISTD SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) 60°C, 30 min ISTD->SPME GC GC Separation (Wax Column) SPME->GC MS MS Detection (SIM Mode: m/z 97) GC->MS Data Quantification (Ratio vs ISTD) MS->Data

Figure 2: Optimized analytical workflow for trace quantification of this compound.

Quantitative Abundance Profile

The following table summarizes the typical abundance of this compound in key sources. Note that "Trace" often implies concentrations < 50 ppb, yet the compound remains sensory-active.

Source MatrixStateEstimated ConcentrationDetection Frequency
Arabica Coffee Roasted (Medium)10 - 150 ppbHigh
Robusta Coffee Roasted (Dark)50 - 300 ppbHigh
Fried Chicken Skin/Breading< 20 ppbModerate
French Fries Deep Fried< 10 ppbLow
Potable Water Contaminated> 10 ng/L (ppt)Rare (Odor Event)

References

  • FooDB. (2010). This compound: Chemical Profile and Food Sources. The Metabolomics Innovation Centre. [Link]

  • PubChem. (2025). This compound Compound Summary (CID 89961). National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (2023). 2,5-Dimethyl Oxazole Odor and Flavor Profile.[Link]

  • Yeast Metabolome Database. (2024). Metabolite: 4-Ethyl-2,5-dimethyloxazole (YMDB01499). (Note: Reference for biogenic origin of related oxazoles). [Link]

  • Shimadzu. (2015). Determination of Odorous Compounds in Water by GC-MS/MS.[Link]

The 2,5-Dimethyloxazole Scaffold: From Bioactive Metabolite to ADC Payload

[1]

Executive Summary

While historically categorized as a flavor constituent (FEMA 4395) found in roasted coffee and cocoa, the This compound scaffold has evolved into a critical pharmacophore in modern medicinal chemistry.[1] Unlike its simple unsubstituted parents, derivatives functionalized at the C4 position exhibit potent biological activities ranging from STING pathway agonism in immuno-oncology to anti-biofilm properties in antimicrobial research.

This guide moves beyond the basic chemistry to explore the high-value applications of this compound derivatives, specifically focusing on their role as stable linkers in Antibody-Drug Conjugates (ADCs) and as core scaffolds in natural product mimics.[1]

Medicinal Chemistry Landscape: The "Dimethyl" Advantage

The this compound core offers distinct advantages over other heterocyclic spacers (like furan or unsubstituted oxazole):

  • Metabolic Stability: The methyl groups at C2 and C5 block common metabolic oxidation sites, extending the half-life of the pharmacophore.

  • Conformational Locking: The steric bulk of the methyls restricts rotation when the oxazole is used as a linker (e.g., in biaryl systems), forcing the molecule into bio-active conformations.

  • Lipophilicity Modulation: The dimethyl motif adds moderate lipophilicity (logP ~1.1 for the core), improving membrane permeability without compromising solubility as severely as phenyl rings.

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_MapCoreThis compoundCore ScaffoldC2_MeC2-Methyl(Metabolic Block)Core->C2_MeC5_MeC5-Methyl(Steric Shield)Core->C5_MeC4_PosC4-Position(Primary Vector for Diversity)Core->C4_PosADCSTING Agonists(ADC Payloads)C4_Pos->ADCBiofilmMacrooxazoles(Anti-biofilm Agents)C4_Pos->BiofilmKinaseKinase Inhibitors(ATP Competitive)C4_Pos->Kinase

Caption: The C4 position serves as the primary "handle" for drug design, while C2/C5 methyls provide stability.

Therapeutic Applications & Mechanism of Action

Immuno-Oncology: STING Agonists

The most significant recent application of this scaffold is in the development of Stimulator of Interferon Genes (STING) agonists.[1]

  • Compound 8 (ADC Payload): Researchers have utilized This compound-4-carboxamide as a key structural unit in payloads for Antibody-Drug Conjugates.[1] The oxazole acts as a rigid linker that positions the benzimidazole moieties for optimal binding to the STING dimer interface.

  • Mechanism: Activation of the STING pathway triggers the production of Type I interferons (IFNs) and pro-inflammatory cytokines, turning "cold" tumors "hot" and recruiting T-cells to the tumor microenvironment.

Antimicrobial & Anti-Biofilm: The Macrooxazoles

Isolated from the fungus Phoma macrostoma, Macrooxazoles A–D are natural 2,5-disubstituted oxazole-4-carboxylic acid derivatives.[1]

  • Activity: These compounds show specific activity against Staphylococcus aureus biofilms.[2][3]

  • Data: Macrooxazoles interfere with biofilm formation rather than just killing planktonic bacteria, a crucial trait for treating persistent infections on medical implants.

Table 1: Comparative Biological Activity Data
Compound ClassTarget/OrganismActivity MetricValueReference
Macrooxazole A S. aureus Biofilm% Inhibition (250 µg/mL)65%[1]
Macrooxazole C S. aureus Biofilm% Inhibition (250 µg/mL)79%[1]
Compound 8 STING PathwayEC50 (Reporter Assay)< 10 nM[2]
4-Aryl-2,5-dimethyl E. coliMIC12.5 - 25 µg/mL[3]

Experimental Protocols

Protocol A: Synthesis of 4-Aryl-2,5-dimethyloxazoles (Suzuki Coupling)

This protocol is essential for generating library diversity at the C4 position, common in kinase inhibitor and antimicrobial research.[1]

Prerequisites:

  • Substrate: 4-Bromo-2,5-dimethyloxazole (commercially available or synthesized via bromination of this compound).[1]

  • Reagent: Aryl boronic acid (1.2 equiv).[4]

  • Catalyst: Pd(PPh3)4 (5 mol%).[1][4][5]

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask, combine 4-bromo-2,5-dimethyloxazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Potassium Carbonate (

    
    , 2.0 mmol).
    
  • Solvent System: Add a degassed mixture of Toluene:Water (4:1 v/v, 10 mL). The biphasic system helps solubilize inorganic bases.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under an Argon atmosphere.

  • Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (30 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: Robinson-Gabriel Cyclization (Scaffold Synthesis)

For synthesizing the core this compound-4-carboxylate precursor from scratch.[1]

Step-by-Step Methodology:

  • Acylation: React Ethyl 2-aminopropionate (Alanine ethyl ester) with Acetic Anhydride (2.5 equiv) and Pyridine to form the N-acetyl derivative.[1]

  • Cyclodehydration: Treat the N-acetyl intermediate with POCl3 (Phosphorus Oxychloride) or Polyphosphoric Acid (PPA) at 140°C for 2 hours.

  • Quenching: Pour onto crushed ice and neutralize with Sodium Bicarbonate.

  • Isolation: Extract with ether; distill to obtain the volatile oxazole core.

Diagram 2: Synthetic Workflow (Suzuki Route)

Synthesis_WorkflowStartStart: 4-Bromo-2,5-dimethyloxazoleReagentsAdd: Aryl Boronic Acid + K2CO3Solvent: Toluene/H2O (4:1)Start->ReagentsCatalystAdd Catalyst:Pd(PPh3)4 (5 mol%)Reagents->CatalystRefluxReflux @ 100°C(12-16 Hours)Catalyst->RefluxWorkupWorkup: EtOAc ExtractionSilica PurificationReflux->WorkupProductProduct: 4-Aryl-2,5-dimethyloxazoleWorkup->Product

Caption: Palladium-catalyzed cross-coupling workflow for C4 functionalization.

Future Outlook & Challenges

The this compound scaffold is currently under-utilized relative to its potential.[1]

  • Challenge: The electron-rich nature of the ring can make it susceptible to oxidative metabolism if not properly substituted at C4.

  • Opportunity: Its use in PROTACs (Proteolysis Targeting Chimeras) as a rigid, low-molecular-weight linker is a growing area of interest.[1] The specific geometry of the 2,5-dimethyl substitution pattern provides a unique vector for orienting E3 ligase ligands relative to the target protein.

References

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 2020.[1] Link

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry, 2023. Link[1]

  • Synthesis and biological evaluation of 2,5-disubstituted oxazole derivatives. ResearchGate, 2010. Link

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem, 2025.[1] Link[1]

  • Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Food Science, 2010.[1] Link

2,5-Dimethyloxazole: Strategic Utilization in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyloxazole (CAS: 23012-11-5) is a privileged heterocyclic scaffold that transcends its conventional role as a flavoring agent to serve as a versatile linchpin in convergent synthesis. For drug development professionals, its utility lies in two distinct reactivity profiles: (1) Regioselective Lateral Metalation , which allows for the rapid elaboration of side chains via electrophilic trapping, and (2) [4+2] Cycloaddition (Diels-Alder) , offering a direct, atom-economical route to substituted pyridines and pyridoxine (Vitamin B6) analogs.

This guide provides a rigorous technical analysis of these pathways, offering self-validating protocols and mechanistic insights to maximize yield and regiocontrol.

Physicochemical Profile & Stability

Before initiating synthesis, the physical parameters of the building block must be understood to optimize reaction stoichiometry and isolation.

Table 1: Critical Physicochemical Properties

PropertyValueTechnical Implication
Molecular Formula C₅H₇NOLow molecular weight (97.12 g/mol ) allows for high atom economy.
Boiling Point 117–118 °CModerate volatility; amenable to purification by distillation but requires care during vacuum concentration.
Density ~0.99 g/mLFacilitates easy volumetric dosing in flow or batch reactors.
pKa (Conjugate Acid) ~1.0–1.5Weakly basic. Protonation occurs at Nitrogen. Stable in mild base; sensitive to strong aqueous acid (hydrolysis to α-amino ketones).
Solubility Miscible in THF, Et₂O, DCMCompatible with standard organometallic solvents.

Core Reactivity I: Lateral Lithiation & Functionalization

The Regioselectivity Challenge

This compound possesses three potential sites for deprotonation:

  • C2-Methyl Protons: Acidified by the adjacent electron-withdrawing C=N bond (inductive and resonance stabilization).

  • C5-Methyl Protons: Acidified by the adjacent oxygen, but generally less acidic than the C2 position.

  • C4-Ring Proton: A vinylic proton, typically less acidic than the lateral methyl groups in this specific substitution pattern.

Expert Insight: Under kinetic control (low temperature, steric bulk), lithiation occurs preferentially at the C2-methyl group. This selectivity arises because the resulting carbanion is stabilized by the adjacent nitrogen atom (dipole stabilization) and the extended


-system. However, thermodynamic equilibration or the use of non-nucleophilic bases can lead to mixtures.
Protocol 1: Regioselective C2-Lateral Lithiation

Objective: To generate the C2-lithiated species for reaction with electrophiles (e.g., alkyl halides, aldehydes).

Reagents:

  • This compound (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or Lithium Diethylamide (LDEA) for higher selectivity.

  • Anhydrous THF (0.5 M concentration)

  • Electrophile (e.g., Benzyl bromide, 1.2 equiv)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solvation: Charge with anhydrous THF and this compound. Cool the system to -78 °C (dry ice/acetone bath). Critical: Temperature control is essential to prevent ring fragmentation or equilibration to the C5-anion.

  • Metalation: Add n-BuLi dropwise over 15 minutes. The solution typically turns yellow/orange, indicating anion formation. Stir at -78 °C for 45 minutes.

    • Self-Validation: Quench a small aliquot with D₂O and analyze via ¹H NMR. >95% deuterium incorporation at the C2-methyl (shift ~2.4 ppm) confirms metallation.

  • Electrophile Addition: Add the electrophile (neat or in THF) dropwise.

  • Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Terminate with saturated aqueous NH₄Cl.

Mechanistic Pathway (DOT Visualization):

LithiationPathway cluster_conditions Critical Control Points Start This compound Intermediate C2-Lithiated Species (Kinetic Enolate) Start->Intermediate Deprotonation (C2-Me > C5-Me) Base n-BuLi / THF (-78°C) Product 2-Substituted-5-methyloxazole Intermediate->Product Nucleophilic Attack Note1 Temp < -70°C prevents ring opening Intermediate->Note1 Electrophile Electrophile (E+) Note2 C2-Selectivity driven by N-coordination

Caption: Kinetic control at -78°C favors C2-lateral lithiation, stabilized by the adjacent nitrogen lone pair.

Core Reactivity II: Diels-Alder Cycloaddition

Synthesis of Pyridoxine (Vitamin B6) Analogs

The oxazole ring acts as an azadiene in [4+2] cycloadditions. When reacted with electron-poor dienophiles, this compound forms a bicyclic intermediate that undergoes a retro-Diels-Alder reaction (eliminating water or a nitrile) to yield a substituted pyridine.

Reaction Scope:

  • Dienophiles: Diethyl maleate, Acrylic acid, Dimethyl acetylenedicarboxylate (DMAD), Fumaronitrile.

  • Product: 3-Hydroxy-2-methylpyridine derivatives (Pyridoxine core).

Protocol 2: Synthesis of Pyridines via Cycloaddition

Objective: Conversion of this compound to a pyridine derivative.

Reagents:

  • This compound (1.0 equiv)[1]

  • Dienophile (e.g., Maleic Acid or Diethyl Maleate, 1.5 equiv)

  • Solvent: Toluene (for reflux) or neat (if compatible)

  • Catalyst (Optional): Lewis acid (e.g., ZnCl₂) can accelerate the reaction.

Step-by-Step Methodology:

  • Mixture: Combine this compound and the dienophile in a pressure tube or round-bottom flask.

  • Cycloaddition: Heat to 100–120 °C for 12–24 hours. The reaction proceeds via an endo-transition state.

  • Aromatization: The initial adduct (7-oxa-2-azabicyclo[2.2.1]heptene) is unstable.

    • Acidic Workup: Treatment with acid (HCl/EtOH) promotes the elimination of water/methanol to form the aromatic pyridine ring.

  • Purification: Neutralize and extract with EtOAc. Purify via silica gel chromatography.

Synthetic Logic (DOT Visualization):

DielsAlder cluster_mechanism Mechanism of Action Oxazole This compound (Diene) Adduct Bicyclic Intermediate [4+2] Adduct Oxazole->Adduct Heat (110°C) Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct Heat (110°C) Elimination Retro-Diels-Alder / Dehydration (- H2O / - Nitrile) Adduct->Elimination Spontaneous or Acid Cat. Pyridine Substituted Pyridine (Vitamin B6 Analog) Elimination->Pyridine Aromatization

Caption: Transformation of the oxazole core into a pyridine scaffold via [4+2] cycloaddition and subsequent aromatization.

Applications in Drug Discovery

Application FieldMechanism of UtilityKey References
Vitamin B6 Synthesis Precursor for the industrial and lab-scale synthesis of Pyridoxine (Vitamin B6) via reaction with dienophiles.[1], [2]
Peptidomimetics The oxazole ring serves as a bioisostere for amide bonds, providing metabolic stability and conformational constraint in peptide-based drugs.[2][3]
Natural Product Synthesis Used as a building block for complex alkaloids (e.g., thiopeptide antibiotics) where the oxazole moiety is preserved or transformed.[4]
Metabolic Biomarkers This compound is identified as a metabolite in specific dietary contexts, aiding in metabolomic profiling.[5]

References

  • Oxazole Diels–Alder Reactions. ResearchGate. Available at: [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core. Chemical Communications.[3] Available at: [Link]

  • This compound Compound Summary. PubChem. Available at: [Link]

Sources

2,5-Dimethyloxazole: A Privileged Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of the 2,5-dimethyloxazole moiety.

Technical Monograph | Medicinal Chemistry & Synthetic Applications

Executive Summary

In modern medicinal chemistry, This compound represents more than a simple heterocycle; it serves as a robust, metabolically stable pharmacophore and a versatile synthetic building block. While the oxazole ring itself is ubiquitous in natural products (e.g., phorboxazoles, virginiamycin), the specific 2,5-dimethyl substitution pattern offers unique advantages:

  • Metabolic Blockade: Methylation at the C2 position blocks the primary site of oxidative metabolism (cytochrome P450-mediated oxidation), significantly enhancing in vivo half-life compared to unsubstituted oxazoles.

  • Conformational Restriction: The steric bulk of the methyl groups restricts rotation when linked to other pharmacophores, potentially locking bioactive conformations.

  • Synthetic Versatility: The scaffold presents three distinct vectors for diversification: lateral lithiation (C2/C5-methyls) and electrophilic substitution/coupling (C4-H).

This guide analyzes the chemo-structural properties, synthetic protocols, and therapeutic applications of this compound, specifically within immunology (STING agonists) and anti-infective research.

Chemo-Structural Profile & Reactivity

Understanding the electronic distribution of this compound is prerequisite to its application.

PropertyValue / CharacteristicMedicinal Relevance
Molecular Weight 97.12 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
LogP ~1.1High lipophilicity efficiency (LipE); good membrane permeability.
H-Bond Acceptors 1 (Nitrogen)The nitrogen lone pair is available for H-bonding (e.g., in kinase hinge regions).
Basicity (pKa) ~0.8 (Conjugate acid)Weakly basic; remains neutral at physiological pH, aiding passive transport.
Metabolic Liability Low (C2-blocked)The C2-methyl prevents facile ring opening or oxidation common in C2-H oxazoles.
Reactivity Logic: The Regioselectivity Challenge

The this compound ring presents a classic regioselectivity challenge during functionalization.

  • C2-Methyl (Lateral Lithiation): The protons on the C2-methyl group are significantly acidic due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of the C=N bond.

  • C4-Position (Electrophilic Attack): The C4 carbon is the most electron-rich center on the ring, suitable for Halogenation (e.g., NBS) followed by Suzuki/Buchwald couplings.

Expert Insight: While lateral lithiation is powerful, treating this compound with n-BuLi often yields a mixture of C2-CH₂Li and C5-CH₂Li species. To achieve high regioselectivity for the C2-side chain extension, kinetic control (-78°C) or the use of directing groups at C4 is often required.

Synthetic Utility & Protocols

Workflow 1: C4-Functionalization (The Gateway to Libraries)

The most common entry point for medicinal chemists is functionalizing the C4 position to attach the oxazole to a larger drug scaffold.

Protocol: Synthesis of 4-(4-Bromophenyl)-2,5-dimethyloxazole Rationale: This intermediate allows for subsequent Suzuki coupling to generate biaryl systems found in antimicrobial candidates.

  • Reagents: 2-Bromo-1-(4-bromophenyl)propan-1-one (1.0 eq), Acetamide (excess), Urea (catalytic).

  • Procedure:

    • Mix the alpha-bromo ketone with acetamide (solvent-free or in acetic acid).

    • Heat the mixture under microwave irradiation at 140°C for 20–40 minutes (Cyclodehydration).

    • Workup: Pour onto crushed ice/water. Neutralize with NaHCO₃.[1] Extract with Ethyl Acetate.[1][2]

    • Purification: Silica gel chromatography (Hexane:EtOAc).

  • Validation: 1H NMR should show the disappearance of the methine proton of the starting ketone and the appearance of two distinct methyl singlets for the oxazole ring (approx. δ 2.45 and 2.50 ppm).

Workflow 2: Regioselective Lateral Lithiation

Rationale: To extend the carbon chain at the C2 position (e.g., for linker synthesis in PROTACs or ADCs).

  • Reagents: this compound (1.0 eq), n-BuLi (1.1 eq), Electrophile (e.g., Benzyl bromide), THF (anhydrous).

  • Procedure:

    • Cool THF solution of this compound to -78°C (Critical for kinetic control).

    • Add n-BuLi dropwise over 15 mins. Stir for 30 mins.

    • Add electrophile slowly.

    • Allow to warm to RT overnight.

  • Note: If C5-lithiation is observed as a byproduct, transmetalation with ZnCl₂ prior to electrophile addition can sometimes improve selectivity profiles.

Medicinal Applications & Case Studies

A. STING Agonists (Immunotherapy)

Recent breakthroughs in cancer immunotherapy have utilized the this compound moiety in STING (Stimulator of Interferon Genes) agonists .

  • Mechanism: The oxazole acts as a rigid linker that positions amide bonds to interact with the STING binding pocket.

  • Specific Example: Compound 8 (referenced in J. Med. Chem.) utilizes a This compound-4-carboxamide motif.[3][4]

  • Role of Moiety: The 2,5-dimethyl pattern provides the necessary hydrophobicity to occupy the binding cleft while the amide nitrogen engages in hydrogen bonding. The C2-methyl group specifically prevents metabolic degradation in the cytosolic environment.

B. Anti-Infectives (Tuberculosis & Malaria)

Substituted 2,5-dimethyloxazoles have shown efficacy against Mycobacterium tuberculosis.[5]

  • Structure-Activity Relationship (SAR):

    • Core: this compound.[2][3][6][7]

    • C4-Substituent: A lipophilic aryl group (e.g., biphenyl or substituted aniline) is required for cell wall penetration.

    • Activity: Derivatives have demonstrated MIC values in the micro-molar range, comparable to standard antibiotics in early screens. The oxazole ring acts as a bioisostere for amide or ester linkages found in traditional antibiotics, improving hydrolytic stability.

C. Bioisosterism

The this compound ring is a classic bioisostere for the amide bond (-CO-NH-).

  • The C2-N3 bond mimics the carbonyl-nitrogen bond order.

  • The C5-C4 vector mimics the alpha-carbon connectivity.

  • Application: Replacing peptide bonds in peptidomimetics to improve oral bioavailability and protease resistance.

Visualizations

Diagram 1: Synthetic Divergence of this compound

This diagram illustrates the regioselective functionalization pathways available to the medicinal chemist.

ReactivityMap Core This compound (Starting Scaffold) Path1 Lateral Lithiation (Kinetic Control: -78°C) Core->Path1 n-BuLi / THF Path2 Electrophilic Substitution (Halogenation/Vilsmeier) Core->Path2 NBS or POCl3 Prod1 C2-Functionalized Derivs (Linkers, Chain Extension) Path1->Prod1 Electrophile (E+) Prod2 C4-Halides/Aldehydes (Suzuki/Buchwald Precursors) Path2->Prod2 Pd-Catalysis

Caption: Divergent synthetic pathways: C2-methyl lithiation (Green) vs. C4-ring functionalization (Red).

Diagram 2: Pharmacophore Logic in STING Agonists

Visualizing how the moiety contributes to binding and stability in complex drug candidates.

SAR_Logic Molecule This compound Moiety C2-Methyl N3-Nitrogen C4-Amide Link Function1 Metabolic Shielding (Blocks CYP450 oxidation) Molecule:C2->Function1 Function2 H-Bond Acceptor (Receptor Interaction) Molecule:N3->Function2 Function3 Vector for Scaffold Extension Molecule:C4->Function3 Outcome Optimized STING Agonist (High Potency + Stability) Function1->Outcome Function2->Outcome Function3->Outcome

Caption: SAR contribution of the this compound core in STING agonist design.

References

  • BenchChem. The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. BenchChem Technical Resources.[2][8] Link

  • Ravi, K., et al. (2018). Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives.[5] World Journal of Pharmaceutical Research, 7(1).[5] Link

  • Breiner, A., et al. (2023). Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry. Link

  • Taylor, R.D., et al. (2016). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 59(10), 4443–4458. (Contextualizing Oxazole Bioisosteres).
  • Crews, C.M., et al. (1999). Selective lithiation of 2-methyloxazoles.[9] Applications to pivotal bond constructions in the phorboxazole nucleus. Journal of the American Chemical Society. Link

Sources

2,5-Dimethyloxazole: A Technical Guide to Flavor Chemistry and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Dimethyloxazole: Chemical Profile, Occurrence, and Analytical Characterization in Food Matrices Content Type: Technical Whitepaper Audience: Researchers, Food Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: 23012-11-5) is a heterocyclic aromatic compound belonging to the oxazole class.[1][2][3] While often overshadowed by its sulfur-containing analogs (thiazoles) and nitrogen-rich cousins (pyrazines), this compound plays a distinct role in the volatile profile of thermally processed foods.[1] It is a key product of the Maillard reaction, contributing to the complex "roasted," "nutty," and "green/vegetable" aroma profiles found in coffee (Coffea arabica), cocoa butter, and fried meats.[1]

Critical Regulatory Note: Researchers must distinguish between natural occurrence and regulatory approval as an additive . While this compound is a pervasive natural constituent in cooked foods, it does not currently hold a standalone FEMA GRAS (Generally Recognized As Safe) number for use as a synthetic added flavoring agent in the US, unlike its alkylated derivatives such as 4-ethyl-2,5-dimethyloxazole (FEMA 4395).[1] This guide focuses on its characterization as a flavor volatile, a biomarker for thermal processing, and a chemical scaffold.[1]

Chemical Identity & Physicochemical Properties

For drug development and food science professionals, understanding the structure-activity relationship (SAR) is vital.[1] The oxazole ring is less basic than imidazole and less lipophilic than thiazole, influencing its volatility and receptor binding.

Table 1: Physicochemical Profile
PropertyValueContext
IUPAC Name 2,5-Dimethyl-1,3-oxazoleCore heterocyclic structure
CAS Number 23012-11-5Unique Identifier
Molecular Formula C₅H₇NOMW: 97.12 g/mol
Boiling Point ~117–118 °CModerate volatility (Headspace active)
LogP (Octanol/Water) ~0.8–1.1Moderate lipophilicity; crosses biological membranes
Odor Threshold Low ppm rangePotent "green/roasted" impact
Solubility Soluble in ethanol, propylene glycolHydrophobic enough for fat extraction

Mechanism of Formation: The Maillard Pathway

The generation of this compound in food systems is non-enzymatic. It arises primarily through the Maillard Reaction , specifically involving the Strecker degradation of amino acids in the presence of dicarbonyls.[1]

Pathway Mechanics
  • Precursors: The reaction typically requires an amino acid (e.g., Alanine or Threonine) and a reducing sugar or dicarbonyl (e.g., Diacetyl).[1]

  • Condensation: Formation of an

    
    -aminoketone intermediate.
    
  • Cyclodehydration: The Robinson-Gabriel type cyclization of the intermediate yields the oxazole ring.

Figure 1: Biogenic Formation Pathway

The following diagram illustrates the theoretical formation of this compound from precursor metabolites during thermal processing.

MaillardPathway Precursors Precursors (Alanine + Diacetyl) SchiffBase Schiff Base Intermediate Precursors->SchiffBase Condensation (Heat) AlphaAminoKetone α-Aminoketone SchiffBase->AlphaAminoKetone Strecker Degradation Cyclization Cyclodehydration (- H₂O) AlphaAminoKetone->Cyclization Product This compound Cyclization->Product

Caption: Thermal generation of this compound via Strecker degradation and cyclodehydration.[1]

Sensory Profile & Organoleptic Properties

In food matrices, this compound functions as a "modifier" rather than a primary character impact compound.[1]

  • Primary Descriptors: Green, vegetable-like, nutty, roasted.[1]

  • Matrix Effects:

    • In Coffee: Contributes to the "earthy" and "roasted" complexity of Coffea arabica.

    • In Meat: Synergizes with pyrazines to enhance "meaty" aromas.[1]

    • Comparison: Less "sulfurous/meaty" than 2,5-dimethylthiazole; more "ethereal/green" than 2,5-dimethylpyrazine.[1]

Analytical Characterization: HS-SPME-GC-MS Protocol

Due to its volatility and low concentration in complex matrices (like coffee or urine), Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection.[1]

Protocol: Determination in Ground Coffee

Objective: Isolate and identify this compound from a lipid-rich solid matrix.[1]

Step 1: Sample Preparation[1]
  • Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution (to salt-out volatiles).

  • Add 10 µL of Internal Standard (e.g., 2-methyl-3-heptanone, 50 ppm in methanol).

  • Seal with a PTFE/silicone septum.

Step 2: Extraction (HS-SPME)[1]
  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] Reasoning: The triple-phase fiber captures both polar and non-polar volatiles across a wide molecular weight range.

  • Incubation: 15 min at 60°C (with agitation at 250 rpm).

  • Extraction: Expose fiber to headspace for 30 min at 60°C.

Step 3: GC-MS Parameters[1][4]
  • Column: DB-WAX or equivalent polar column (30 m × 0.25 mm × 0.25 µm). Reasoning: Polar columns separate nitrogen-heterocycles better than non-polar phases.[1]

  • Injector: Splitless mode, 250°C. Desorption time: 3 min.

  • Carrier Gas: Helium at 1.0 mL/min.[1][5]

  • Oven Program:

    • 40°C for 3 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 10°C/min to 240°C (hold 5 min).

  • MS Detection: Electron Impact (EI) at 70 eV.[1] Scan range 35–300 m/z.

Step 4: Identification Criteria
  • Retention Index (RI): Compare calculated RI against NIST library values (approx. RI 1050-1100 on Wax columns).[1]

  • Mass Spectrum: Major ions: m/z 97 (Molecular Ion), 69 (Base Peak, loss of CO), 42.[1]

Figure 2: Analytical Workflow

AnalysisWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Quantification Sample Sample Matrix (Coffee/Meat) SPME HS-SPME (DVB/CAR/PDMS) Sample->SPME Equilibration Salt Salting Out (Sat. NaCl) Salt->Sample IS Internal Standard (2-methyl-3-heptanone) IS->Sample Desorption Thermal Desorption (250°C) SPME->Desorption GC GC Separation (DB-WAX Column) Desorption->GC MS MS Detection (SIM Mode: m/z 97, 69) GC->MS

Caption: HS-SPME-GC-MS workflow for trace analysis of this compound.

Synthesis (Laboratory Scale)

For researchers requiring high-purity standards for toxicology or sensory studies, the Robinson-Gabriel Synthesis is the preferred method.[1]

Reaction: Cyclodehydration of 2-acetamido-propanone.[1]

  • Starting Material: 2-Acetamido-propanone (derived from Alanine + Acetic Anhydride).[1]

  • Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃).[1]

  • Procedure:

    • Dissolve 2-acetamido-propanone in POCl₃.

    • Reflux at 90°C for 2 hours.

    • Quench in ice water and neutralize with Na₂CO₃.

    • Extract with ether and distill.

  • Yield: Typically 60–75%.

Regulatory & Safety Profile

  • FEMA Status: this compound (CAS 23012-11-5) is NOT currently listed as FEMA GRAS for use as a flavoring additive.[1]

  • Related Approved Compounds:

    • FEMA 4395: 4-Ethyl-2,5-dimethyloxazole.[1][6][7][8]

    • FEMA 3672: 2-Ethyl-4,5-dimethyloxazole.[1]

    • FEMA 4394: 2,4,5-Trimethyloxazole.[1]

  • Safety: As a natural constituent of coffee, it is consumed globally.[1] However, for synthetic addition, one must use the approved alkylated derivatives or submit a GRAS dossier.[1]

References

  • Flavor & Extract Manufacturers Association (FEMA). (2015).[1] FEMA GRAS Flavoring Substances 23-27. FEMA.[9][10] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 89961, this compound. PubChem.[2][11] Link[1]

  • The Good Scents Company. (2023). 2,5-Dimethyl Oxazole Flavor and Safety Information. Link

  • Mondello, L., et al. (2005).[1] Reliable Characterization of Coffee Volatiles by HS-SPME-GC-MS. Journal of Separation Science. Link[1]

  • FoodB. (2024).[1] Compound Summary: this compound (FDB010956).[1][11][12] Link[1]

Sources

Methodological & Application

Application Note: Dakin-West Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Experimental Protocols, and Recent Advances in Direct Oxazole Formation

Introduction & Scope

The synthesis of highly substituted oxazoles is a critical transformation in medicinal chemistry, frequently utilized in the development of PPAR agonists, cysteine protease inhibitors, and complex natural products[1][2]. The classical approach to these heterocycles involves a robust two-step sequence: the Dakin-West reaction to convert an α-amino acid into an α-acetamido ketone, followed by a Robinson-Gabriel cyclodehydration to close the oxazole ring[1][3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This note details the mechanistic causality behind reagent selection, offers field-proven, self-validating protocols, and highlights recent process chemistry discoveries—specifically, the spontaneous formation of oxazole byproducts in modified Dakin-West reactions[2].

Mechanistic Principles & Causality (E-E-A-T)

The Azlactone Pathway (Dakin-West)

The Dakin-West reaction relies on the activation of an α-amino acid using an acid anhydride (typically acetic anhydride) and a base (usually pyridine)[3][4].

  • Activation & Cyclization : The amino acid is acylated to form a mixed anhydride, which rapidly cyclizes into an oxazolone (azlactone) intermediate[4].

  • Deprotonation & Racemization (Causality) : Pyridine deprotonates the azlactone to form a resonance-stabilized 1,3-oxazol-5-olate anion. Crucial Insight: The aromaticity of this anion makes the azlactone highly acidic, driving the reaction forward. However, this aromatic stabilization fundamentally destroys any stereocenter at the α-position, resulting in complete racemization of the chiral center[4].

  • Acylation & Decarboxylation : The anion undergoes C-acylation, followed by ring-opening and decarboxylation to yield the α-acetamido ketone[3][4]. The evolution of CO₂ serves as a self-validating visual indicator of reaction progress.

Cyclodehydration (Robinson-Gabriel)

To form the oxazole, the α-acetamido ketone must undergo dehydration. This is typically achieved using strong dehydrating agents like POCl₃ or catalytic H₂SO₄ in acetic anhydride[1]. The highly electrophilic reagent activates the amide oxygen, facilitating intramolecular attack by the ketone enol(ate), followed by the elimination of water to yield the aromatic oxazole[3].

Recent Advances: Spontaneous Oxazole Formation

While oxazole cyclization traditionally requires harsh dehydrating conditions, recent process development work by Imada et al. (2025) revealed that modified Dakin-West reactions can spontaneously yield oxazoles as a primary byproduct[2]. This occurs via a hydroxyoxazolidine intermediate that undergoes spontaneous dehydration[2]. The extent of this spontaneous cyclization is highly solvent-dependent, requiring careful solvent selection during process optimization[2].

Mechanism AA α-Amino Acid MA Mixed Anhydride AA->MA Ac2O, Pyridine AZ Azlactone (Oxazolone) MA->AZ Cyclization KA α-Acetamido Ketone AZ->KA Acylation & Decarboxylation OX Substituted Oxazole KA->OX POCl3 or H2SO4 (Robinson-Gabriel) HO Hydroxyoxazolidine Intermediate KA->HO Modified Dakin-West (Spontaneous) HO->OX Dehydration

Mechanistic pathways from α-amino acids to substituted oxazoles via the Dakin-West reaction.

Experimental Workflows & Protocols

Protocol A: Synthesis of α-Acetamido Ketones (Dakin-West)

Objective: Convert an α-amino acid to its corresponding α-acetamido ketone.

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere, suspend the α-amino acid (10 mmol) in acetic anhydride (50 mmol, 5.0 eq).

  • Base Addition : Add anhydrous pyridine (20 mL) to the suspension. Note: For temperature-sensitive substrates, adding 4-dimethylaminopyridine (DMAP, 0.1 eq) acts as a nucleophilic catalyst, allowing the reaction to proceed at room temperature[3].

  • Reaction Execution : Heat the mixture to 90 °C. Monitor the reaction via a bubbler; the continuous evolution of CO₂ physically validates active decarboxylation[4].

  • Workup : Once gas evolution ceases (typically 2-4 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove excess pyridine and acetic anhydride. Partition the residue between ethyl acetate and 1M HCl to remove residual pyridine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude α-acetamido ketone.

Protocol B: Robinson-Gabriel Cyclodehydration to Oxazoles

Objective: Convert the α-acetamido ketone to a substituted oxazole. Method Selection: Choose Method A for aromatic substrates and Method B for aliphatic substrates to maximize yield and prevent degradation[1].

Method A (POCl₃ in DMF) - Ideal for Aromatic Substrates:

  • Dissolve the α-acetamido ketone (5 mmol) in anhydrous DMF (15 mL).

  • Dropwise, add POCl₃ (15 mmol, 3.0 eq) at 0 °C.

  • Heat the reaction to 90 °C for 30 minutes[1].

  • Quench carefully with saturated aqueous NaHCO₃ and extract with dichloromethane.

Method B (H₂SO₄ in Ac₂O) - Ideal for Aliphatic Substrates:

  • Dissolve the α-acetamido ketone (5 mmol) in acetic anhydride (10 mL).

  • Add concentrated H₂SO₄ (0.5 mmol, 0.1 eq) dropwise.

  • Heat to 90 °C for 30-60 minutes[1].

  • Neutralize and extract as described above.

Workflow Step1 1. Reagent Preparation Dissolve Amino Acid in Ac2O/Pyridine Step2 2. Dakin-West Reaction Heat to 90°C, monitor CO2 evolution Step1->Step2 Step3 3. Intermediate Workup Extract α-Acetamido Ketone Step2->Step3 Step4 4. Robinson-Gabriel Cyclodehydration React with POCl3 in DMF (90°C) Step3->Step4 Step5 5. Final Purification Flash Chromatography / Crystallization Step4->Step5

Standard two-step experimental workflow for the synthesis of substituted oxazoles.

Data Presentation & Optimization

Table 1: Reagent Selection and Yield Optimization for Oxazole Cyclodehydration This table summarizes the condition-dependent yields for the cyclodehydration step, demonstrating the necessity of substrate-specific reagent selection to prevent degradation of sensitive intermediates[1].

Substrate TypeR-Group (Ketone)Cyclodehydration MethodReagentsYield (%)
AromaticPhenylMethod APOCl₃ / DMF85 - 92%
Aromatic4-FluorophenylMethod APOCl₃ / DMF88%
AliphaticMethylMethod Bcat. H₂SO₄ / Ac₂O78 - 84%
AliphaticIsopropylMethod Bcat. H₂SO₄ / Ac₂O81%
Data adapted from Godfrey et al., detailing the synthesis of PPARα/γ agonist intermediates[1].

Table 2: Solvent Effects on Spontaneous Oxazole Formation in Modified Dakin-West Reactions When synthesizing diastereomeric α-ketoamides, the choice of solvent drastically impacts the spontaneous formation of oxazole byproducts[2].

SolventReaction RateOxazole Byproduct FormationHigh-Polarity Byproducts
THFSlowHigh (Increases with time)High
EtOAcFastMinimal / SuppressedLow
Data adapted from Imada et al., optimizing cysteine protease inhibitor synthesis[2].

References

  • Dakin–West reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Note: Precision Synthesis of 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-precision, reproducible guide for the synthesis of 2,5-Dimethyloxazole. It prioritizes regiochemical fidelity, distinguishing critical differences between "classic" routes (which often yield the 2,4-isomer) and modern, regioselective protocols.

Executive Summary

This compound (CAS: 23012-11-5) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor for pyridoxine (Vitamin B6) analogs.

Critical Technical Note: A common error in the synthesis of this specific isomer is the attempted use of the Blümlein-Lewy reaction (Chloroacetone + Acetamide). While operationally simple, this route predominantly yields 2,4-dimethyloxazole due to the mechanism of nucleophilic attack by the amide oxygen on the


-haloketone.

To ensure the synthesis of the 2,5-isomer , this protocol details two validated strategies:

  • Method A (Recommended): Transition-Metal Catalyzed Cycloisomerization of

    
    -Propargylacetamide. (High regiocontrol, mild conditions).
    
  • Method B (Scalable): Robinson-Gabriel Cyclodehydration of

    
    -Acetonylacetamide. (Classic, robust, requires specific precursor).
    

Strategic Overview & Reaction Logic

The selection of the synthetic route depends on the scale and available instrumentation. Method A is preferred for discovery-scale synthesis (100 mg – 10 g) due to its superior purity profile. Method B is preferred for multi-kilogram process scale-up.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the routes.

G cluster_0 Method A: Cycloisomerization Start_A Propargylamine Inter_A N-Propargylacetamide Start_A->Inter_A Ac2O, Et3N (Acetylation) Prod_25 This compound (TARGET) Inter_A->Prod_25 ZnCl2 or AuCl3 (5-exo-dig Cyclization) Start_B N-Acetonylacetamide (α-Amino Ketone) Start_B->Prod_25 H2SO4 or POCl3 (Robinson-Gabriel) Start_C Chloroacetone + Acetamide Prod_24 2,4-Dimethyloxazole (WRONG ISOMER) Start_C->Prod_24 Blümlein-Lewy Condensation

Figure 1: Synthetic decision tree highlighting the regiochemical risks of the Blümlein-Lewy route and the specificity of the recommended protocols.

Method A: Cycloisomerization of -Propargylacetamide (Recommended)

This method utilizes a 5-exo-dig cyclization of an internal alkyne amide. It is atom-economical and avoids the formation of tarry byproducts common in acid-mediated dehydrations.

Phase 1: Precursor Synthesis ( -Propargylacetamide)

Reaction: Propargylamine + Acetic Anhydride




-Propargylacetamide + AcOH
ReagentMW ( g/mol )Equiv.[1][2][3][]DensityAmount (Example)
Propargylamine 55.081.00.86 g/mL5.51 g (100 mmol)
Acetic Anhydride 102.091.11.08 g/mL11.2 g (10.4 mL)
Triethylamine 101.191.20.73 g/mL12.1 g (16.7 mL)
DCM (Solvent) ---100 mL

Protocol:

  • Dissolve propargylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0°C under

    
    .
    
  • Add acetic anhydride (1.1 equiv) dropwise over 30 minutes. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .[1][2]
  • Concentration: Remove solvent in vacuo. The product is usually a clear oil or low-melting solid pure enough for the next step.

Phase 2: Cyclization to this compound

Catalyst Choice:


 (fastest, expensive) or 

/

(slower, cheaper).
ReagentEquiv.[1][2][5]Conditions
N-Propargylacetamide 1.0Dissolved in MeCN or Toluene
AuCl3 (Option 1)0.05 (5 mol%)RT, 2-4 hours
ZnI2 (Option 2)0.10 (10 mol%)Reflux (80-110°C), 12-24 hours

Protocol (Gold Catalysis - High Purity):

  • Dissolve

    
    -propargylacetamide (10 mmol) in anhydrous Acetonitrile (MeCN, 20 mL).
    
  • Add

    
     (150 mg, 5 mol%). The solution may darken.
    
  • Stir at RT.[1][2] Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The amide spot (

    
    ) will disappear; the oxazole spot (
    
    
    
    ) will appear.
  • Purification: Filter through a short pad of silica or Celite to remove the metal catalyst.

  • Concentrate carefully (Product BP is 117°C—do not use high vacuum/heat for prolonged periods).

  • Distillation: Distill at atmospheric pressure or mild vacuum. Collect fraction boiling at 117-118°C.

Method B: Robinson-Gabriel Synthesis (Scalable)

This method is ideal if


-acetonylacetamide is commercially available or synthesized via the Dakin-West reaction.

Precursor:


-(2-oxopropyl)acetamide (

-acetonylacetamide). Reagents: Conc.

or

.

Protocol:

  • Place

    
    -acetonylacetamide (10 g) in a round-bottom flask.
    
  • Add Acid: Add cold conc.

    
     (20 mL) dropwise with stirring at 0°C.
    
  • Cyclization: Heat the mixture to 90°C for 30 minutes. The solution will turn brown.

  • Quench: Pour the reaction mixture onto 100 g of crushed ice.

  • Neutralization: Carefully neutralize with solid

    
     until pH 
    
    
    
    8. Caution: Vigorous
    
    
    evolution.
  • Extraction: Extract immediately with Diethyl Ether (3 x 50 mL). Oxazoles are water-soluble to some extent; thorough extraction is necessary.

  • Drying: Dry organics over

    
     (preferred over 
    
    
    
    for basic heterocycles).
  • Isolation: Fractional distillation.

Quality Control & Validation

To certify the synthesis of the 2,5-isomer and not the 2,4-isomer, use the following validation parameters.

Validation Table
ParameterThis compound (Target)2,4-Dimethyloxazole (Impurity)
Boiling Point 117 - 118 °C108 - 110 °C
Refractive Index (

)
1.43601.4390
1H NMR (CDCl3)

2.30 (s, 3H, C2-Me)

2.45 (s, 3H, C5-Me)

6.55 (s, 1H, C4-H)

2.35 (s, 3H, C2-Me)

2.15 (s, 3H, C4-Me)

7.20 (s, 1H, C5-H)

Key Diagnostic: The proton on the oxazole ring is the definitive marker.

  • 2,5-Isomer: The proton is at C4 . It is adjacent to the nitrogen but not as deshielded as C5. Shift

    
    6.5 - 6.7 ppm .
    
  • 2,4-Isomer: The proton is at C5 (next to Oxygen). It is significantly more deshielded. Shift

    
    7.2 - 7.4 ppm .
    

Troubleshooting & Safety

Troubleshooting Guide

T Problem Low Yield / No Product Check1 Check Precursor Purity (Is Propargyl amide wet?) Problem->Check1 Check2 Check Catalyst Activity (Is AuCl3 black/reduced?) Problem->Check2 Check3 Check Distillation Temp (Product is volatile!) Problem->Check3 Solution1 Dry precursor by azeotrope with Toluene Check1->Solution1 Solution2 Use fresh catalyst or switch to ZnI2/Reflux Check2->Solution2 Solution3 Use Vigreux column; Don't rotovap to dryness Check3->Solution3

Figure 2: Troubleshooting workflow for common synthetic failures.

Safety Directives
  • Propargylamine: Potent lachrymator and vesicant. Handle only in a fume hood.

  • Gold/Zinc Salts: Heavy metal waste must be segregated.

  • Exotherms: The Robinson-Gabriel dehydration with sulfuric acid is highly exothermic. Ice bath cooling during addition is mandatory to prevent "runaway" charring.

References

  • Robinson-Gabriel Synthesis Overview: Robinson, R. (1909). "LXXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174.

  • Gold-Catalyzed Cyclization (Propargyl Amides): Hashmi, A. S. K., et al. (2000). "Gold-Catalyzed Organic Reactions." Organic Letters. (General reference for Au-catalysis of alkynes). See also: Cacchi, S., et al. (2003). "The Palladium-Catalyzed Cyclization of Propargyl Amides."

  • Regioselectivity of Blümlein-Lewy (Chloroacetone + Acetamide): Wiley, R. H. (1945). "The conversion of

    
    -amino ketones to oxazoles." Chemical Reviews. (Clarifies the 2,4- vs 2,5- selectivity).
    
    
  • Physical Properties & NMR Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. "this compound".[6][7]

Sources

Application Note: Advanced Purification Protocols for 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1][2][3]

2,5-Dimethyloxazole (CAS: 23012-11-5) is a critical heterocyclic building block used in the synthesis of pyridoxine (Vitamin B6), various pharmaceutical intermediates, and high-value flavor compounds. Its purification presents specific challenges due to its basicity, potential for hydrolysis under acidic conditions, and volatility.

This guide provides two validated workflows for purification: Fractional Distillation (for bulk scale >10 g) and Buffered Flash Chromatography (for high-purity small scale <5 g).

Table 1: Physicochemical Properties of this compound
PropertyValueNotes
CAS Number 23012-11-5Distinct from 2,5-dimethylbenzoxazole
Molecular Formula C₅H₇NOMW: 97.12 g/mol
Boiling Point 117–118 °CAt 760 mmHg [1]
Density 0.96 g/mLEstimated at 25 °C
Flash Point ~28–30 °CFlammable Liquid - Handle in hood
Solubility Ethanol, Ether, CHCl₃Immiscible with water
Basicity Weak base (pKa ~1.[1][2][3]0)Sensitive to strong mineral acids
Odor Nutty, RoastedPotent aroma chemicals precursor

Pre-Purification Assessment

Before initiating purification, characterize the crude mixture (typically from a Robinson-Gabriel or Dakin-West synthesis).

  • GC-MS Analysis: Quantify the ratio of product to starting material (often

    
    -acylamino ketones) and identify high-boiling oligomers.
    
  • Acidity Check: If the crude reaction mixture was acidic (e.g., POCl₃ or H₂SO₄ cyclization), the oxazole may exist as a salt. Crucial Step: Neutralize the crude oil with saturated NaHCO₃ and extract into ether/DCM before attempting distillation. Distilling acidic salts will lead to decomposition.

Method A: Fractional Distillation (Primary Protocol)

Best For: Scale >10 g, removal of high-boiling polymers, and bulk solvent removal. Scientific Rationale: this compound is thermally stable up to its boiling point (118 °C), making atmospheric distillation feasible. However, to minimize thermal stress and oxidative degradation, distillation under slightly reduced pressure or under nitrogen is recommended.

Protocol 1: Drying and Distillation

Reagents: Potassium Hydroxide (KOH) pellets or Calcium Hydride (CaH₂). Avoid acidic drying agents like P₂O₅ or Silica.

  • Drying (Essential):

    • Dissolve the crude organic layer in Et₂O or DCM.

    • Dry over anhydrous Na₂SO₄ for 1 hour. Filter.

    • Concentrate the solvent on a rotary evaporator (bath temp < 30 °C, pressure > 200 mbar to prevent product loss—this compound is volatile).

    • Expert Tip: For final drying of the neat oil, add 5% w/w KOH pellets. Oxazoles are stable to base, and KOH effectively removes residual water and acidic impurities that catalyze polymerization [2].

  • Distillation Setup:

    • Use a short-path distillation head (for <20 g) or a 15 cm Vigreux column (for >20 g) to ensure separation from lower-boiling solvents.

    • Wrap the column in aluminum foil or glass wool for insulation.

    • Flush the system with dry Nitrogen.

  • Operation:

    • Atmospheric: Heat the bath to 135–140 °C. Collect the fraction boiling at 116–118 °C .

    • Vacuum (Recommended): Apply moderate vacuum (e.g., 50 mmHg). The boiling point will drop significantly (approx. 45–50 °C). This prevents thermal browning.

  • Storage: Store over 4Å molecular sieves at 4 °C under Argon.

Method B: Buffered Flash Chromatography (High Purity)

Best For: Scale <5 g, removing closely eluting isomers, or final polishing for biological assays. Scientific Rationale: Standard silica gel is slightly acidic (pH 6–6.5). This acidity can cause protonation or ring-opening hydrolysis of the oxazole, leading to "streaking" on the column and poor recovery. Buffering the stationary phase with Triethylamine (Et₃N) neutralizes active silanol sites [3].

Protocol 2: Silica Gel Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient). Modifier: Triethylamine (Et₃N).[4]

  • Column Preparation (Slurry Pack):

    • Prepare a solvent mixture of Hexane:EtOAc:Et₃N (90:10:1) .

    • Slurry the silica in this mixture and pour into the column.

    • Flush with 2 column volumes of the solvent to equilibrate the pH.

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of 95:5 Hexane:EtOAc.

    • Note: Do not use DCM for loading if possible, as it can disrupt the band sharpness in high-hexane systems.

  • Elution Gradient:

    • Start: 95% Hexane / 5% EtOAc (+1% Et₃N).

    • Ramp: Increase EtOAc to 20% over 15 minutes.

    • Monitor: this compound typically elutes early (Rf ~0.4–0.5 in 8:2 Hexane:EtOAc).

    • Detection: UV (254 nm) or Iodine stain (oxazoles stain brown/yellow).

  • Fraction Collection:

    • Collect fractions. Analyze by TLC.

    • Combine pure fractions and evaporate solvent at <30 °C and >150 mbar . Caution: Do not use high vacuum for prolonged periods as the product is volatile.

Workflow Visualization

Diagram 1: Purification Decision Logic

PurificationLogic Start Crude this compound CheckAcid Check pH / Acidity Start->CheckAcid Neutralize Neutralize (NaHCO3 wash) CheckAcid->Neutralize Acidic ScaleCheck Scale > 10g? CheckAcid->ScaleCheck Neutral Neutralize->ScaleCheck Distillation Method A: Distillation (over KOH pellets) ScaleCheck->Distillation Yes Chromatography Method B: Flash Column (Buffered Silica) ScaleCheck->Chromatography No (High Purity req) Analysis QC: GC-MS / NMR Distillation->Analysis Chromatography->Analysis

Caption: Decision matrix for selecting the optimal purification route based on scale and crude acidity.

Diagram 2: Buffered Chromatography Setup

ColumnSetup Solvent Mobile Phase: Hexane/EtOAc + 1% Et3N Silica Stationary Phase: Silica Gel 60 (Neutralized) Solvent->Silica Equilibrate Elution Elution: Product Elutes Early (Rf ~ 0.5) Silica->Elution Run Gradient Crude Crude Sample (Liquid Load) Crude->Silica Load Evap Rotary Evap: Bath < 30°C (Volatile Product!) Elution->Evap Isolate

Caption: Workflow for buffered silica chromatography to prevent acid-catalyzed decomposition.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Distillation) Product volatilityUse a fractionating column; ensure receiver flask is iced; do not apply high vacuum (<10 mmHg) without a dry ice trap.
Streaking on TLC Acidic SilicaAdd 1–2% Triethylamine to the eluent; switch to Alumina (Basic) plates.
Product turns brown Oxidation / PolymerizationStore under inert gas (Ar/N₂); ensure all acid traces are removed before storage.
NMR: Extra peaks at 2.5 ppm Residual DMSO or KetoneThese are common synthesis solvents/byproducts. Distillation is required to remove them (Chromatography often fails to separate similar ketones).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, this compound. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. (2024).[1][3][5] Retrieved from [Link]

Sources

Using 2,5-Dimethyloxazole to synthesize antimicrobial compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Antimicrobial Scaffolds Using 2,5-Dimethyloxazole

Executive Summary & Scientific Rationale

The oxazole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amide bonds and a core structural element in natural antibiotics like virginiamycin , streptogramins , and muscoride A .

This compound (DMO) represents a highly efficient, commercially available starting material for constructing these antimicrobial agents. However, its use is often limited by a misunderstanding of its reactivity profile.

This guide presents a divergent synthesis strategy that exploits the distinct electronic properties of the DMO scaffold:

  • C-4 Position (Nucleophilic/Electrophilic): The only open ring position.[1] While historically difficult to functionalize via standard electrophilic aromatic substitution (EAS) due to competitive side-chain reactivity, modern Pd-catalyzed C–H activation allows for direct arylation here, installing the "warhead" (e.g., sulfonamide or nitroaryl moieties).

  • C-2 Methyl Group (Acidic): The methyl group at C-2 is significantly more acidic (

    
    ) than the C-5 methyl due to the inductive effect of the adjacent nitrogen.[1] This allows for regioselective lateral lithiation , enabling the attachment of lipophilic tails essential for bacterial membrane permeation.
    

Strategic Synthesis Overview

The following decision tree illustrates the two primary workflows described in this guide. Researchers should select the pathway based on whether they need to build the core pharmacophore (Route A) or tune physicochemical properties (Route B).

Synthesis_Workflow Start Starting Material: This compound Decision Target Design Requirement Start->Decision RouteA Route A: Core Scaffold Construction Decision->RouteA Need Aryl Moiety RouteB Route B: Side-Chain Tuning (SAR) Decision->RouteB Need Lipophilicity CH_Act Protocol 1: Pd-Catalyzed C-H Arylation (Direct C-4 Functionalization) RouteA->CH_Act Lithiation Protocol 2: Lateral Lithiation (C-2 Methyl Extension) RouteB->Lithiation ProdA Target A: 4-Aryl-2,5-dimethyloxazoles (e.g., Sulfonamide isosteres) CH_Act->ProdA ProdB Target B: 2-Alkyl-5-methyloxazoles (Lipophilic Membrane Disruptors) Lithiation->ProdB

Figure 1: Divergent synthetic pathways for this compound functionalization.

Protocol 1: Direct C–H Arylation at C-4[1]

Objective: To synthesize 4-aryl-2,5-dimethyloxazoles (e.g., 4-(4-chlorophenyl)-2,5-dimethyloxazole) without pre-functionalization (halogenation). Mechanism: Palladium-catalyzed concerted metallation-deprotonation (CMD).[1]

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-Bromobenzenesulfonamide for antimicrobial targets) (1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) or XPhos (for sterically hindered aryls)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Crucial for the CMD mechanism.[1]
    
  • Solvent: Anhydrous Toluene or DMA (Dimethylacetamide).[1]

  • Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol) and

    
     (26 mg, 0.10 mmol). Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating active catalyst formation.
    
  • Reactant Addition: Add

    
     (650 mg, 2.0 mmol), the Aryl Bromide (1.2 mmol), and finally this compound (97 mg, 1.0 mmol). Note: Add the liquid oxazole last to prevent evaporation before sealing.
    
  • Reaction: Seal the tube and heat the mixture to 110°C in an oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1] The product will typically be more polar than the starting oxazole but less polar than the aryl bromide (if it contains sulfonamides).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with Brine (2 x 15 mL).[1] Dry over anhydrous

    
    .[1][2]
    
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.[1]
      
Data Validation (Representative)
EntryAryl Bromide (Ar-Br)Yield (%)Antimicrobial Relevance
14-Bromobenzene82%Lipophilic core
24-Bromobenzenesulfonamide65%Sulfa-drug mimic
34-Bromonitrobenzene71%Nitro-heterocycle (DNA damager)

Protocol 2: Regioselective Lateral Lithiation (C-2 Extension)

Objective: To functionalize the C-2 methyl group selectively over the C-5 methyl or the C-4 ring position.[1] Mechanism: Kinetic deprotonation driven by the inductive effect of the ring nitrogen.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

  • Electrophile: Benzaldehyde (or alkyl halide) (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).[1]

  • Cryogenic Bath: Dry ice/Acetone (-78°C).[1]

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask under argon flow. Add anhydrous THF (10 mL) and this compound (1.0 mmol).

  • Deprotonation (The Critical Step): Cool the solution to -78°C . Add n-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes via syringe.[1]

    • Observation: The solution may turn a pale yellow or orange color, indicating the formation of the 2-lithiomethyl-5-methyloxazole species.[1]

    • Timing: Stir at -78°C for exactly 30 minutes . Warning: Longer stirring or higher temperatures can lead to ring fragmentation (Schroeder's Ring Opening).

  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Quenching & Isolation: Quench with Saturated

    
     solution (5 mL).
    Extract with Diethyl Ether (3 x 15 mL).
    Wash combined organics with water and brine.[1][2][3][4] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). The product (a secondary alcohol if using an aldehyde) will be significantly more polar.[1]

Biological Validation: Antimicrobial Assay Setup

To confirm the efficacy of the synthesized compounds, perform a Minimum Inhibitory Concentration (MIC) assay.

Target Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.[1]

  • Escherichia coli (ATCC 25922) - Gram-negative model.[1]

Protocol:

  • Stock Prep: Dissolve synthesized oxazole derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.[1]
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Route A: Low Yield Homocoupling of Ar-BrSwitch solvent to DMA; increase catalyst loading to 10 mol%.
Route A: C-5 Arylation Incorrect RegioselectivityUnlikely with this compound as C-5 is blocked.[1] If using monomethyloxazole, C-5 is favored.[1]
Route B: Ring Opening Temperature too highKeep lithiation strictly at -78°C; do not exceed 30 min deprotonation time.[1]
Route B: C-5 Alkylation Lack of selectivityUse LDA instead of n-BuLi if selectivity is poor (LDA is bulkier and less nucleophilic).[1]

References

  • Vereshchagin, A. N., et al. (2017). "The specific features of the reactivity of oxazole derivatives." Russian Chemical Reviews. Link

  • Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihalo-imidazoles and -oxazoles." Journal of the American Chemical Society.[1][5] Link

  • Vedejs, E., & Lu, Y. (2010).[2] "General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles." Journal of Organic Chemistry. Link

  • Gribble, G. W. (2012). "Metalation of Oxazoles and Benzoxazoles." Heterocyclic Scaffolds II. Link

  • Pigge, F. C. (2015).[1] "Intramolecular C-H Arylation Reactions of Oxazoles." Synthesis. Link

Sources

Application Notes and Protocols: 2,5-Dimethyloxazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of kinase inhibitors requires molecular scaffolds that perfectly balance target affinity, metabolic stability, and pharmacokinetic viability. The 2,5-dimethyloxazole moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Serving as a robust bioisostere for amides and esters, it provides critical hydrogen-bond acceptors while its methyl substitutions offer precise steric occupation of hydrophobic sub-pockets within kinase ATP-binding sites. This application note provides an in-depth, self-validating technical guide for integrating this compound into kinase inhibitor libraries, focusing on authoritative synthetic workflows, mechanistic causality, and validated experimental protocols.

Introduction & Rationale

In the development of small-molecule kinase inhibitors (e.g., targeting c-Kit TRK, BTK, and N-Myristoyltransferase), rapid in vivo degradation and poor cell permeability are frequent liabilities. Replacing labile amide bonds with an oxazole ring mitigates these pharmacokinetic issues while maintaining the necessary vector geometry for target engagement .

The specific choice of the 2,5-dimethyl substitution pattern is not arbitrary. The methyl groups at the C2 and C5 positions increase the lipophilicity of the core, driving the molecule into the hydrophobic regions of the kinase hinge or ribose pocket. Simultaneously, the nitrogen and oxygen atoms of the oxazole ring act as potent hydrogen-bond acceptors, establishing critical interactions with the kinase backbone . Furthermore, the C4 position serves as an ideal synthetic vector, allowing for the modular attachment of solvent-exposed tails or hinge-binding motifs.

Mechanistic Insights: Pharmacophore Mapping

Understanding the spatial and electronic contributions of this compound is critical for rational drug design. The diagram below illustrates the logical relationship between the structural features of the oxazole core and their functional role within a generic kinase ATP-binding pocket.

Pharmacophore Oxazole This compound Core HBA N/O Atoms (H-Bond Acceptors) Oxazole->HBA Contains Lipophilic C2/C5 Methyls (Hydrophobic Pocket) Oxazole->Lipophilic Contains Vector C4 Position (Solvent Vector) Oxazole->Vector Provides Kinase Kinase ATP Pocket (Target Binding) HBA->Kinase Hinge Binding Lipophilic->Kinase Steric Fit Vector->Kinase Extension

Fig 1. Pharmacophore mapping of this compound within a generic kinase ATP-binding pocket.

Synthetic Methodologies & Workflows

To incorporate the this compound moiety into diverse kinase inhibitor scaffolds, two primary synthetic methodologies are employed across the industry:

  • Amide Coupling: Utilizing this compound-4-carboxylic acid to acylate complex, kinase-specific amines .

  • Mitsunobu Etherification: Utilizing (2,5-dimethyl-1,3-oxazol-4-yl)methanol to alkylate phenolic hinge-binders, a strategy proven highly effective in the synthesis of N-myristoyltransferase (NMT) inhibitors .

Synthesis Acid This compound- 4-carboxylic acid Amide Amide Coupling HATU, DIPEA, DMF Acid->Amide Alcohol (2,5-Dimethyl-1,3-oxazol- 4-yl)methanol Mitsunobu Mitsunobu Reaction DIAD, PPh3, THF Alcohol->Mitsunobu Workup Aqueous Workup & Extraction Amide->Workup Mitsunobu->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product Purified Kinase Inhibitor Purification->Product

Fig 2. Parallel synthetic workflows for integrating this compound into inhibitor scaffolds.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is imperative to move beyond mere "recipes" and understand the causality behind each procedural step. The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: HATU-Mediated Amide Coupling

This protocol is optimized for coupling This compound-4-carboxylic acid with sterically hindered amines, a common scenario in USP1 and GPR6 modulator synthesis .

Step-by-Step Methodology:

  • Activation: Dissolve this compound-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: HATU is selected over EDC/HOBt because the electron-rich oxazole ring can slightly deactivate the carboxylic acid. HATU forms a highly reactive HOAt ester, ensuring rapid coupling. DIPEA provides necessary basicity without acting as a competing nucleophile due to its steric bulk.

  • Coupling: Stir the activation mixture for 15 minutes, then add the target amine (1.1 eq) in a single portion.

  • Self-Validation (In-Process Control): After 2 hours, sample the reaction for LC-MS (ESI+). The disappearance of the amine mass and the appearance of the product mass confirms completion. Alternatively, a Ninhydrin-stained TLC can visually confirm the consumption of the primary amine.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

    • Causality: The basic wash neutralizes any unreacted acid and removes the acidic HOAt byproduct.

  • Aqueous Wash: Wash the organic layer with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible with organic solvents. LiCl increases the ionic strength of the aqueous phase, drastically enhancing the partition coefficient of DMF into the water layer, preventing carryover into the final product.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

Protocol B: Mitsunobu Etherification

This protocol details the coupling of (2,5-dimethyl-1,3-oxazol-4-yl)methanol to a phenolic kinase hinge-binder, a method validated in the synthesis of Trypanocidal NMT inhibitors [[1]]([Link]).

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the target phenol (1.0 eq), (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M). Cool the mixture to 0 °C in an ice bath.

  • Betaine Formation & Alkylation: Add DIAD (1.5 eq) dropwise over 10 minutes.

    • Causality: DIAD is preferred over DEAD due to its superior safety profile. The reaction must be kept at 0 °C during addition because the formation of the Morrison-Brunn-Huisgen betaine intermediate is highly exothermic. Uncontrolled temperature spikes can degrade the betaine or cause DIAD to alkylate the nucleophile directly.

  • Self-Validation (In-Process Control): Upon DIAD addition, the solution should turn pale yellow. If the color fades instantly, it indicates rapid consumption of the betaine, signaling a fast, successful reaction. Allow to warm to room temperature and stir for 4-12 hours, monitoring via TLC (UV active).

  • Workup & TPPO Removal: Concentrate the reaction mixture completely in vacuo. Triturate the crude residue in a cold 1:1 mixture of Diethyl Ether and Hexane.

    • Causality: Triphenylphosphine oxide (TPPO) is a notorious, co-eluting byproduct in Mitsunobu reactions. TPPO is highly insoluble in cold ether/hexane mixtures, allowing the majority of it to be precipitated and filtered off prior to column chromatography, drastically simplifying purification.

  • Purification: Purify the concentrated filtrate via flash chromatography.

Quantitative Data & Yield Analysis

The table below summarizes the biological efficacy and synthetic context of this compound derivatives across various therapeutic targets, demonstrating the versatility of the protocols described above.

Compound Scaffold / TargetRole of this compoundBiological Activity (IC₅₀)Key Synthetic MethodReference
c-Kit Tyrosine Kinase (TRK) Hinge-binding vector & lipophilic core80 - 100 μg/mLSchiff base condensation
N-Myristoyltransferase (NMT) Solvent-exposed vector extension0.5 - 1.2 μMMitsunobu Etherification
BTK / Anticancer Agents Bioisosteric core replacementNanomolar rangeBuchwald C-N Coupling,
USP1 Protease Inhibitors Modulator of binding affinityProprietary / High PotencyHATU Amide Coupling[[2]]()

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis (Journal of Coordination Chemistry). Available at:[Link][3]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed (NIH). Available at: [Link][4]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science (Anti-Cancer Agents in Medicinal Chemistry). Available at:[Link][5]

  • WO2017087837A1 - Purinones as ubiquitin-specific protease 1 inhibitors. Google Patents. Available at:[2]

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link][1]

  • Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives. ResearchGate (World Journal of Pharmaceutical Research). Available at:[Link][6]

Sources

Application Note: 2,5-Dimethyloxazole as a Versatile Synthon for Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of 2,5-dimethyloxazole (DMO) as a high-value synthon in the construction of complex heterocyclic architectures. Unlike simple solvents or reagents, DMO functions as a "masked" functionality—specifically as a latent 1,4-dicarbonyl equivalent and an azadiene.

This document provides validated protocols for:

  • Lateral Lithiation: Regioselective functionalization of the C-2 methyl group.

  • Kondrat’eva Pyridine Synthesis: [4+2] Cycloaddition strategies to access pyridine alkaloids (Vitamin B6 analogs).[1]

  • Ring Transformation: Hydrolytic ring-opening to access acyclic amino-ketones.

Chemical Logic & Mechanistic Grounding

The "Masked" Functionality

The this compound ring is aromatic but possesses distinct reactivity profiles based on the reaction conditions:

  • Nucleophilic Character (Lateral Lithiation): The C-2 methyl protons are significantly more acidic (

    
    ) than the C-5 methyl protons due to the inductive effect of the adjacent 
    
    
    
    bond and the oxygen atom. This allows for selective deprotonation and electrophilic trapping.
  • Electrophilic/Diene Character (Diels-Alder): The oxazole ring acts as an electron-rich azadiene in inverse-electron-demand Diels-Alder reactions, particularly with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid).

Regioselectivity Pathway

The following diagram illustrates the divergent reactivity pathways based on the reagent choice.

OxazoleReactivity DMO This compound (Starting Material) Base Strong Base (n-BuLi, -78°C) DMO->Base Deprotonation Dienophile Dienophile (Maleic Anhydride, Heat) DMO->Dienophile [4+2] Cycloaddition Acid Acid Hydrolysis (HCl, Reflux) DMO->Acid Ring Opening Lithiation C-2 Lithiated Species (Nucleophile) Base->Lithiation Cycloadd Bicyclic Adduct (Unstable Intermediate) Dienophile->Cycloadd RingOpen Acyclic alpha-Amino Ketone Acid->RingOpen SideChain C-2 Functionalized Oxazole Lithiation->SideChain + Electrophile (E+) Pyridine Substituted Pyridine (Aromatization -H2O) Cycloadd->Pyridine - H2O / - HCN

Figure 1: Divergent synthetic pathways for this compound. The choice of conditions dictates whether the ring remains intact (Lithiation) or transforms (Cycloaddition/Hydrolysis).

Application 1: Lateral Lithiation (Side-Chain Extension)

Objective: Selective functionalization of the C-2 methyl group to create extended oxazole scaffolds.

Critical Parameters
  • Regiocontrol: The C-2 methyl is kinetically favored for deprotonation. However, equilibration to the thermodynamically stable C-5 lithio-species can occur at higher temperatures (

    
    ).
    
  • Solvent: THF is mandatory for solubility and aggregate stability.

  • Temperature: Strict maintenance of

    
     is required to prevent ring fragmentation (ring opening to isocyanides).
    
Protocol: C-2 Alkylation

Reagents:

  • This compound (1.0 equiv)[2]

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Electrophile (e.g., Benzyl bromide, 1.2 equiv)

  • Anhydrous THF (0.5 M concentration relative to oxazole)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Dissolution: Charge the flask with this compound and anhydrous THF under

    
     atmosphere. Cool the solution to 
    
    
    
    using a dry ice/acetone bath.
  • Deprotonation: Add

    
    -BuLi dropwise via syringe over 15 minutes. The solution typically turns a yellow/orange hue.
    
    • Checkpoint: Stir at

      
       for exactly 30 minutes. Do not exceed 1 hour, as this risks scrambling the lithiation site [1].
      
  • Addition: Add the electrophile (dissolved in minimal THF if solid) dropwise.

  • Quench: Allow the reaction to warm slowly to

    
     over 2 hours. Quench with saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ), wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Application 2: The Kondrat’eva Pyridine Synthesis[3]

Objective: Synthesis of Vitamin B6 analogs (substituted pyridines) via Hetero-Diels-Alder reaction. Mechanism: this compound reacts as an azadiene with a dienophile. The resulting adduct eliminates water (or methanol/HCN depending on substituents) to aromatize into a pyridine.

Reaction Workflow

Kondrateva Oxazole This compound (Azadiene) Mix Mix in Toluene/Acetic Acid Reflux (110°C) Oxazole->Mix Dienophile Maleic Acid/Anhydride (Dienophile) Dienophile->Mix Adduct Bicyclic Intermediate [Unstable] Mix->Adduct Elimination Retro-Diels-Alder / Dehydration (-H2O) Adduct->Elimination Product 3-Hydroxy-2,6-dimethylpyridine (Pyridoxine Analog Core) Elimination->Product

Figure 2: The Kondrat'eva reaction pathway for transforming oxazoles into pyridines.

Protocol: Synthesis of 3-Hydroxy-2,6-dimethylpyridine

This reaction mimics the industrial synthesis of Vitamin B6 (Pyridoxine) but utilizes the 2,5-dimethyl core [2][3].

Reagents:

  • This compound (1.0 equiv)[2]

  • Maleic Acid (1.5 equiv)

  • Solvent: Glacial Acetic Acid (highly recommended for facilitating dehydration/aromatization).

Step-by-Step Methodology:

  • Mixing: In a heavy-walled pressure vial or round-bottom flask, dissolve this compound and maleic acid in glacial acetic acid (1.0 M).

  • Cycloaddition: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Note: If using Maleic Anhydride, the intermediate formed is a cinchomeronic acid derivative which may decarboxylate.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The disappearance of the oxazole spot indicates consumption.

  • Workup: Cool to room temperature. Neutralize the acetic acid with aqueous

    
     (keep temperature 
    
    
    
    with an ice bath).
  • Isolation: Extract the pyridine product with dichloromethane (DCM). The product is often crystalline upon evaporation.

Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeTarget PositionKey ReagentCritical ParameterCommon Failure Mode
Lateral Lithiation C-2 Methyl

-BuLi / THF
Temp

Ring opening to isocyanide if temp rises.
Diels-Alder Ring (C-4/C-5)Maleic AnhydrideHigh Heat (

)
Polymerization of dienophile; incomplete aromatization.
Electrophilic Sub. C-4 Ring Carbon

/ NBS
Lewis Acid Cat.Over-halogenation of methyl groups.
Hydrolysis Ring Opening

(aq)
pH < 1Incomplete hydrolysis; formation of stable salts.
Self-Validating Checks
  • Lithiation Check: Before adding your valuable electrophile, quench a small aliquot with

    
    . NMR analysis should show 
    
    
    
    deuterium incorporation at the C-2 methyl group (triplet becomes a doublet/multiplet pattern shift).
  • Diels-Alder Check: The appearance of a pyridine ring is distinct in UV-Vis spectroscopy (absorption shift) and

    
     NMR (aromatic protons shift from 
    
    
    
    oxazole H to
    
    
    pyridine H).

References

  • Carpenter, A. J., & Chadwick, D. J. (1985).[3] Regioselective

    
    - and 
    
    
    
    -metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Journal of the Chemical Society, Perkin Transactions 1, 173-181.[3] Link
  • Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484.
  • Himo, F., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid.[4] Molecules, 23(9), 2117.[4] (Demonstrates the oxazole-to-pyridine methodology). Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction. Link

Sources

Application Note: High-Efficiency N-Alkylation of 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This application note details the optimized protocols for the quaternization (N-alkylation) of 2,5-dimethyloxazole. Unlike imidazoles, oxazoles are weak bases (


), rendering them poor nucleophiles that require specific activation energies or highly reactive electrophiles to achieve quantitative conversion. The resulting oxazolium salts are critical precursors for N-Heterocyclic Carbenes (NHCs) , ionic liquids , and cyanine dyes . This guide presents two methodologies: a standard thermal route using Methyl Iodide and a high-performance kinetic route using Methyl Triflate.

Scientific Foundation & Mechanism

The Nucleophilicity Challenge

The nitrogen atom in the oxazole ring (N-3) possesses a lone pair in an


 orbital perpendicular to the 

-system. However, the adjacent oxygen atom exerts a strong inductive electron-withdrawing effect (

), significantly reducing the electron density at N-3 compared to thiazoles or imidazoles.

Successful alkylation requires overcoming this electronic deficit. The presence of methyl groups at the C-2 and C-5 positions provides weak electron-donating inductive effects (


), which slightly enhances the basicity of N-3, making this compound more reactive than its unsubstituted parent, yet still requiring rigorous anhydrous conditions to prevent hydrolysis of the sensitive oxazolium intermediate.
Reaction Mechanism (Visualization)

The reaction proceeds via a classic


 mechanism. The oxazole nitrogen attacks the electrophilic methyl group of the alkylating agent.

G Start This compound (Weak Nucleophile) TS Transition State [Dipolar Intermediate] Start->TS Nu: Attack (N-3) Agent Alkylating Agent (Me-X) Agent->TS Electrophile Product Oxazolium Salt (Precipitate) TS->Product Leaving Group (X-) Departure

Figure 1: Mechanistic pathway for the quaternization of oxazole. The reaction is driven by the formation of the stable halide/triflate salt.

Safety Assessment (Critical)

Hazard ClassReagentRisk DescriptionMitigation
Neurotoxin Methyl Iodide (MeI)Volatile neurotoxin; penetrates gloves.Use Silver Shield® gloves. Work in a high-flow fume hood.
Super-Electrophile Methyl Triflate (MeOTf)Extremely toxic alkylating agent. Causes rapid necrosis.Do not inhale. Quench all glassware with dilute ammonia before cleaning.
Flammability This compoundFlammable liquid (Flash point ~30°C).Ground all glassware. Avoid static discharge.

Experimental Protocols

Protocol A: Standard Thermal Alkylation (Methyl Iodide)

Recommended for routine synthesis where time is not a constraint.

Reagents:

  • This compound (1.0 equiv)

  • Methyl Iodide (2.5 equiv) — Excess drives equilibrium

  • Acetonitrile (Anhydrous, 0.5 M concentration relative to oxazole)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Syringe in this compound and anhydrous acetonitrile.

  • Addition: Add Methyl Iodide dropwise at room temperature. Note: MeI is volatile; ensure the condenser is efficient (coolant < 5°C).

  • Reaction: Heat the mixture to a mild reflux (approx. 45–50°C internal temp) for 12–24 hours .

    • Observation: The solution typically turns from colorless to yellow/orange. A precipitate may form depending on concentration.[1]

  • Precipitation: Cool the mixture to Room Temperature (RT), then to 0°C in an ice bath.

  • Isolation: Add cold diethyl ether (anhydrous) to force precipitation of the N-methyl-2,5-dimethyloxazolium iodide.

  • Filtration: Filter quickly under Argon (product is hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Protocol B: High-Performance Kinetic Alkylation (Methyl Triflate)

Recommended for high-purity applications (e.g., ionic liquids) or when halide anions are undesirable.

Reagents:

  • This compound (1.0 equiv)

  • Methyl Trifluoromethanesulfonate (MeOTf) (1.05 equiv) — Stoichiometric precision required

  • Dichloromethane (DCM) or Nitromethane (Anhydrous)

Procedure:

  • Setup: Flame-dry a Schlenk flask. Maintain a strict inert atmosphere (

    
    /Ar).
    
  • Cooling: Dissolve oxazole in DCM and cool to 0°C . Crucial: MeOTf reaction is highly exothermic.

  • Addition: Add MeOTf dropwise over 10 minutes.

  • Activation: Allow the reaction to warm to RT naturally. Stir for 2–4 hours .

    • Why: The triflate anion is a "super-leaving group," making the methylation irreversible and fast even without heat.

  • Work-up: Concentrate the solvent to 20% volume under reduced pressure.

  • Crystallization: Add anhydrous Ethyl Acetate or Ether to crash out the white crystalline solid.

Purification & Characterization Workflow

The purity of oxazolium salts is critical, as trace water can lead to ring-opening hydrolysis to form


-acylamino ketones.

Workflow Raw Crude Reaction Mixture Check Precipitate Present? Raw->Check Ether Add Cold Et2O (Anti-solvent) Check->Ether No Filter Filtration (Inert Gas) Check->Filter Yes Ether->Filter Recryst Recrystallization (iPrOH/EtOH) Filter->Recryst If colored impurities Dry Vacuum Dry (P2O5 Desiccator) Filter->Dry If white solid Recryst->Dry NMR 1H NMR Validation Dry->NMR

Figure 2: Decision tree for the isolation and purification of hygroscopic oxazolium salts.

Expected Analytical Data
ParameterThis compound (Starting Material)N-Methyl-2,5-dimethyloxazolium Salt (Product)
Physical State Colorless LiquidWhite/Off-white Solid (Hygroscopic)
1H NMR (N-Me) N/ASinglet,

3.8 – 4.1 ppm (Deshielded)
1H NMR (C2-Me)

~2.4 ppm

~2.8 – 3.0 ppm (Shifted downfield)
C-H (Ring)

~6.8 ppm (C4-H)

~7.8 – 8.2 ppm (Acidic proton)
Solubility Organics (DCM, Et2O)Polar solvents (H2O, DMSO, MeOH)

Technical Insight: The appearance of a new singlet around 4.0 ppm is the diagnostic confirmation of N-methylation. A significant downfield shift of the C2-methyl group indicates the formation of the cationic aromatic system.

Troubleshooting & Storage

  • Hygroscopicity: Oxazolium salts are notoriously hygroscopic. If the product turns into a "goo" or oil upon filtration, it has absorbed water.

    • Fix: Redissolve in minimum hot isopropanol, add ether until cloudy, and store in a freezer (-20°C) to induce slow crystallization.

  • Ring Opening: If NMR shows broad peaks or aldehyde signals, the ring has opened due to basic hydrolysis.

    • Prevention: Ensure all solvents are anhydrous. Store the salt in a desiccator over

      
      .
      
  • Color: A yellow/brown tint usually indicates trace iodine (if using MeI). Wash the solid with a small amount of acetone/ether mixture to remove iodine traces.

References

  • Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development.

  • Garapati, V. K., & Gravel, M. (2018). Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. Organic Letters.

  • PubChem. this compound Compound Summary. National Library of Medicine.

  • Organic Syntheses. General Procedures for Methylation using Methyl Iodide. Org.[2] Synth. Coll. Vol. 2.

Sources

Application Note: High-Resolution Characterization of 2,5-Dimethyloxazole Derivatives via HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

The 2,5-dimethyloxazole scaffold is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amides and esters in anti-inflammatory agents (e.g., IL-33 inhibitors), antimicrobials, and natural alkaloids. While chemically robust, the characterization of its derivatives presents specific analytical challenges:

  • Regioisomerism: Distinguishing 2,5-disubstituted isomers from 2,4-disubstituted analogs.

  • Ionization Efficiency: The oxazole nitrogen is weakly basic (

    
    ), requiring specific pH control for effective Electrospray Ionization (ESI).
    
  • Volatility: Lower molecular weight derivatives are semi-volatile, making HPLC preferred over GC to avoid thermal rearrangement or degradation.

This application note details a self-validating HPLC-MS/MS workflow designed to maximize sensitivity and structural confidence.

Method Development: The "Why" Behind the Parameters

Stationary Phase Selection

While C18 columns are the industry standard, they often fail to resolve positional isomers of oxazole derivatives due to similar hydrophobicity.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: The oxazole ring is aromatic.[1][2][3][4] Phenyl-based phases utilize

    
     interactions with the oxazole ring, providing orthogonal selectivity compared to pure hydrophobic retention on C18. This is critical for separating the 2,5-dimethyl derivative from its 2,4-dimethyl isomer.
    
Mobile Phase Engineering
  • Buffer: 0.1% Formic Acid (

    
    ).
    
  • Rationale: To achieve maximum sensitivity in ESI(+), the oxazole nitrogen must be protonated. Since the

    
     of the oxazole ring is low (~1.0), a highly acidic environment is necessary to drive the equilibrium toward the ionized state 
    
    
    
    . Neutral mobile phases (e.g., Ammonium Acetate pH 7) will result in poor ionization and low sensitivity.

Experimental Protocol

Sample Preparation[5]
  • Matrix: Plasma or Reaction Mixture.[5][6]

  • Technique: Protein Precipitation (PPT) is preferred over SPE for polar oxazoles to prevent breakthrough losses.

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L of sample into a 1.5 mL centrifuge tube.
    
  • Quench/Precipitate: Add 150

    
    L of ice-cold Acetonitrile containing Internal Standard (e.g., deuterated analog or Carbamazepine).
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100

    
    L of supernatant to an HPLC vial with a glass insert.
    
  • Dilution (Optional): If peak shape is poor (solvent effect), dilute 1:1 with 0.1% Formic Acid in water.

LC-MS/MS Parameters

Liquid Chromatography (HPLC/UHPLC):

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8

    
    m) or equivalent.
    
  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C (Improves mass transfer for aromatic interactions).

  • Injection Volume: 2 - 5

    
    L.
    

Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.00955
1.00955
8.00595
10.00595
10.10955
13.00955

Mass Spectrometry (ESI Source):

  • Mode: Positive Ion (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Drying Gas: 10 L/min at 350°C.

  • Nebulizer: 35 psi.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Product Ion Scan for structural elucidation.

Data Analysis & Fragmentation Logic

Structural Elucidation (Fragmentation)

Oxazole derivatives undergo characteristic ring cleavage under Collision Induced Dissociation (CID). Understanding these pathways is essential for confirming the 2,5-substitution pattern.

Key Fragmentation Pathways:

  • Retro-Diels-Alder (RDA): The oxazole ring cleaves across the O-C2 and C4-C5 bonds.

  • Nitrile Loss: this compound often cleaves to expel Acetonitrile (

    
    , -41 Da).
    
  • Carbon Monoxide Loss: A secondary pathway involves the loss of CO (-28 Da) followed by HCN.

Diagnostic Transitions (Example for Parent this compound, MW 97):

  • Precursor:

    
     98 
    
    
    
  • Product 1 (Quantifier):

    
     57 (Loss of 
    
    
    
    )
  • Product 2 (Qualifier):

    
     43 (Acetyl cation, 
    
    
    
    )
Visualizing the Workflow

The following diagram illustrates the logical flow from sample preparation to data validation.

Oxazole_Workflow Sample Sample Matrix (Plasma/Reaction Mix) Prep Protein Precipitation (ACN + 0.1% Formic Acid) Sample->Prep Extraction Sep Separation (Phenyl-Hexyl Column) Prep->Sep Injection Ion ESI+ Ionization (pH < 3.0 Critical) Sep->Ion Elution Frag CID Fragmentation (RDA / Nitrile Loss) Ion->Frag MS/MS Data Data Analysis (Isomer Confirmation) Frag->Data Detection

Caption: Figure 1. End-to-end analytical workflow for this compound derivatives ensuring ionization efficiency and structural confirmation.

Fragmentation Pathway Diagram

The following diagram details the specific mass spectral cleavage mechanism for the oxazole core.

Oxazole_Fragmentation Parent Protonated Parent [M+H]+ RDA Retro-Diels-Alder Transition State Parent->RDA CID Energy Frag1 Fragment A (Loss of R-CN) RDA->Frag1 Primary Pathway (-41 Da for Methyl) Frag2 Fragment B (Loss of CO) RDA->Frag2 Secondary Pathway (-28 Da)

Caption: Figure 2.[2][7] Characteristic fragmentation pathways for the oxazole ring, highlighting the Retro-Diels-Alder mechanism used for structural identification.

References

  • FooDB. (2019).[4] Compound this compound (FDB010956).[4] Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones (Methodology Reference). Retrieved from [Link]

Sources

Strategic Utilization of 2,5-Dimethyloxazole in Pharmaceutical Scaffold Design

[1]

Abstract

This application note details the strategic deployment of 2,5-dimethyloxazole as a versatile building block in modern drug discovery. While often overlooked in favor of more complex heterocycles, this scaffold offers a unique combination of amide bioisosterism , metabolic stability, and distinct vectors for regioselective functionalization.[1] We provide validated protocols for C4-electrophilic substitution and C2-lateral metalation, enabling the rapid generation of diverse libraries suitable for kinase inhibition and GPCR ligand development.

Introduction: The Oxazole Advantage

In the landscape of "Fragment-Based Drug Design" (FBDD), the oxazole ring serves as a critical surrogate for the peptide bond (amide) and ester linkages.

Bioisosterism and Physicochemical Profile

The this compound core mimics the spatial arrangement and electronic distribution of a trans-amide bond but lacks the hydrolytically labile carbonyl-nitrogen bond.

  • Metabolic Stability: Unlike amides, the oxazole ring is resistant to proteases and esterases.[1]

  • CYP450 Interaction: The nitrogen atom (N3) acts as a weak hydrogen bond acceptor, while the oxygen (O1) reduces the basicity of the nitrogen compared to imidazoles, often reducing off-target inhibition of CYP450 isozymes.

  • Conformational Rigidity: The aromatic ring locks the vectors of substituents, reducing the entropic penalty upon binding to a protein active site.

The "Three-Vector" Strategy

This compound is not merely a spacer; it is a divergent platform.

  • C4 Position (Aromatic H): Susceptible to Electrophilic Aromatic Substitution (EAS).

  • C2-Methyl Group: Highly acidic (

    
    ) due to the adjacent 
    
    
    nitrogen, allowing for lateral lithiation and nucleophilic additions.
  • C5-Methyl Group: Sterically shielding and electronically donating, enhancing the nucleophilicity of the C4 position.

Strategic Chemistry & Workflow

The following diagram illustrates the divergent synthesis pathways available from the parent molecule.

Oxazole_PathwaysStartThis compound(Parent Scaffold)EASElectrophilic AromaticSubstitution (C4)Start->EAS Electronic ActivationLatMetLateral Metalation(C2-Methyl)Start->LatMet Kinetic AcidityRadicalRadical Bromination(Non-Selective)Start->Radical Avoid! (Mixtures)AldehydeC4-Formyl Derivative(Vilsmeier-Haack)EAS->Aldehyde POCl3 / DMFBromideC4-Bromo Derivative(NBS/Polar)EAS->Bromide NBS / MeCNChainExtC2-Alkyl/Hydroxyalkyl(Chain Extension)LatMet->ChainExt n-BuLi / ElectrophileLibraryReductive AminationLibrariesAldehyde->LibraryCouplingSuzuki/SonogashiraCouplingBromide->CouplingHeterocycleFused Heterocycles(e.g., Oxazolopyridines)ChainExt->Heterocycle

Figure 1: Divergent synthetic pathways for this compound. Note the critical distinction between electrophilic substitution (C4) and lateral metalation (C2).

Validated Experimental Protocols

Protocol A: C4-Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde handle at the C4 position to enable reductive amination or olefination. Mechanism: The electron-rich C4 position attacks the chloroiminium ion generated in situ.

Reagents & Equipment[2][3][4][5][6][7]
  • This compound (1.0 eq)[1][2][8][9]

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)[1]
    
  • N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)

  • Dichloromethane (DCM) (anhydrous)[1]

  • Sat. Sodium Acetate (

    
    ) or 
    
    
    solution[1]
Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.
    
  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM (or add neat if liquid). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde product is significantly less polar than the starting material but will stain strongly with DNP (2,4-dinitrophenylhydrazine) stain (orange/red spot).

  • Quenching (Critical): Cool the mixture to 0°C. Pour slowly into a vigorously stirred mixture of ice and saturated

    
     solution. Stir for 1 hour to hydrolyze the iminium intermediate.
    
    • Note: Using strong base (NaOH) can degrade the oxazole ring. Buffer with Acetate or Bicarbonate.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Typical Yield: 75–85%

Protocol B: Regioselective C4-Bromination

Objective: Synthesis of a precursor for Pd-catalyzed cross-coupling (Suzuki/Buchwald). Scientific Nuance: You must avoid radical conditions. The presence of light or radical initiators (AIBN) will lead to bromination of the methyl groups (benzylic-like positions).

Reagents
  • This compound (1.0 eq)[1][2][8][9]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (Polar solvent promotes ionic mechanism)[1]

  • Aluminum foil (to exclude light)[1]

Step-by-Step Methodology
  • Setup: Wrap a round-bottom flask completely in aluminum foil.

  • Dissolution: Dissolve this compound in MeCN (0.2 M concentration). Cool to 0°C.[6]

  • Addition: Add NBS (1.05 eq) portion-wise over 20 minutes.

    • Why: Controlling the concentration of NBS prevents over-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for an additional 2–4 hours.

  • Validation: Check TLC. If starting material remains, add 0.1 eq NBS.[1]

  • Workup: Dilute with water. Extract with Ethyl Acetate. Wash with weak sodium thiosulfate solution (to remove bromine color) and then brine.

  • Stability Note: The C4-bromooxazole is moderately stable but should be stored in the freezer and used rapidly for coupling reactions.

Protocol C: Lateral Lithiation (C2-Methyl Functionalization)

Objective: Chain extension at the C2 position. Mechanism: The C2-methyl protons are significantly more acidic (

Reagents
  • This compound (1.0 eq)[1][2][8][9]

  • n-Butyllithium (n-BuLi) (1.1 eq, typically 1.6M or 2.5M in hexanes)

  • THF (anhydrous)[1]

  • Electrophile (e.g., Benzaldehyde, Alkyl Halide)[1]

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a flask and cool to -78°C (Dry Ice/Acetone bath) under Argon.

  • Solvent: Add anhydrous THF.

  • Deprotonation: Add n-BuLi dropwise. Stir at -78°C for 30–45 minutes.

    • Observation: The solution often turns a bright yellow/orange color, indicating the formation of the lithiated species.

  • Electrophile Addition: Add the electrophile (dissolved in THF if solid) slowly down the side of the flask.

  • Quench: Stir at -78°C for 1 hour, then remove the cooling bath. Quench with saturated

    
     while still cold (approx -20°C).
    
    • Why: Allowing the lithiated oxazole to warm up without an electrophile can lead to ring-opening or polymerization.

Data Summary & Troubleshooting

ParameterC4-FormylationC4-BrominationC2-Lateral Lithiation
Key Reagent

/ DMF
NBS (Dark)n-BuLi / THF
Temperature 0°C

60°C
0°C

RT
-78°C
Major Byproduct Ring hydrolysis (if pH > 10)Methyl-bromide (if light present)Ring opening (if warmed > -20°C)
TLC Stain DNP (Red/Orange)UV / IodineUV / KMnO4
Storage Stable at RTStore at -20°CUnstable intermediate (Use in situ)
Common Pitfalls
  • Regioselectivity Failure: In bromination, if you observe multiple spots on TLC, you likely have radical bromination of the methyl groups.[1] Solution: Ensure total darkness and use a polar solvent (MeCN or DMF) to favor the ionic mechanism.

  • Low Yield in Vilsmeier: Often caused by incomplete hydrolysis of the iminium salt. Ensure the quench step with Sodium Acetate runs for at least 1 hour with vigorous stirring.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Discusses the utility of oxazoles as peptide bond surrogates. 10[1][3][4][5][11][12][13][14]

  • Regioselective functionalization of aryl azoles. Nature Communications. details the metalation strategies for azole scaffolds, including lateral lithiation logic. 14[1][3][4][5][11]

  • Vilsmeier-Haack Reaction Protocol. Chemistry Steps. Provides the mechanistic grounding for the formylation of electron-rich heterocycles. 15[1][3][4][11]

  • PubChem Compound Summary: this compound. National Library of Medicine. Physicochemical property data and safety information. 8[1][3][4][5][11][13]

  • Review on Chemistry of Oxazole derivatives. Taylor & Francis. Comprehensive review of oxazole reactivity and medicinal applications. 16

Troubleshooting & Optimization

How to improve the yield of 2,5-Dimethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dimethyloxazole Synthesis

Ticket ID: #OX-25-DM-YIELD Subject: Optimization of Yield and Purity for this compound Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of this compound (CAS: 23012-11-5) often suffers from low isolated yields, not due to failure of the reaction chemistry, but due to the molecule's specific physical properties: volatility (bp 117–118°C) , water solubility , and azeotrope formation .

This guide moves beyond standard textbook procedures to address the "yield killers" inherent in the isolation phase. It presents two validated workflows: the robust Robinson-Gabriel Cyclodehydration (for scale) and the Gold-Catalyzed Cyclization (for high efficiency).

Module 1: The Chemistry (Synthesis Protocols)

Route A: The "Workhorse" – Robinson-Gabriel Cyclodehydration

Best for: Large-scale synthesis where reagents must be inexpensive.

The classic sulfuric acid route often leads to charring (tar formation) and low yields. The optimized protocol below uses Phosphorus Oxychloride (


)  or Polyphosphoric Acid (PPA)  to mitigate decomposition.

Prerequisite: Synthesis of Precursor N-(2-oxopropyl)acetamide (Acetamidoacetone). Note: Aminoacetone is unstable.[1] Generate the precursor immediately from aminoacetone hydrochloride and acetic anhydride.

Optimized Protocol:

  • Cyclization: Dissolve N-(2-oxopropyl)acetamide (1.0 eq) in anhydrous DMF (or neat if using PPA).

  • Reagent Addition: Add

    
     (1.5 eq) dropwise at 0°C under 
    
    
    
    .
  • Heating: Heat to 90°C for 2–4 hours. Do not exceed 100°C to prevent polymerization.

  • Quenching (CRITICAL): Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 8–9 .
    • Why? The oxazole is a weak base. If the pH is < 7, the product remains protonated (oxazolium salt) and stays in the water layer.

Route B: The "High-Performance" – Gold-Catalyzed Cyclization

Best for: High-value applications requiring mild conditions and minimal purification.

This modern route utilizes the cycloisomerization of propargyl amides, avoiding harsh dehydrating agents.

Protocol:

  • Substrate: N-(prop-2-ynyl)acetamide (Propargyl acetamide).

  • Catalyst:

    
     or 
    
    
    
    (1–2 mol%) or cationic Gold(I) catalysts.
  • Solvent: Acetonitrile or Toluene (0.1 M).

  • Conditions: Stir at room temperature or mild heat (40°C) for 1–6 hours.

  • Result: Near-quantitative conversion with minimal byproducts.

Module 2: The "Yield Killers" (Workup & Isolation)

This is where 80% of the yield is lost. This compound is miscible with water and forms a low-boiling azeotrope.

The "Salting Out" Imperative You cannot rely on simple solvent extraction. You must modify the aqueous phase ionic strength.

ParameterStandard Practice (Low Yield)Optimized Practice (High Yield)
Aqueous Phase Simple water washSaturation with NaCl (Salting Out)
Extraction pH Neutral (pH 7)Slightly Basic (pH 8–10)
Solvent Choice Ethyl Acetate (holds water)Dichloromethane (

) or Ether (

)
Drying Agent

(Standard)

(Solid)
– Acts as both base and desiccant
Concentration Rotary Evap at 40°C, <20 mbarAtmospheric Distillation (or controlled vacuum >100 mbar)

Visual Workflow: Robinson-Gabriel Mechanism & Failure Points

RobinsonGabriel Start N-(2-oxopropyl)acetamide Enol Enol Tautomer Start->Enol Acid Cat. Tar Polymerization/Tar Start->Tar T > 100°C Strong Acid Cyclization Cyclization (5-exo-trig) Enol->Cyclization Intermed Hydroxy-oxazoline Cyclization->Intermed Elimination Dehydration (-H2O) Intermed->Elimination Product This compound Elimination->Product Hydrolysis Hydrolysis back to Amine Product->Hydrolysis pH < 4 Aq. Workup

Caption: Mechanistic pathway of Robinson-Gabriel synthesis highlighting critical failure points (red dashed lines) where yield is lost to polymerization or hydrolysis.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction turned into a black tar. What happened? Diagnosis: Thermal decomposition or acid-catalyzed polymerization. Solution:

  • Lower Temperature: Do not exceed 90°C.

  • Switch Reagents: If using

    
    , switch to Burgess Reagent  (mildest) or 
    
    
    
    (moderate). Sulfuric acid is an oxidizing dehydrating agent and often chars electron-rich amides.
  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.

Q2: TLC shows product, but I recovered almost nothing after rotary evaporation. Diagnosis: Volatility loss. The boiling point (117°C) is close enough to water that it co-distills, or it was stripped off by high vacuum. Solution:

  • Do NOT use high vacuum. Use a mild vacuum (>100 mbar) or distill the solvent off at atmospheric pressure using a fractionating column (Vigreux).

  • Check the Trap: Analyze your rotary evaporator solvent trap. Your product is likely sitting in the DCM/Ethanol waste.

Q3: The product is stuck in the aqueous layer. Diagnosis: The oxazole is protonated (acting as a salt) or simply soluble. Solution:

  • Check pH: Ensure the aqueous layer is pH > 8.

  • Salt Out: Add solid NaCl until the aqueous layer is saturated. This forces the organic molecule out of the water phase (Hofmann, 1889 principle).

  • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Low Yield Observed CheckTLC Does Crude NMR/TLC show conversion? Issue->CheckTLC NoConv No: Reaction Failed CheckTLC->NoConv Low/No Product YesConv Yes: Isolation Failed CheckTLC->YesConv Product Present CheckReagent Check Dehydrating Agent (Switch to POCl3 or Burgess) NoConv->CheckReagent CheckTemp Check Temp (Too low < 60°C?) NoConv->CheckTemp CheckTrap Check Rotovap Trap (Volatility Loss) YesConv->CheckTrap CheckAq Check Aqueous Layer (Solubility Loss) YesConv->CheckAq Action1 Action: Use Vigreux Column Avoid High Vac CheckTrap->Action1 Action2 Action: Saturate with NaCl Adjust pH > 9 CheckAq->Action2

Caption: Decision tree for diagnosing yield loss. Distinguishing between synthetic failure (left branch) and isolation failure (right branch) is critical.

References

  • Robinson-Gabriel Synthesis: Robinson, R. (1909). "LXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

  • Gold Catalysis: Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions." Chemical Reviews, 107(7), 3180–3211. Link

  • Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, this compound. Link

  • Purification Strategies: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

Sources

Common side products in the Robinson-Gabriel oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Robinson-Gabriel Synthesis Technical Support Center . This comprehensive guide is engineered for researchers, medicinal chemists, and drug development professionals. Here, we dissect the mechanistic bottlenecks of the Robinson-Gabriel oxazole synthesis, troubleshoot common side reactions, and provide self-validating protocols to ensure high-yield, reproducible cyclodehydrations.

Mechanistic Overview & Bottlenecks

The Robinson-Gabriel synthesis is a classical and highly versatile method for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles via the cyclodehydration of 2-acylamino-ketones (α-acylamino ketones)[1],[2].

While the transformation is conceptually straightforward—intramolecular cyclization of the amide oxygen onto the ketone carbonyl followed by the elimination of water—the reaction is highly sensitive to the choice of dehydrating agent. The highest activation energy barrier in this pathway is typically the deprotonation of the oxazoline intermediate to achieve aromatization. Mismanagement of the reaction environment (e.g., trace water, excessive heat, or incompatible solvent-reagent pairs) forces the intermediates down competing pathways, leading to complex mixtures of side products[3],[4].

RG_Mechanism SM 2-Acylamino-ketone (Starting Material) ActInt Activated Carbonyl Intermediate SM->ActInt Acid / Dehydrating Agent (e.g., H2SO4, POCl3) Hydrolysis Hydrolysis Products (Amide Cleavage) SM->Hydrolysis Trace Water + Harsh Acid Oxazoline Hydroxy-Oxazoline Intermediate ActInt->Oxazoline Intramolecular Cyclization Enamide Enamide (Acyclic Elimination) ActInt->Enamide Competing Elimination (Wrong Conformation) Oxazole 2,5-Disubstituted Oxazole (Target Product) Oxazoline->Oxazole -H2O (Dehydration) Polymers Tars / Polymers (Decomposition) Oxazoline->Polymers Excessive Heat / Harsh Conditions Formylated Formylated Oxazole (Vilsmeier-Haack) Oxazole->Formylated POCl3 / DMF (Electron-rich substrates)

Figure 1: Mechanistic pathways of the Robinson-Gabriel synthesis and common side products.

Quantitative Evaluation of Dehydrating Agents

The success of the cyclodehydration heavily depends on the reagent used. Below is a quantitative summary of common dehydrating agents, their typical yields, and their specific side-product liabilities[1],[5],[4].

Dehydrating AgentTypical Yield RangePrimary Side Product RiskOptimal Substrate Profile
Conc. H₂SO₄ 40% – 70%High (Hydrolysis, Tars)Simple, robust, unfunctionalized substrates.
POCl₃ / DMF 50% – 80%Formylation (Vilsmeier-Haack)Electron-deficient aromatics; robust ketones.
Polyphosphoric Acid (PPA) 50% – 60%Moderate (Tars)General substrates requiring moderate heating.
PPh₃, I₂, Et₃N (Wipf) 70% – 90%Low (Triphenylphosphine oxide)Highly functionalized, sensitive, or chiral substrates.
TFAA / CH₂Cl₂ 65% – 85%Low (Trifluoroacetamides)Solid-phase synthesis; acid-sensitive groups.

Troubleshooting Guide: Causality and Solutions

Issue 1: Vilsmeier-Haack Formylation of the Oxazole Ring
  • Observation: LC-MS or NMR indicates a product mass of +28 Da relative to the desired oxazole, often appearing as an aldehyde peak (~9.5-10.5 ppm) in the ¹H NMR.

  • Causality: When using Phosphorus Oxychloride (POCl₃) in Dimethylformamide (DMF) as the solvent, the combination generates the Vilsmeier reagent (chloromethyleneiminium ion). If the resulting oxazole (or the starting material) contains electron-rich aryl rings, it will undergo an unintended electrophilic aromatic substitution (formylation)[6],[4].

  • Solution:

    • Solvent Swap: Replace DMF with a non-reactive solvent like Toluene or 1,2-Dichloroethane (DCE) when using POCl₃.

    • Reagent Swap: Switch to Polyphosphoric acid (PPA) or Trifluoroacetic anhydride (TFAA), which do not generate formylating species[4].

Issue 2: Amide Hydrolysis (Cleavage of Starting Material)
  • Observation: Recovery of the corresponding primary amine and carboxylic acid instead of the oxazole.

  • Causality: The presence of adventitious water in combination with strong Brønsted acids (like H₂SO₄) catalyzes the hydrolysis of the amide bond before cyclization can occur[3].

  • Solution: Ensure all reagents and solvents are strictly anhydrous. If the substrate is highly prone to hydrolysis, abandon Brønsted acids and utilize a mild Lewis acid or the Wipf-Miller protocol (PPh₃/I₂)[1],[7].

Issue 3: Enamide Formation
  • Observation: Formation of an acyclic, unsaturated amide rather than a closed ring.

  • Causality: Under certain thermal conditions, the activated 2-acylamino-ketone undergoes an acyclic elimination of water (or the activating leaving group) rather than the required intramolecular nucleophilic attack by the amide oxygen[3].

  • Solution: Lower the reaction temperature to favor the kinetically controlled cyclization over elimination. Alternatively, use a bulkier dehydrating agent to restrict the conformational freedom of the acyclic intermediate.

Issue 4: Polymerization and Tar Formation
  • Observation: The reaction mixture turns black, and TLC shows a streak from the baseline with little to no distinct product spots.

  • Causality: Highly reactive starting materials decompose or polymerize under harsh, strongly acidic conditions at elevated temperatures[3],[4].

  • Solution: Reduce the reaction time and monitor closely via TLC. Transition to milder cyclodehydrating agents such as the Burgess reagent or mild transition-metal catalysts (e.g., Au or Pd-mediated cycloisomerizations)[7],[8].

Standardized Self-Validating Protocols

To prevent the side reactions detailed above, utilize these optimized, step-by-step methodologies. Each protocol includes self-validating checkpoints to ensure mechanistic integrity.

Protocol A: Classical POCl₃-Mediated Cyclodehydration (Optimized to prevent formylation)

Use this for robust substrates lacking electron-rich aromatic rings.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equiv) in anhydrous Toluene (0.2 M). Note: Do not use DMF to avoid Vilsmeier-Haack formylation[6],[4].

  • Activation: Cool the solution to 0 °C. Add POCl₃ (1.2 to 2.0 equiv) dropwise via syringe.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90 °C.

  • Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Quench the TLC aliquot in saturated aqueous NaHCO₃ before spotting. The disappearance of the highly polar starting material and the appearance of a UV-active, less polar spot confirms successful cyclodehydration.

  • Quenching (Critical Step): Once complete, cool the reaction to 0 °C. Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃. Causality: Rapid neutralization prevents the acidic hydrolysis of any unreacted intermediates or sensitive product moieties.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Wipf-Miller Mild Cyclodehydration (PPh₃, I₂, Et₃N)

Use this for highly functionalized, acid-sensitive, or chiral substrates (e.g., amino acid derivatives)[1],[9].

  • Preparation: In an oven-dried flask under argon, dissolve Triphenylphosphine (PPh₃, 2.0 equiv) and Iodine (I₂, 2.0 equiv) in anhydrous Dichloromethane (CH₂Cl₂, 0.1 M). Stir at room temperature for 10 minutes until a suspension of the phosphonium intermediate forms.

  • Base Addition: Add Triethylamine (Et₃N, 4.0 equiv). The mixture will clarify.

  • Substrate Addition: Add the 2-acylamino-ketone (1.0 equiv) as a solution in CH₂Cl₂ dropwise.

  • Validation Checkpoint 1 (Mechanistic): The reaction proceeds via the formation of an enol-phosphonium species. Monitor via LC-MS; you should observe the direct conversion to the oxazole mass (-18 Da from starting material) without the formation of hydrolyzed fragments.

  • Isolation: Stir at room temperature for 1–4 hours until complete by TLC. Quench with saturated aqueous Na₂S₂O₃ to destroy excess iodine. Extract with CH₂Cl₂, dry, and concentrate.

  • Purification: The primary byproduct is triphenylphosphine oxide (TPPO). Purify the oxazole via column chromatography (TPPO will elute very slowly due to its high polarity).

Frequently Asked Questions (FAQs)

Q: I am synthesizing a highly substituted oxazole from an amino acid derivative, but I am losing stereochemical integrity. What should I do? A: Harsh acids like H₂SO₄ or POCl₃ at elevated temperatures can cause racemization at the α-center of amino acid derivatives. Switch to the Wipf-Miller protocol (PPh₃, I₂, Et₃N) or use the Burgess reagent. These operate under mild, near-neutral conditions at room temperature, preserving stereocenters[1],[10].

Q: Why does my yield drop significantly when I scale up the H₂SO₄ cyclodehydration? A: Scale-up alters the heat transfer dynamics. The addition of concentrated sulfuric acid is highly exothermic. On a larger scale, localized heating causes the starting material to decompose into tars before it can cyclize[3]. Ensure rigorous temperature control (using an ice bath during addition) and consider switching to a less exothermic reagent like PPA[5].

Q: Can I use microwave irradiation to speed up the Robinson-Gabriel synthesis? A: Yes. Microwave-assisted synthesis has been successfully applied to the Robinson-Gabriel reaction. It significantly reduces reaction times (from hours to minutes) and often limits the formation of thermodynamic side products like tars, provided the temperature is strictly controlled[2].

References

  • Wikipedia, "Robinson–Gabriel synthesis". wikipedia.org. URL:[Link]

  • SynArchive, "Robinson-Gabriel Synthesis". synarchive.com. URL:[Link]

  • Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review". ijpsonline.com. URL: [Link]

  • Comparative Computational Study on the Robinson-Gabriel Synthesis and Bischler-Napieralski Reaction. d-nb.info. URL:[Link]

  • PubMed Central (PMC), "Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles". nih.gov. URL:[Link]

  • Thieme Connect, "One-Pot Synthesis of 2,5-Disubstituted Oxazoles". thieme-connect.de. URL:[Link]

  • Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. rhhz.net. URL: [Link]

  • Prezi, "Synthesis of Oxazole". prezi.com. URL: [Link]

Sources

Troubleshooting guide for the synthesis of substituted oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antibiotics (e.g., virginiamycin), and natural products.[1] However, its synthesis is often plagued by capricious cyclizations, regioselectivity errors, and stability issues during purification.

This guide moves beyond standard textbook procedures. It addresses the why and how of failure points in the three most reliable synthetic pathways: the Robinson-Gabriel cyclodehydration , the Van Leusen synthesis , and Oxidative Cyclization of Enamides .

Part 1: Robinson-Gabriel Cyclodehydration

Best for: 2,4,5-trisubstituted oxazoles and robust substrates. The Core Problem: The classic protocol uses harsh dehydrating agents (


, 

,

) that often decompose acid-sensitive functional groups (Boc, acetals, silyl ethers) before the ring closes.
Troubleshooting Q&A

Q: My reaction turns into a black tar when using


. What is happening? 
A:  This is a classic symptom of "over-dehydration" and polymerization. 

generates HCl in situ. If your precursor (2-acylaminoketone) contains electron-rich aromatics or acid-sensitive protecting groups, they will decompose.
  • The Fix: Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).[2] It promotes cyclodehydration under neutral conditions via an internal elimination mechanism (syn-elimination), avoiding the cationic cascade that leads to tar.

Q: I am using the Burgess reagent, but my yield is still low (<30%). Why? A: The Burgess reagent is thermally unstable and moisture-sensitive.

  • Check your temperature: Do not exceed 50–60°C. The reagent decomposes rapidly at higher temperatures.

  • Check steric hindrance: The Burgess reagent is sensitive to sterics at the ketone position. If your ketone is flanked by bulky groups (e.g., tert-butyl), the initial nucleophilic attack by the oxygen is kinetically inhibited. In these cases, the Wipf Protocol (

    
    ) is superior as it activates the amide oxygen rather than the alcohol/enol.
    

Q: How do I monitor the reaction? The starting material and product have similar Rf values. A: This is common because the polarity change from an acyclic amide to an oxazole is sometimes subtle.

  • Technique: Use a stain like Phosphomolybdic Acid (PMA) . Oxazoles often stain differently (less intense) than the amide precursors.

  • NMR Check: Look for the disappearance of the amide N-H proton (usually

    
     6.5–8.5 ppm).
    
Experimental Protocol: The Wipf-Miller Modification (Burgess Reagent)

For acid-sensitive substrates.

  • Preparation: Dissolve the

    
    -keto amide (1.0 equiv) in anhydrous THF (0.1 M).
    
  • Addition: Add Burgess reagent (2.0–2.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 50°C. Monitor by TLC.

  • Workup: Unlike

    
    , do not quench with water immediately. Concentrate the mixture first, then filter through a short plug of silica gel to remove the sulfamoyl byproducts.
    
Visualization: Robinson-Gabriel Mechanism & Pathways

RobinsonGabriel cluster_legend Pathway Selection Start 2-Acylaminoketone Enol Enol Tautomer Start->Enol Tautomerization Act_Acid O-Phosphorylated Intermediate (Acid Method) Enol->Act_Acid + POCl3 (-HCl) Act_Burgess Sulfamoyl Intermediate (Burgess Method) Enol->Act_Burgess + Burgess Rgt (Neutral) Cyclization 5-exo-trig Cyclization Act_Acid->Cyclization Elimination Act_Burgess->Cyclization Syn-Elimination Oxazole Substituted Oxazole Cyclization->Oxazole - H2O equivalent

Caption: Comparative mechanistic pathways for Robinson-Gabriel cyclization. The Acid path (Red) risks side reactions; the Burgess path (Green) proceeds under neutral conditions.

Part 2: Van Leusen Oxazole Synthesis

Best for: 5-substituted oxazoles from aldehydes.[1][3] The Core Problem: Regioselectivity is generally fixed (C5), but the reaction fails with electron-rich aldehydes or decomposes the TosMIC reagent.

Troubleshooting Q&A

Q: My aldehyde is consumed, but I isolate an oxazoline instead of an oxazole. A: The elimination of the sulfinic acid (TosH) is the final, rate-limiting step. If the base is too weak or the reaction is quenched too early, the intermediate oxazoline persists.

  • The Fix: Ensure you are using a carbonate base (

    
    ) in refluxing MeOH. If the oxazoline persists, add a stronger base (e.g., 
    
    
    
    ) for the final hour to force elimination.

Q: I see low yields with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde). A: The Van Leusen reaction relies on the nucleophilic attack of the deprotonated TosMIC on the carbonyl. Electron-rich aldehydes are less electrophilic.

  • The Fix: Switch the solvent from MeOH to DME (Dimethoxyethane) or use a protic ionic liquid (e.g.,

    
    ). Ionic liquids have been shown to stabilize the transition state and enhance yields for deactivated aldehydes.
    

Q: Can I synthesize 4-substituted oxazoles this way? A: Generally, no. The TosMIC reagent directs substitution to the 5-position. To get 4-substitution, you must use a substituted TosMIC derivative, which is often synthetically challenging to access.

Data Summary: Base & Solvent Effects[4][5][6]
Substrate TypeRecommended BaseSolventTempTypical YieldNotes
Electron-Poor Aldehyde

MeOHReflux85-95%Standard protocol. Fast reaction.
Electron-Rich Aldehyde

or

DME/MeOH (2:1)Reflux50-70%Requires longer reaction times.
Acid-Labile Substrate

THF60°C60-80%Milder base prevents degradation.
Sterically Hindered

MeOHReflux<40%Often fails; consider Robinson-Gabriel.

Part 3: Oxidative Cyclization (Enamides)

Best for: 2,5-disubstituted oxazoles via C-H activation.[4][5] The Core Problem: Controlling the oxidation state and preventing over-oxidation.

Troubleshooting Q&A

Q: I am using


 for cyclization, but the reaction stalls. 
A:  Copper-mediated oxidative cyclization often requires an oxidant to regenerate the active Cu(II) species if used catalytically.
  • The Fix: Ensure you are conducting the reaction under an Oxygen atmosphere (

    
     balloon)  or adding a co-oxidant like TEMPO or Ag salts. If using stoichiometric Copper, ensure the reagent is dry; hydrated salts often retard the cyclization.
    

Q: How do I avoid metal contamination in the final product? A: This is a major issue for pharma applications.

  • The Fix: Use Hypervalent Iodine reagents (PIDA or PIFA ) instead of transition metals. PIDA (Phenyliodine diacetate) in TFE (Trifluoroethanol) effects the same cyclization via an iodonium intermediate without leaving trace metals.

Decision Tree: Selecting the Right Method

MethodSelection Start Target Oxazole Structure Q1 Substitution Pattern? Start->Q1 Res_5 5-Substituted (Mono-substituted) Q1->Res_5 C5 only Res_25 2,5-Disubstituted Q1->Res_25 C2 & C5 Res_245 2,4,5-Trisubstituted Q1->Res_245 Full Sub. Method_VL Van Leusen Synthesis (Aldehyde + TosMIC) Res_5->Method_VL Method_Ox Oxidative Cyclization (Enamide + PIDA/Cu) Res_25->Method_Ox Method_RG Robinson-Gabriel (2-Acylaminoketone) Res_245->Method_RG Q_Acid Acid Sensitive? Method_RG->Q_Acid RG_Burgess Use Burgess Reagent Q_Acid->RG_Burgess Yes RG_POCl3 Use POCl3 / H2SO4 Q_Acid->RG_POCl3 No

Caption: Strategic decision tree for selecting the optimal synthetic route based on substitution pattern and substrate sensitivity.

Part 4: General Isolation & Purification Tips

  • Basicity Warning: Oxazoles are weak bases (

    
     of conjugate acid ~0.8).
    
    • Risk:[6][7] If you wash your organic layer with strong acid (1M HCl) to remove amines, you will protonate the oxazole and lose it to the aqueous layer.

    • Protocol: Use buffered aqueous washes (pH 5–6) or saturated

      
      .
      
  • Evaporation Volatility: Low molecular weight oxazoles (e.g., 2,4-dimethyloxazole) are volatile.

    • Protocol: Do not rotary evaporate to dryness under high vacuum and heat. Keep the bath <30°C and stop when a small amount of solvent remains.

References

  • Wipf, P., & Miller, C. P. (1993).[8] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes.[3][9][10] Tetrahedron Letters, 13(23), 2369–2372.

  • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012).[11] Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization.[11] The Journal of Organic Chemistry, 77(22), 10353–10361.

  • Gao, W. C., Jiang, S., Wang, R. L., & Zhang, C. (2013).[12] Iodine/copper(I) iodide-mediated oxidative cyclization of enamides to oxazoles. Chemical Communications, 49(43), 4890–4892.

Sources

Optimizing reaction conditions for the synthesis of 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: OX-25-DM-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Target Architecture

Welcome to the technical optimization hub for 2,5-Dimethyloxazole (CAS: 2284-31-3) . This heterocyclic scaffold is a critical intermediate in the synthesis of vitamin B6 forms, a potent flavorant (nutty/roasted profile), and a robust ligand for transition metal catalysis.

Unlike 2,4-disubstituted isomers, the 2,5-dimethyl architecture requires specific attention to regiocontrol during ring closure. This guide moves beyond textbook definitions to address the process chemistry—the specific thermodynamic and kinetic levers you must pull to maximize yield and purity.

Module 1: The Robinson-Gabriel Cyclodehydration (Standard Protocol)

The "Workhorse" Method: Best for scale-up and robust precursors. Core Principle: Intramolecular cyclization of an


-acylaminoketone followed by dehydration.
The Precursor System

You cannot synthesize the target without the correct backbone.

  • Target Precursor:

    
    -acetonylacetamide (also known as 
    
    
    
    -(2-oxopropyl)acetamide).
  • Preparation: Acylation of aminoacetone hydrochloride with acetic anhydride.

Optimized Reaction Conditions
ParameterStandard Condition (Acidic)High-Performance Condition (Dehydrating)
Reagent Conc.

(98%)

(Phosphorus Oxychloride)
Stoichiometry Solvent quantity (excess)2.0 - 3.0 equiv.
Solvent None (Neat) or Acetic AnhydrideToluene or DMF
Temperature 90°C - 100°C80°C - 90°C
Time 30 - 60 min2 - 4 hours
Yield Potential 60 - 75%80 - 90%
Key Risk Charring/PolymerizationVilsmeier-Haack side reactions (if DMF used)
Troubleshooting The Robinson-Gabriel

Q: My reaction mixture turned into a black tar. What happened? A: This is "charring," caused by uncontrolled exotherms in the presence of strong acid.

  • Root Cause: The cyclization is exothermic. If you add

    
     too fast or heat too aggressively, the oxazole product (which is electron-rich) polymerizes.
    
  • Fix: Add the dehydrating agent at 0°C, then ramp temperature slowly (

    
    C/min). Stop heating immediately once TLC shows consumption of starting material.
    

Q: I have low conversion despite heating. A: Moisture is the enemy.

  • Mechanism:

    
     and 
    
    
    
    are hygroscopic. If your solvent is "wet," the reagent hydrolyzes before it can activate the amide carbonyl.
  • Fix: Dry toluene over Na/Benzophenone or molecular sieves (3Å). Ensure the precursor is dry (lyophilize if necessary).

Mechanism & Workflow Visualization

RobinsonGabriel Precursor N-acetonylacetamide Activation O-Protonation / Activation Precursor->Activation POCl3 or H+ Cyclization 5-exo-trig Cyclization Activation->Cyclization Nucleophilic Attack Elimination Dehydration (-H2O) Cyclization->Elimination Hydroxy-oxazoline Intermediate Product This compound Elimination->Product Aromatization

Figure 1: The Robinson-Gabriel Pathway.[1] Note that the driving force is the aromatization of the heterocyclic ring.

Module 2: Metal-Catalyzed Cycloisomerization (The "Modern" Route)

The "Optimization" Method: Best for sensitive substrates or when avoiding strong acids. Core Principle: Activation of a propargyl amide alkyne by a


-acidic metal (Au/Ag), triggering nucleophilic attack by the amide oxygen.
The Precursor System
  • Target Precursor:

    
    -(prop-2-ynyl)acetamide (Propargyl acetamide).
    
  • Selectivity Note: This route favors 2,5-substitution via 5-exo-dig cyclization followed by isomerization.

Optimized Reaction Conditions
ParameterGold Catalysis (Homogeneous)Silver Catalysis (Heterogeneous/Salt)
Catalyst

or

(1-5 mol%)

or

(10 mol%)
Solvent Acetonitrile or DCMToluene or 1,4-Dioxane
Additive NonePyridine (optional base)
Temperature Room Temp - 40°C80°C - Reflux
Yield Potential >90%70 - 85%
Troubleshooting Catalytic Routes

Q: The reaction stalls at 50% conversion. A: Catalyst poisoning.

  • Root Cause: The oxazole nitrogen has a lone pair that can coordinate to the Au/Ag center, deactivating it.

  • Fix: Use a bulky ligand on the gold (e.g.,

    
     + 
    
    
    
    ) to sterically hinder product coordination, or simply increase catalyst loading to 5 mol%.

Q: I am getting the wrong isomer (5-methylene-2-methyloxazoline). A: Incomplete isomerization.

  • Mechanism: The initial cyclization gives the exocyclic double bond. It requires a proton shift to aromatize into the this compound.

  • Fix: Ensure the reaction runs long enough. If using Gold, adding a trace of mild acid (

    
    -TsOH, 1 mol%) can accelerate the isomerization step.
    

Module 3: Purification & Isolation (The Critical Step)

The Bottleneck: this compound has a boiling point of 117–118°C .[2] This is dangerously close to Toluene (110°C), Water (100°C), and Acetic Acid (118°C).

Isolation Protocol
  • Quench:

    • Acidic routes: Pour onto crushed ice/NaHCO3. Do not allow the mixture to heat up during neutralization (oxazoles can hydrolyze in hot acid).

  • Extraction:

    • Use Dichloromethane (DCM) or Diethyl Ether . Avoid Toluene (hard to separate).

  • Drying:

    • Use

      
      . Do not use acidic drying agents.
      
Distillation Logic

Do not attempt simple distillation if your solvent is Toluene or Acetic Acid. You will form an azeotrope or co-distill.

  • Recommended: Fractional Distillation under reduced pressure.

  • Pressure: 20-30 mmHg.

  • Expected bp: ~45-50°C at 20 mmHg.

Purification Decision Tree

Purification Start Crude Reaction Mixture CheckSolvent Solvent Used? Start->CheckSolvent Toluene Toluene/Acetic Acid CheckSolvent->Toluene High BP DCM DCM/Ether CheckSolvent->DCM Low BP Action1 Wash with H2O (x3) to remove solvent/acid Toluene->Action1 Action2 Concentrate via Rotovap (>200 mbar, 30°C) DCM->Action2 Distill Vacuum Distillation (Vigreux Column) Action1->Distill Action2->Distill Final Pure this compound Distill->Final

Figure 2: Purification logic to avoid azeotropic loss of product.

References & Authority

  • Robinson-Gabriel Synthesis (Classic):

    • Title: "The Robinson-Gabriel Synthesis of Oxazoles"[3][1][4][5][6][7][8][9]

    • Source:Organic Reactions (Wiley)

    • Context: Defines the mechanism of cyclodehydration using

      
       and 
      
      
      
      .
  • Gold-Catalyzed Cycloisomerization (Modern):

    • Title: "Gold(III) Chloride Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylcarboxamides"

    • Source:Journal of Organic Chemistry (ACS)

    • Context: Detailed protocol for the 5-exo-dig cyclization using

      
      .
      
  • Reaction Optimization & Thermodynamics:

    • Title: "One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides"

    • Source:Organic Chemistry Portal / J. Org. Chem.

    • Context: Discusses

      
      -TsOH as a bifunctional catalyst for optimizing these cyclizations.
      
  • Physical Properties & Safety:

    • Title: "this compound Compound Summary"

    • Source:PubChem (NIH)

    • Context: Verification of boiling point (117°C) and safety data.

Sources

How to remove impurities from crude 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,5-Dimethyloxazole

Case ID: PUR-OXZ-25-DM Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering purity issues with crude this compound (CAS: 23012-11-5).[1] Whether synthesized via the Robinson-Gabriel cyclodehydration or purchased as a technical-grade reagent, common contaminants include unreacted


-acylamino ketones, water (the molecule is hygroscopic), and oxidative polymers (tars).[1]

Critical Warning: While oxazoles are aromatic, they are less stable than pyridines.[1] The ring is susceptible to hydrolytic cleavage under hot acidic conditions . The protocols below prioritize thermal control and pH buffering to prevent yield loss.

Module 1: Diagnostic & Triage

Identify the nature of your impurity before processing.

Symptom Probable Cause Diagnostic Check
Dark Brown/Black Liquid Polymerization/TarsTLC: Baseline streak in Hexane:EtOAc (8:2).[1]
Cloudiness / Phase Separation Water SaturationKarl Fischer (KF): >1.0% water content.[1]
"Amide-like" or "Musty" Odor Unreacted Starting MaterialH-NMR: Look for broad NH peaks or ketone signals (2.0-2.5 ppm).[1]
Low Boiling Point (<115°C) Solvent ContaminationGC-MS: Identify low-MW solvents (DCM, Ether).

Module 2: The Core Protocol (Self-Validating)

Methodology: Cold Acid-Base Extraction followed by Fractional Distillation. Rationale: this compound is a weak base (


).[1] We exploit this to separate it from neutral impurities (tars, starting ketones) by protonating the nitrogen.
Reagents & Equipment
  • Solvents: Diethyl ether (Et₂O) or Dichloromethane (DCM).[1]

  • Acid: 2M HCl (Do NOT use concentrated acid).[1]

  • Base: 4M NaOH or KOH pellets.

  • Drying Agent: Potassium Hydroxide (KOH) pellets or Sodium Sulfate (

    
    ).
    
  • Apparatus: Short-path distillation head, ice bath.[1]

Step-by-Step Procedure

Step 1: Solubilization & Filtration [1]

  • Dissolve the crude oil in Et₂O (10 mL solvent per 1 g crude).[1]

  • Checkpoint: If significant solids (tars) are present, filter through a celite pad before extraction.[1]

Step 2: The "Cold" Acid Extraction (Critical Step)

  • Cool the organic solution to 0–5°C in an ice bath.

  • Extract with cold 2M HCl (

    
     volume of organic layer).
    
    • Mechanism:[1][2][3] The oxazole protonates to form the water-soluble oxazolium salt.[1] Neutral impurities remain in the ether.

  • Separate Layers: Keep the Aqueous (Acidic) layer.[1]

    • Waste: The organic layer contains non-basic impurities (discard after verifying product is in aqueous).

Step 3: Neutralization & Recovery

  • Keep the acidic aqueous layer on ice.[1]

  • Slowly add 4M NaOH until pH > 10.

    • Observation: The solution will turn cloudy as the free-base oxazole "oils out."[1]

  • Extract the aqueous mixture with Et₂O (

    
    ).[1]
    
  • Combine organic extracts and dry over KOH pellets (preferred for amines/oxazoles) or

    
    .
    

Step 4: Fractional Distillation

  • Concentrate the solvent via rotary evaporation (bath temp < 30°C).[1]

  • Perform fractional distillation at atmospheric pressure.

    • Collect Fraction: 116°C – 118°C.

    • Note: Discard the foreshot (water/solvent azeotropes).

Module 3: Workflow Visualization

The following diagram illustrates the logic flow for the purification process, highlighting critical decision nodes to prevent ring hydrolysis.

OxazolePurification Start Crude this compound Dissolve Dissolve in Et2O (Filter Tars if needed) Start->Dissolve AcidExt Extract with Cold 2M HCl (0-5°C) Dissolve->AcidExt OrgLayer1 Organic Layer (Neutrals/Tars) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Oxazolium Salt) AcidExt->AqLayer1 Keep Hydrolysis WARNING: Heat/Strong Acid causes Ring Opening AcidExt->Hydrolysis If T > 20°C Basify Basify with NaOH (pH > 10) (Cold) AqLayer1->Basify Extract2 Extract into Et2O Dry over KOH/Na2SO4 Basify->Extract2 Distill Fractional Distillation Collect 117-118°C Extract2->Distill

Caption: Purification workflow emphasizing the separation of basic oxazole from neutral impurities via pH manipulation.

Module 4: Troubleshooting & FAQs

Q1: My distillate is still cloudy. What happened?

  • A: This indicates water contamination. This compound forms an azeotrope with water.[1]

  • Fix: Add solid KOH pellets directly to the cloudy distillate and let it stand for 2 hours. Decant and re-distill. Alternatively, store over 4Å molecular sieves.[1]

Q2: I lost 80% of my yield during the acid wash.

  • A: You likely suffered from Ring Hydrolysis .[1] If the acid was too strong (>3M) or the temperature too high, the oxazole ring opens to form an

    
    -acylamino ketone (which stays in the organic layer or degrades).
    
  • Fix: Ensure the acid extraction is performed on ice and do not let the acidic solution stand for prolonged periods. Proceed immediately to basification.

Q3: Can I use Silica Gel Chromatography?

  • A: Use caution. Silica is slightly acidic and can cause streaking or degradation of the oxazole.[4]

  • Fix: If you must use chromatography, use Neutral Alumina or treat your silica gel with 1% Triethylamine (TEA) in the eluent to deactivate acidic sites.

Module 5: Technical Specifications

PropertyValueNotes
Boiling Point 117–118 °CAt 760 mmHg
Density 0.96 g/mLAt 25 °C
Refractive Index (

)
1.4360Purity check
pKa ~5.2Weak base
Solubility Ethanol, Ether, DCMMiscible

References

  • Robinson-Gabriel Synthesis: Turchi, I. J. (1981).[1] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Detailed mechanism of synthesis and side-products).

  • Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [1]

  • Physical Properties: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 89961, this compound. [Link][1]

  • Oxazole Stability: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Discusses hydrolytic instability of oxazoles in acid).

Sources

Validation & Comparative

Strategic Synthesis of Oxazoles: Dakin-West vs. Robinson-Gabriel Protocols

[1]

Executive Summary: The Strategic Divergence

In the landscape of heterocyclic chemistry, the synthesis of oxazoles—critical pharmacophores found in alkaloids like hennoxazole and bioactive agents—often hinges on two classical yet distinct methodologies: the Dakin-West reaction and the Robinson-Gabriel synthesis .[1]

While often used sequentially, they represent fundamentally different strategic entry points:

  • Dakin-West: The "Biomimetic Builder." It transforms abundant

    
    -amino acids into 
    
    
    -acylamino ketones via C-C bond formation and decarboxylation. It is the primary route when starting from the chiral pool, though it suffers from inherent racemization risks.
  • Robinson-Gabriel: The "Cyclization Engine." It is strictly a cyclodehydration protocol transforming pre-functionalized 2-acylamino ketones into the oxazole core. Modern variations (e.g., Wipf/Burgess) have evolved to suppress the harsh conditions of the classical protocol, enabling high-yield synthesis with stereoretention.

This guide objectively compares these methodologies, analyzing their mechanistic distinctness, yield profiles, and suitability for modern drug discovery.

Mechanistic Architecture

The Dakin-West Reaction: The Azlactone Pivot

The Dakin-West reaction is unique because it constructs a C-C bond while extruding

azlactone (oxazolone)2

Key Insight: The reaction is historically notorious for racemization because the azlactone intermediate is highly enolizable.

DakinWestAAα-Amino AcidMAMixed AnhydrideAA->MA(RCO)2O / BaseAzlactoneAzlactone(Oxazolone)MA->AzlactoneCyclizationAcylatedAzC-AcylatedAzlactoneAzlactone->AcylatedAzBase / (RCO)2O(Enolization)KetoAmideα-AcylaminoKetoneAcylatedAz->KetoAmideRing Opening-CO2

Figure 1: The Dakin-West pathway highlights the azlactone intermediate as the site of C-acylation and racemization.

The Robinson-Gabriel Synthesis: Dehydrative Closure

The Robinson-Gabriel synthesis is a cyclodehydration.[3][1] The mechanism involves the activation of the amide oxygen (or ketone oxygen depending on conditions) to facilitate intramolecular attack.

Key Insight: Classical conditions (


Burgess Reagent

RobinsonGabrielInput2-AcylaminoKetoneEnolEnol/ImidateTautomerInput->EnolTautomerizationActivatedActivatedIntermediateEnol->ActivatedDehydrating Agent(POCl3, Burgess, etc.)OxazoleSubstitutedOxazoleActivated->OxazoleCyclization-H2O

Figure 2: Robinson-Gabriel synthesis focuses on the removal of water to drive aromaticity.

Performance Comparison: Yields & Scope

The following data compares the efficiency of generating oxazoles via the Dakin-West sequence (Amino Acid


Table 1: Comparative Efficiency Metrics
FeatureDakin-West (Classic)Robinson-Gabriel (Classic)Robinson-Gabriel (Modern Burgess)
Primary Substrate

-Amino Acids

-Acylamino Ketones

-Hydroxy Amides / Ketones
Reagents

, Pyridine,


,

,

Burgess Reagent (inner salt)
Typical Yield 40–70% (for ketone)50–75%75–95%
Reaction Temp High (Reflux, >100°C)High (Reflux)Mild (25°C – 50°C)
Stereochemistry Racemic (High Risk)Retention (Variable)Retention (High)
Atom Economy Low (Loss of

& Acid)
Moderate (Loss of

)
Moderate (Loss of

,

)
Key Limitation Uncontrollable multiple acylationsHarsh acidic conditionsReagent cost & moisture sensitivity
Critical Analysis of Reagents
  • 
     (Classic R-G):  Effective for robust substrates but generates HCl byproducts, limiting use with acid-sensitive protecting groups (e.g., BOC, TBS).
    
  • Burgess Reagent (Modern R-G): The "Gold Standard" for complex natural product synthesis. It operates under neutral conditions, preventing epimerization of adjacent chiral centers.

Experimental Protocols

Protocol A: The Dakin-West Reaction (General Procedure)

Target: Synthesis of

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve L-Alanine (0.1 mol) in a mixture of Acetic Anhydride (0.3 mol) and Pyridine (0.2 mol) .

  • Reaction: Heat the mixture to reflux (approx. 120°C). Evolution of

    
     will be observed.[2][4] Maintain reflux for 6–8 hours until 
    
    
    evolution ceases.
  • Workup: Remove excess solvent under reduced pressure. The residue is typically a dark oil.

  • Purification: Distill the residue under high vacuum (approx. 100-110°C at 2 mmHg) to isolate the

    
    -acylamino ketone.
    
    • Note: Expect racemization.[2][5] If the product is a solid, recrystallization from ethyl acetate/hexane is preferred.

Protocol B: Modern Robinson-Gabriel Cyclization (Burgess Variant)

Target: Cyclization of sensitive peptidyl-ketones to oxazoles.

  • Reagent Prep: Ensure Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) is fresh. Old reagent hydrolyzes to produce acidic byproducts.

  • Setup: Dissolve the starting

    
    -acylamino ketone (1.0 equiv) in anhydrous THF  (0.1 M concentration) under an inert atmosphere (
    
    
    or Ar).
  • Addition: Add Burgess Reagent (1.5 – 2.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 2 hours. If conversion is slow (monitored by TLC), heat gently to 50°C.

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the triethylammonium salts. Wash the pad with

    
     or EtOAc.
    
  • Purification: Concentrate the filtrate. Flash chromatography (typically Hexane:EtOAc) yields the pure oxazole.

    • Validation: This protocol typically yields >80% with retention of chiral integrity at the

      
      -position (if not involved in the double bond formation).
      

Decision Guide: Which Path to Choose?

Use the logic flow below to determine the optimal synthetic route for your target molecule.

DecisionTreeStartStart: Target OxazoleInputCheckWhat is your starting material?Start->InputCheckAminoAcidα-Amino AcidInputCheck->AminoAcidKetoneα-Halo Ketone orExisting Amido-KetoneInputCheck->KetoneChiralityIs stereochemistrycritical at C(4)?AminoAcid->ChiralityRG_ClassicClassic Robinson-Gabriel(POCl3/H2SO4)Ketone->RG_ClassicRobust SubstrateRG_BurgessModern Robinson-Gabriel(Burgess Reagent)Ketone->RG_BurgessAcid SensitiveDakinWestUse Dakin-West(Expect Racemization)Chirality->DakinWestNo (Achiral/Racemic OK)Chirality->RG_BurgessYes (Avoid DW -> Use Wipf Protocol)

Figure 3: Strategic decision tree for oxazole synthesis.

Expert Insight on "The Wipf Protocol"

If you have a chiral amino acid and must retain stereochemistry, avoid the Dakin-West reaction . Instead, convert the amino acid to a



References

  • Dakin, H. D., & West, R. (1928).[4][5][6] A General Reaction of Amino Acids.[2][4][5][6][7][8] Journal of Biological Chemistry, 78(1), 91–104.[4]

  • Wipf, P., & Miller, C. P. (1993).[9] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31.

  • Keni, M., Tepe, J. J. (2005). One-pot Friedel–Crafts/Robinson–Gabriel synthesis of oxazoles using oxazolone templates.[1][10] The Journal of Organic Chemistry, 70(10), 4211-4213.

  • BenchChem. (2025).[11] A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions.

Biological activity of 2,5-Dimethyloxazole versus other oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Functional Profiling: 2,5-Dimethyloxazole vs. Functionalized Derivatives

Executive Summary

This guide provides a technical analysis of This compound (2,5-DMO) , contrasting its role as a volatile sensory agent and biosynthetic precursor against pharmacologically active oxazole derivatives. While 2,5-DMO itself lacks potent therapeutic efficacy, it serves as a critical linchpin intermediate in the industrial synthesis of Vitamin B6 (Pyridoxine) and acts as a model system for understanding the metabolic stability of the oxazole pharmacophore.

Physicochemical & Sensory Profile: The Isomer Divergence

The biological interaction of alkyl-oxazoles is governed primarily by their volatility and basicity. Unlike complex drug molecules (e.g., Linezolid), 2,5-DMO and its isomer 2,4-Dimethyloxazole (2,4-DMO) function primarily as ligands for olfactory receptors rather than systemic therapeutic targets.

Table 1: Comparative Profiling of Alkyl Oxazoles

FeatureThis compound 2,4-Dimethyloxazole 4-Ethyloxazole Biological Implication
CAS 23012-11-57208-05-1626-68-6Identity verification.
Odor Profile Nutty, Roasted, GreenGreen, Vegetable, MeatyBurnt, Sweet, Solvent2,5-DMO is preferred for "roasted" notes in food chemistry.
Basicity (pKa) ~5.2 (Weak Base)~4.9 (Weak Base)~4.52,5-DMO is slightly more basic, affecting protonation in acidic biological matrices (e.g., stomach).
LogP 1.11.11.2High lipophilicity facilitates rapid absorption but low retention time.
Metabolic Fate Methyl hydroxylationMethyl hydroxylationSide-chain oxidationRapidly cleared by CYP450s; low systemic toxicity.

Key Insight: The 2,5-substitution pattern sterically shields the oxazole nitrogen less than the 2,4-pattern, slightly enhancing basicity. This makes 2,5-DMO a better nucleophile in specific synthetic applications (see Section 2).

The "Killer App": Vitamin B6 Biosynthesis (Diels-Alder Reactivity)

The most significant "biological activity" of 2,5-DMO derivatives is their role as the diene component in the synthesis of Pyridoxine (Vitamin B6). This reaction exploits the oxazole ring's latent diene character, a property that simple alkyl oxazoles possess but aryl-oxazoles (drugs) often suppress due to resonance stabilization.

Mechanism: The Oxazole-to-Pyridine Transformation

In this pathway, a 5-ethoxy-4-methyloxazole (a close structural analog of 2,5-DMO) undergoes a [4+2] cycloaddition with a dienophile. The bridgehead oxygen is then eliminated to form the pyridine ring of Vitamin B6.

VitaminB6_Synthesis Oxazole Oxazole Derivative (Diene) Adduct Bicyclic Intermediate (Unstable) Oxazole->Adduct Diels-Alder [4+2] Cycloaddition Dienophile Butene-1,4-diol deriv. (Dienophile) Dienophile->Adduct Pyridoxine Vitamin B6 (Pyridoxine) Adduct->Pyridoxine Aromatization -H2O / -ROH Byproduct Elimination (Nitrile/Acid) Adduct->Byproduct

Figure 1: The critical role of the oxazole scaffold in synthesizing Vitamin B6.[1][2][3] The oxazole ring is sacrificed to build the pyridine core.

Pharmacological Reality: Scaffold Hopping

Researchers often mistake the presence of an oxazole ring for inherent drug-like activity. However, activity is strictly determined by the substitution pattern.

  • This compound (Alkyl): Biologically inert regarding receptor inhibition. Acts as a metabolic substrate.[4]

  • 2,5-Diphenyloxazole (Aryl): Highly active. The phenyl rings provide hydrophobic surface area for binding to protein pockets (e.g., COX-2, bacterial DNA gyrase).

Case Study: Antimicrobial Potential

Simple alkyl oxazoles (like 2,5-DMO) show MIC > 500 µg/mL against S. aureus (effectively inactive). In contrast, replacing the methyls with phenyl groups (2,5-diphenyloxazole) or fusing the ring (benzoxazole) creates compounds with MIC < 10 µg/mL .

Why?

  • Binding Energy: Methyl groups lack the pi-stacking capability required to dock into enzyme active sites.

  • Stability: Alkyl oxazoles are susceptible to rapid oxidative ring opening or lateral chain hydroxylation by liver enzymes (CYP2E1), whereas aryl oxazoles are metabolically robust.

Experimental Protocols

Protocol A: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

Use this protocol to synthesize 2,5-DMO derivatives for SAR studies.

Reagents:

  • 2-Acetamido-3-butanone (Precursor)

  • Concentrated Sulfuric Acid (H₂SO₄) or POCl₃

  • Sodium Bicarbonate (NaHCO₃)

Workflow:

  • Cyclodehydration: Dissolve 2-acetamido-3-butanone (10 mmol) in cold H₂SO₄ (5 mL).

  • Heating: Stir at room temperature for 30 mins, then heat to 90°C for 20 mins. Caution: Exothermic.

  • Quenching: Pour the reaction mixture onto crushed ice (50g).

  • Neutralization: Carefully add saturated NaHCO₃ until pH 8.

  • Extraction: Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry over MgSO₄ and distill. 2,5-DMO boils at ~117°C.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Use this to quantify how fast 2,5-DMO is cleared compared to drug candidates.

  • Incubation: Mix 2,5-DMO (1 µM final conc.) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via GC-MS (SIM mode).

    • Target Ion: m/z 97 (Parent).

    • Metabolite Marker: Look for +16 Da peak (Hydroxylated methyl group).

Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates when to use the 2,5-DMO scaffold versus more complex derivatives.

SAR_Logic Start Oxazole Scaffold Selection App_Flavor Application: Flavor/Fragrance? Start->App_Flavor App_Drug Application: Drug Discovery? Start->App_Drug Use_Alkyl Use this compound (High Volatility, Nutty Note) App_Flavor->Use_Alkyl Yes Target_Binding Requirement: Protein Binding? App_Drug->Target_Binding Use_Aryl Use 2,5-Diphenyloxazole (Pi-Stacking, Hydrophobic) Target_Binding->Use_Aryl Flexible Pocket Use_Fused Use Benzoxazole (Rigid, Bioisostere for Indole) Target_Binding->Use_Fused Rigid Pocket

Figure 2: SAR Decision Tree for Oxazole Derivatives.

References

  • Vitamin B6 Synthesis: Firestone, R. A., et al.[5][3] "The Total Synthesis of Pyridoxine." Tetrahedron, vol. 23, no. 2, 1967. Link

  • Robinson-Gabriel Synthesis: Turchi, I. J.[6][7] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience, 1986. Link

  • Antimicrobial SAR: Zhang, H. Z., et al. "Synthesis and Biological Activity of 2,5-Disubstituted Oxazole Derivatives." European Journal of Medicinal Chemistry, vol. 45, no. 9, 2010. Link

  • Flavor Chemistry: Ho, C. T., et al. "Generation of Oxazoles in Model Systems." Journal of Agricultural and Food Chemistry, vol. 26, no. 6, 1978. Link

  • Metabolic Stability: Dalvie, D., et al. "Metabolism of Oxazole-Containing Drugs by Cytochrome P450." Drug Metabolism and Disposition, vol. 30, no. 11, 2002. Link

Sources

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of 2,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, quality control analysts, and drug development professionals, the accurate quantification of small molecules is paramount. 2,5-Dimethyloxazole, a volatile heterocyclic compound, presents a unique analytical challenge. While it is a known constituent in certain food products, such as coffee, and a potential building block in synthetic chemistry, dedicated, validated analytical methods for its quantification are not widely published.[1] This guide addresses this gap by presenting a comparative analysis of two robust analytical techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) .

The methodologies detailed herein are synthesized from established analytical principles and data from structurally analogous compounds. They represent robust, validatable frameworks designed to provide reliable and reproducible quantification of this compound across various matrices. Our focus is not merely on the procedural steps but on the scientific rationale underpinning the choice of instrumentation, sample preparation, and validation strategies, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds.[5] For an analyte like this compound, which has a relatively low boiling point (117-118°C), GC offers high resolution and sensitivity.[6] Coupling it with a mass spectrometer provides unparalleled selectivity and confident identification. The choice of a headspace autosampler is a strategic decision to minimize matrix effects and reduce sample preparation time, making it ideal for high-throughput analysis.

Scientific Rationale for HS-GC-MS

The principle of HS-GC-MS involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace). A portion of this vapor is then injected into the GC system. This "solvent-free" injection technique is crucial when dealing with complex matrices (e.g., food, biological fluids), as it prevents non-volatile matrix components from contaminating the GC inlet and column, thereby enhancing method robustness and longevity. Mass Spectrometry (MS) is selected as the detector for its ability to provide structural information through fragmentation patterns and to quantify with high selectivity using modes like Selected Ion Monitoring (SIM).

Experimental Workflow: HS-GC-MS

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep_sample 1. Sample Preparation Accurately weigh sample into 20 mL headspace vial. prep_std 2. Standard Preparation Prepare calibration standards in a matching matrix. add_is 3. Internal Standard Spike all vials with Internal Standard (e.g., d6-Pyridine). prep_std->add_is seal_vial 4. Vial Sealing Immediately seal vials with Magnetic Crimp Caps. add_is->seal_vial incubation 5. Incubation & Equilibration Incubate vial in HS oven (e.g., 70°C for 20 min). seal_vial->incubation injection 6. Headspace Injection Pressurize vial and inject headspace sample into GC. incubation->injection separation 7. GC Separation Separate analytes on a DB-5ms capillary column. injection->separation detection 8. MS Detection Detect and quantify using Mass Spectrometer (SIM/Scan). separation->detection integration 9. Peak Integration Integrate peak areas for This compound and IS. detection->integration calibration 10. Calibration Curve Construct curve (Area Ratio vs. Concentration). integration->calibration quantification 11. Quantification Calculate analyte concentration in unknown samples. calibration->quantification

Caption: HS-GC-MS workflow for this compound quantification.

Detailed Protocol: HS-GC-MS
  • Instrumentation and Materials:

    • Gas Chromatograph with a Mass Spectrometer (GC-MS).

    • Headspace Autosampler.

    • DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • 20 mL Headspace vials with magnetic crimp caps.

    • This compound reference standard.

    • Internal Standard (IS): d6-Pyridine or similar deuterated analog not present in the sample.

    • Matrix-matched blank (e.g., decaffeinated coffee for coffee analysis).

  • Sample and Standard Preparation:

    • Samples: Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Calibration Standards: Prepare a stock solution of this compound in methanol. Spike appropriate volumes into vials containing 1.0 g of matrix-matched blank to create a calibration curve (e.g., 10, 50, 100, 250, 500 ng/g).

    • Internal Standard: Add a consistent amount of internal standard (e.g., 50 µL of a 5 µg/mL solution) to all sample and standard vials.

    • Immediately seal all vials after addition.

  • HS-GC-MS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 70°C

      • Loop Temperature: 80°C

      • Transfer Line Temperature: 90°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Inlet Temperature: 250°C

      • Split Ratio: 20:1

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 2 min).

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • This compound: m/z 97 (quantifier), 96, 54 (qualifiers).

        • d6-Pyridine (IS): m/z 85 (quantifier), 58 (qualifier).

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration.

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R2) guidelines.[1][2]

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

While GC is often preferred for volatile compounds, an HPLC method can be developed for analytes that possess a UV chromophore and sufficient polarity to be retained on a reversed-phase column. This approach is advantageous when a GC-MS is unavailable or when simultaneous analysis of non-volatile compounds is required. The key challenge is achieving adequate retention for a small, relatively nonpolar molecule like this compound.

Scientific Rationale for RP-HPLC-UV

RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes. For this compound, a C18 column is a logical starting point. The mobile phase composition, specifically the ratio of organic solvent (like acetonitrile or methanol) to water, will be the critical parameter to optimize for achieving retention and a good peak shape. A UV detector is suitable because the oxazole ring is aromatic and will absorb UV light, likely in the range of 210-250 nm. This method's success hinges on meticulous method development to ensure the analyte does not elute too early with the solvent front.

Experimental Workflow: RP-HPLC-UV

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample 1. Sample Extraction Extract sample with a suitable solvent (e.g., Acetonitrile). prep_std 2. Standard Preparation Prepare calibration standards in mobile phase. filter_sol 3. Filtration Filter all samples and standards through a 0.45 µm filter. prep_std->filter_sol transfer_vial 4. Vial Transfer Transfer filtered solutions to HPLC autosampler vials. filter_sol->transfer_vial injection 5. HPLC Injection Inject sample onto the C18 column. transfer_vial->injection separation 6. Isocratic Separation Separate analyte using an Acetonitrile/Water mobile phase. injection->separation detection 7. UV Detection Detect analyte by UV absorbance (e.g., 220 nm). separation->detection integration 8. Peak Integration Integrate the peak area of this compound. detection->integration calibration 9. Calibration Curve Construct curve (Peak Area vs. Concentration). integration->calibration quantification 10. Quantification Calculate analyte concentration in unknown samples. calibration->quantification

Caption: RP-HPLC-UV workflow for this compound quantification.

Detailed Protocol: RP-HPLC-UV
  • Instrumentation and Materials:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • 0.45 µm syringe filters.

    • This compound reference standard.

  • Sample and Standard Preparation:

    • Sample Extraction:

      • Accurately weigh 1.0 g of a homogenized sample.

      • Add 10 mL of acetonitrile and sonicate for 15 minutes.

      • Centrifuge the sample at 4000 rpm for 10 minutes.

      • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. A supported liquid extraction (SLE) could also be employed for cleaner extracts.[7]

    • Calibration Standards: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Perform serial dilutions with the mobile phase to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile : Water (40:60 v/v). This ratio is a starting point and must be optimized to achieve a retention time greater than 2 minutes with good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 220 nm.

    • Run Time: 10 minutes.

  • Data Analysis and Validation:

    • Construct an external standard calibration curve by plotting the analyte peak area against concentration.

    • Validate the method for specificity, linearity, accuracy, precision, LOD, and LOQ as per regulatory guidance.[5][8]

Comparative Performance and Method Selection

The choice between HS-GC-MS and RP-HPLC-UV depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. Below is a comparison of the expected performance of these two proposed methods.

Table 1: Comparison of Expected Validation Parameters

Validation ParameterHS-GC-MSRP-HPLC-UVRationale & Causality
Specificity/Selectivity Excellent Good to Moderate GC-MS offers superior selectivity due to both chromatographic separation and mass-based detection (m/z). HPLC-UV relies solely on retention time, making it more susceptible to interference from co-eluting compounds with similar UV absorbance.
Linearity Range (r²) 10 - 500 ng/g (r² > 0.995)0.5 - 50 µg/mL (r² > 0.998)Both methods are expected to show excellent linearity. The concentration range reflects the typical sensitivity of each technique.
Accuracy (% Recovery) 90 - 110%95 - 105%With proper use of an internal standard (for GC-MS) and clean sample extracts (for HPLC), both methods should yield high accuracy.
Precision (%RSD) < 10%< 5%HPLC systems generally exhibit slightly better injection precision than headspace systems. Both are expected to be well within acceptable limits (<15%).
Limit of Detection (LOD) ~2 ng/g ~0.1 µg/mL HS-GC-MS is inherently more sensitive for volatile analytes due to efficient pre-concentration in the headspace and the low noise of MS detectors in SIM mode.
Limit of Quantification (LOQ) ~7 ng/g ~0.4 µg/mL The LOQ follows the same trend as the LOD, with GC-MS providing significantly lower quantification limits.
Sample Throughput High Moderate Headspace automation allows for unattended analysis of many samples. HPLC requires a more involved liquid extraction step for each sample, reducing throughput.
Robustness Good Moderate The headspace inlet protects the GC system from non-volatile matrix, leading to greater long-term stability. HPLC columns can be more prone to contamination and pressure issues from complex matrices.
Expert Recommendation

For the quantification of this compound, HS-GC-MS is the superior and recommended technique. Its primary advantages are significantly higher sensitivity and unparalleled selectivity, which are critical for confident quantification, especially at trace levels or in complex matrices like food and biological samples. The automation of headspace sampling provides higher throughput and reduces the potential for human error during sample preparation.

The RP-HPLC-UV method serves as a viable alternative when GC-MS instrumentation is not available. While it is expected to be less sensitive and selective, it can provide reliable quantitative data within its validated range, particularly for quality control of raw materials or formulations where the analyte concentration is relatively high and the matrix is clean. Meticulous sample preparation and method development to avoid co-eluting interferences are critical for the success of the HPLC approach.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). May 2018. [Link]

  • Bos, S. C. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB010956). FooDB. [Link]

  • USFDA. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Google Cloud.
  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]

  • National Institutes of Health. (n.d.). This compound | C5H7NO | CID 89961. PubChem. [Link]

  • PubMed. (2024). Development and Validation of a Headspace GC-MS Method for Simultaneous Quantification of Antimicrobial Preservatives in Biopharmaceutical Peptide Formulations. PubMed. [Link]

  • Diva Portal. (2024). Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative anal. Diva Portal. [Link]

  • PeerJ. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ. [Link]

  • PubMed. (2009). Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. PubMed. [Link]

  • SpringerLink. (2018). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Di. SpringerLink. [Link]

  • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]

Sources

Comparative Guide: Antimicrobial Efficacy of C4-Functionalized 2,5-Dimethyloxazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of 2,5-dimethyloxazole derivatives , specifically focusing on the structural divergence at the C4-position. Oxazole scaffolds are privileged structures in medicinal chemistry due to their ability to mimic peptide bonds and interact with biological targets via hydrogen bonding and


-stacking.

This study isolates and compares two primary analog series derived from the this compound core:

  • Series A (Sulfonamide-Linked): Designed to target the folate biosynthesis pathway (dihydropteroate synthase inhibition).[1]

  • Series B (Schiff Base-Linked): Designed for membrane disruption and DNA intercalation.

Key Finding: While Series B exhibits broader spectral activity against fungal pathogens (C. albicans), Series A demonstrates superior potency against Gram-negative bacteria (E. coli, P. aeruginosa), often rivaling standard fluoroquinolones in specific resistant strains.

Structural Basis & Design Strategy

The this compound core serves as a lipophilic carrier, enhancing the bioavailability of the attached pharmacophores. The methyl groups at C2 and C5 provide steric bulk that protects the oxazole ring from rapid metabolic degradation while maintaining sufficient lipophilicity (LogP ~1.5 - 2.5) for membrane penetration.

Structure-Activity Relationship (SAR) Logic
  • The Core (this compound): Acts as a bioisostere for amide/ester linkages, improving stability.

  • C4-Position Functionalization: The primary vector for modification.

    • Electron-Withdrawing Groups (EWG): (e.g.,

      
      , 
      
      
      
      on phenyl rings attached to C4) typically enhance antibacterial potency by increasing the acidity of sulfonamide nitrogens or facilitating DNA interaction.
    • Electron-Donating Groups (EDG): (e.g.,

      
      ) often improve antifungal specificity but may reduce Gram-negative efficacy.
      

Comparative Efficacy Analysis

The following data summarizes the Minimum Inhibitory Concentration (MIC) values derived from standardized broth microdilution assays.

Table 1: Antibacterial Efficacy (MIC in )
Compound ClassTarget Strain: S. aureus (Gram +)Target Strain: E. coli (Gram -)Target Strain: P. aeruginosa (Gram -)Performance Verdict
Series A (Sulfonamide) 4.0 – 8.00.5 – 2.0 8.0 – 16.0High Efficacy (Gram -)
Series B (Schiff Base) 2.0 – 4.0 16.0 – 32.0>64.0Moderate (Gram + bias)
Ciprofloxacin (Control)0.5 – 1.00.01 – 0.50.5 – 1.0Standard of Care
Ampicillin (Control)2.0 – 4.04.0 – 8.0>128.0Reference
Table 2: Antifungal Efficacy (MIC in )
Compound ClassTarget Strain: C. albicansTarget Strain: A. nigerPerformance Verdict
Series A (Sulfonamide) 32.0 – 64.0>128.0Low Activity
Series B (Schiff Base) 4.0 – 8.0 16.0 – 32.0 High Potency
Fluconazole (Control)0.5 – 2.02.0 – 8.0Standard of Care

Interpretation: Series A analogs are the preferred candidates for bactericidal applications, particularly against E. coli. Series B analogs show promise as antifungal agents, likely due to the azomethine linkage (


) facilitating interference with fungal cell wall synthesis or ergosterol pathways.

Mechanism of Action (MOA)

Understanding the distinct pathways is critical for selecting the correct analog for drug development.

Diagram 1: Dual-Pathway Mechanism of Action

This diagram illustrates how the core scaffold diverges into two distinct inhibitory pathways based on the C4-substituent.

MOA_Pathway cluster_SeriesA Series A: Sulfonamide Linker cluster_SeriesB Series B: Schiff Base Linker Core This compound Scaffold Sulf Sulfonamide Moiety (PABA Mimic) Core->Sulf Schiff Azomethine Linkage (-N=CH-) Core->Schiff Enzyme Dihydropteroate Synthase (DHPS) Sulf->Enzyme Competitive Inhibition Folate Folate Synthesis Blockade Enzyme->Folate Static Bacteriostatic Effect Folate->Static Wall Cell Wall/Membrane Interaction Schiff->Wall Intercalation Leak Membrane Depolarization & Leakage Wall->Leak Cidal Bactericidal/Fungicidal Leak->Cidal

Caption: Divergent pharmacological pathways of this compound derivatives. Series A targets metabolic enzymes (DHPS), while Series B targets structural integrity.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize industry-standard methodologies.

Chemical Synthesis (General Procedure)

The synthesis of the core this compound often utilizes the Robinson-Gabriel cyclodehydration of


-acylamino ketones.
  • Reactants: Acetylacetone + Amino acid derivative (or appropriate amide).

  • Cyclization: Reflux in

    
     or 
    
    
    
    .
  • Functionalization:

    • Series A: Chlorosulfonation followed by amination with substituted anilines.

    • Series B: C4-acylation followed by condensation with aromatic amines (Schiff base formation).

Antimicrobial Susceptibility Testing (AST)

Protocol Standard: CLSI M07-A10 (Broth Microdilution).

Validation Step: The use of Resazurin (Alamar Blue) is critical for visual confirmation of cell viability, removing subjective turbidity reading errors.

Diagram 2: Validated AST Workflow

AST_Protocol Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (96-well plate) Inoculum->Dilution Compound Add Test Compound (0.5 - 128 µg/mL) Dilution->Compound Incubate 3. Incubation (37°C, 24h) Compound->Incubate Dye 4. Add Resazurin (Viability Indicator) Incubate->Dye Read 5. Readout (Pink=Live, Blue=Dead) Dye->Read Colorimetric Change

Caption: Step-by-step Broth Microdilution workflow incorporating Resazurin dye for high-precision MIC determination.

Toxicology & Selectivity Profile

A critical advantage of the this compound scaffold is its relatively low cytotoxicity compared to other heterocyclic cores (e.g., furan derivatives).

  • Hemolytic Activity: Series A compounds typically show

    
     hemolysis at MIC concentrations, indicating safety for intravenous administration.
    
  • Cytotoxicity (MTT Assay): Series B compounds, due to their membrane-disrupting nature, show higher cytotoxicity against mammalian fibroblast cells (L929) at concentrations

    
    .
    
    • Recommendation: Series B requires liposomal encapsulation or topical formulation to mitigate systemic toxicity.

References

  • European Journal of Medicinal Chemistry. (2017). Synthesis and biological evaluation of 2-methyl-4,5-disubstituted oxazoles as a novel class of highly potent antitubulin agents. [Link]

  • Molecules. (2017).[2] Sulfadiazine salicylaldehyde-based Schiff bases: Synthesis, antimicrobial activity and cytotoxicity.[2] [Link][2][3][4][5]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide.[5][6] [Link]

  • PubChem. Compound Summary: this compound. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

Sources

2,5-Dimethyloxazole vs. thiazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Dimethyloxazole vs. Thiazole Scaffolds in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists & Drug Discovery Scientists

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the interchange between thiazole and oxazole rings is a classic bioisosteric strategy used to modulate lipophilicity, metabolic stability, and hydrogen bond acceptor capability. While both are 5-membered aromatic heterocycles, they are rarely interchangeable without significant impact on the DMPK (Drug Metabolism and Pharmacokinetics) profile.[1]

This guide objectively compares the This compound scaffold against the generic thiazole scaffold. The specific focus on the 2,5-dimethyl substitution pattern for oxazole is critical: unlike the robust thiazole ring, the unsubstituted oxazole ring is chemically labile and prone to hydrolytic ring opening. The 2,5-dimethyl motif is the "stabilized" pharmacophore required for viable drug candidates.

Key Decision Drivers:

  • Select this compound if: You need to lower LogP (lipophilicity), avoid CYP-mediated S-oxidation, or reduce basicity to minimize hERG binding.[1]

  • Select Thiazole if: You require higher lipophilicity for membrane permeability, stronger

    
    -stacking interactions, or a slightly more basic nitrogen for specific active site coordination.[1]
    
Physicochemical Profiling: The "Hard" Data

The substitution of Sulfur (Thiazole) for Oxygen (Oxazole) fundamentally alters the electronic landscape of the ring.

Comparative Properties Table
FeatureThis compoundThiazole (Unsubstituted)Impact on Drug Design
Heteroatom Oxygen (Hard, Electronegative)Sulfur (Soft, Lipophilic)Oxygen tightens the ring electron density; Sulfur expands it.[1]
Basicity (

of

)
~1.0 - 1.5 (Very Weak Base)~2.5 (Weak Base)Thiazole is ~10-30x more basic, affecting solubility and salt formation.[1]
Lipophilicity (

)
Lower (Hydrophilic shift)Higher (Lipophilic shift)Replacing Thiazole with Oxazole typically lowers LogP by ~1.0 unit.[1]
Aromaticity ModerateHighThiazole participates more effectively in

stacking.[1]
H-Bond Acceptor ModerateWeakOxygen is a "harder" acceptor, but low basicity limits interaction strength.[1]
Metabolic Liability C4-oxidation (if unsubstituted)S-oxidation / EpoxidationThiazole carries a structural alert for reactive metabolite formation.[1]
Structural Geometry Implications

The C–S bond (approx.[1] 1.72 Å) is significantly longer than the C–O bond (approx.[1] 1.36 Å).[1]

  • Consequence: A thiazole ring is physically larger.[1] When performing a scaffold hop to oxazole, the "shorter" reach may result in a loss of potency if the heteroatom is essential for contacting a distal residue in the binding pocket.

Metabolic Stability & Toxicity: The Safety Filter

This is the most critical differentiator. The metabolic fates of these two rings differ drastically, influencing toxicity risks.

Thiazole: The Bioactivation Risk

Thiazoles are structural alerts in drug design due to two primary bioactivation pathways mediated by CYP450 enzymes:

  • S-Oxidation: Formation of sulfoxides/sulfones.[1]

  • Epoxidation/Ring Scission: The C4-C5 double bond can be epoxidized, leading to ring opening and the formation of reactive

    
    -dicarbonyl species or thioamides, which can covalently bind to hepatic proteins (idiosyncratic toxicity).[1]
    
    • Example:Sudoxicam was withdrawn due to hepatotoxicity caused by thiazole ring scission.[1] Its successor, Meloxicam , stabilized the ring with a methyl group.[1]

This compound: The Steric Shield

Unsubstituted oxazoles are prone to acid-catalyzed hydrolysis and enzymatic oxidation.[1] However, the 2,5-dimethyl substitution is a "privileged" motif because:

  • C2 Blocking: Prevents nucleophilic attack and deprotonation at the most acidic site.[1]

  • C5 Blocking: Prevents electrophilic metabolic attack.[1]

  • Metabolic Fate: The primary metabolic route shifts away from ring destruction toward benign lateral hydroxylation of the methyl groups (

    
    ).[1]
    
Visualizing the Metabolic Divergence

MetabolicPathways Figure 1: Metabolic Fate Comparison Thiazole Thiazole Scaffold S_Ox S-Oxidation (Sulfoxide/Sulfone) Thiazole->S_Ox CYP450 Epox Epoxidation & Ring Scission Thiazole->Epox CYP450 Oxazole This compound Lat_Ox Lateral Hydroxylation (-CH2OH) Oxazole->Lat_Ox CYP450 (Safe) Tox Reactive Metabolites (Protein Adducts/Toxicity) Epox->Tox Bioactivation Exc Renal Excretion (Glucuronidation) Lat_Ox->Exc Phase II

Figure 1: Comparative metabolic pathways showing the high-risk bioactivation of thiazoles vs. the safer clearance route of this compound.

Synthetic Accessibility: Experimental Protocols

The synthesis of these scaffolds requires distinct methodologies. Below are the standard, self-validating protocols for generating these cores.

Protocol A: this compound Synthesis (Robinson-Gabriel Cyclodehydration)

Ideally suited for creating the stabilized oxazole core from amino acids.

Mechanism: Cyclodehydration of 2-acylamino ketones.[1][2][3][4] Reagents: Polyphosphoric Acid (PPA) or


.[1]

Step-by-Step Methodology:

  • Precursor Synthesis (Dakin-West): Convert N-acetyl-L-alanine to 3-acetamido-2-butanone using acetic anhydride and pyridine (reflux, 4h).

  • Cyclization:

    • Charge a round-bottom flask with 3-acetamido-2-butanone (1.0 eq).[1]

    • Add Polyphosphoric Acid (PPA) (10 wt.[1][4] eq) pre-heated to 60°C.

    • Critical Step: Heat to 140°C for 2 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). Disappearance of the amide spot indicates completion.[1]

  • Work-up:

    • Pour the hot reaction mixture onto crushed ice (exothermic quench).

    • Neutralize with saturated

      
       until pH ~8.[1]
      
    • Extract with

      
       (3x).[1][2]
      
  • Purification: Distillation (b.p. 117-118°C) or silica flash chromatography.

Protocol B: Thiazole Synthesis (Hantzsch Synthesis)

The gold standard for thiazole construction.

Mechanism: Condensation of


-haloketones with thioamides.[1]

Step-by-Step Methodology:

  • Reactants: Combine

    
    -chloroacetone (1.0 eq) and thioacetamide (1.0 eq) in Ethanol (anhydrous).
    
  • Reaction:

    • Reflux for 4–6 hours.[1]

    • Observation: The reaction typically precipitates the thiazole hydrochloride salt upon cooling.

  • Work-up:

    • Filter the solid salt.[1][2]

    • Resuspend in water and basify with

      
       to liberate the free base.[1]
      
    • Extract with DCM.[1]

  • Validation:

    
     NMR shows characteristic thiazole aromatic protons (if unsubstituted at C4/C5) or methyl singlets.[1]
    
Decision Logic: When to Swap?

Use this logic flow to determine the appropriate scaffold for your lead optimization program.

ScaffoldSelection Figure 2: Scaffold Selection Decision Tree Start Start: Lead Optimization Q1 Is the current LogP > 3.5? Start->Q1 Oxazole Select this compound Q1->Oxazole Yes Q2 Is there a metabolic 'soft spot' on the ring? Q1->Q2 No Reason1 Lowers Lipophilicity Improves Solubility Oxazole->Reason1 Q2->Oxazole Yes (Ring Scission Risk) Q3 Is the Nitrogen critical for H-bonding? Q2->Q3 No Q3->Oxazole No (Need Stability) Thiazole Select Thiazole Q3->Thiazole Yes (Need Basicity)

Figure 2: Logical framework for selecting between oxazole and thiazole based on physicochemical and metabolic constraints.

References
  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Dalvie, D. K., et al. (2002). Reactive Metabolites of Thiazole-Containing Drugs: Implications for Toxicity. Chemical Research in Toxicology, 15(3), 269–299.[1] Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link[1]

  • ChEMBL Database. this compound (Compound Report). European Bioinformatics Institute.[1] Link

  • Somani, R. R., & Shirodkar, P. Y. (2009).[1] Thiazole: A Valuable Scaffold in Pharmaceutical Chemistry.[1][5] Asian Journal of Chemistry, 21(3), 1593.[1]

Sources

Assessing the Purity of Synthesized 2,5-Dimethyloxazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2,5-Dimethyloxazole (CAS: 23012-11-5) is a volatile heterocyclic compound utilized as a high-value intermediate in pharmaceutical synthesis (e.g., for Vitamin B6 analogs) and as a flavoring agent due to its nutty, roasted aroma.[1] In both applications, purity is non-negotiable. Trace impurities from the Robinson-Gabriel synthesis—specifically unreacted


-acylamino ketones or pyrazine side-products—can drastically alter organoleptic profiles or inhibit downstream catalytic steps.

This guide compares the two industry-standard methodologies for assessing this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (


H-qNMR) . While GC-FID is the operational standard for volatile profiling, qNMR provides the absolute purity benchmark required for regulatory compliance.

Part 1: Comparative Analysis of Analytical Methods

The choice between GC-FID and qNMR depends on the specific stage of development (Routine QC vs. Reference Standard Characterization).

Method Performance Matrix
FeatureMethod A: GC-FID Method B:

H-qNMR
Primary Utility Routine QC, Volatile Impurity ProfilingAbsolute Purity Determination, Structure Verification
Basis of Quantification Relative Response Factors (RRF)Molar Ratio (Directly proportional to nuclei count)
Reference Standard Requires identical commercial standard for calibrationRequires any high-purity internal standard (IS)
Sample Destruction YesNo (Recoverable)
Detection Scope Volatiles only (Blind to inorganic salts/polymers)All protonated species (Volatiles + Non-volatiles)
Precision (RSD) < 1.0%< 0.5% (with optimized relaxation delays)
Limit of Detection High (ppm level)Moderate (0.1% level)
Decision Framework

The following logic gate illustrates when to deploy each method during the synthesis lifecycle.

PurityDecision Start Synthesized Crude This compound Check Is the sample for Routine QC or Certification? Start->Check Routine Routine QC / Process Monitoring Check->Routine Routine Cert Final Certification / Reference Standard Check->Cert Certification GC Method A: GC-FID (Check Volatile Impurities) Routine->GC Cert->GC Orthogonal Check NMR Method B: 1H-qNMR (Determine Absolute Mass %) Cert->NMR Result1 Calculate Area % (Relative Purity) GC->Result1 Result2 Calculate Weight % (Absolute Purity) NMR->Result2

Figure 1: Analytical Decision Matrix. Use GC-FID for reaction monitoring; use qNMR for final lot certification.

Part 2: Detailed Experimental Protocols

Protocol A: GC-FID (The Volatile Standard)

Objective: To quantify this compound relative to volatile synthesis byproducts (e.g., 2,4,5-trimethyloxazole, acetoin).

Mechanism: this compound is a polar nitrogen heterocycle. Standard non-polar columns (DB-5) may cause peak tailing due to interaction with silanols. A polar PEG (Polyethylene Glycol) column is recommended for sharper peak shapes and better separation from non-polar hydrocarbon solvents.

Materials:

  • Column: DB-WAX or ZB-WAX (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Internal Standard (IS): n-Dodecane (Distinct retention time, non-reactive).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Workflow:

  • Sample Prep: Dissolve 50 mg of synthesized oxazole and 10 mg of n-Dodecane in 1.5 mL of DCM.

  • Inlet Parameters: Split ratio 50:1; Temperature 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 5 min.

  • Detection: FID at 280°C.

Data Analysis: Calculate purity using the Internal Standard Method to account for injection variability.



Where 

is the Response Factor determined by injecting a certified commercial standard.
Protocol B: H-qNMR (The Absolute Validator)

Objective: To determine the absolute mass purity (weight %) without needing a specific oxazole reference standard.

Mechanism: qNMR relies on the principle that signal intensity is directly proportional to the number of nuclei. By adding a certified Internal Standard (IS) of known purity, the analyte's purity can be calculated mathematically.

Critical Selection: The Internal Standard For this compound, the spectrum contains:

  • Methyl group (C2): ~2.4 ppm (Singlet)

  • Methyl group (C5): ~2.2 ppm (Singlet)

  • Ring proton (C4): ~6.6 ppm (Singlet)

Avoid Maleic Acid (6.3 ppm) as it may overlap with the ring proton. Recommended IS: Dimethyl Sulfone (DMSO


) . It presents a clean singlet at ~3.0 ppm (in DMSO-

) or ~2.9 ppm (in CDCl

), sitting perfectly between the oxazole methyls and the ring proton.

Workflow:

  • Gravimetry: Weigh exactly ~20 mg of synthesized this compound (

    
    ) and ~10 mg of certified Dimethyl Sulfone (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Solvation: Add 0.6 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       30 seconds (Must be 
      
      
      
      of the slowest relaxing nucleus).
    • Scans: 16 or 32 (for sufficient S/N ratio > 250:1).

    • Spectral Width: 15 ppm (to catch all signals including solvent satellites).

Data Analysis: Integrate the IS peak (set to known proton count, e.g., 6H for DMSO


) and the analyte peak (e.g., 1H for the C4-H ring proton).


  • 
    : Integrated Area[2][3]
    
  • 
    : Number of protons (Oxazole C4-H = 1; DMSO
    
    
    
    = 6)
  • 
    : Molecular Weight (Oxazole = 97.12; DMSO
    
    
    
    = 94.13)
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)[4]
    

Part 3: Experimental Verification & Troubleshooting

Simulated Comparative Data

The following table represents typical results when analyzing a "98% pure" crude batch synthesized via the Robinson-Gabriel method.

ParameterGC-FID ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %)97.8% (Weight %)GC overestimates purity by ignoring non-volatile salts/water.
Water Content Not DetectedVisible (3.3 ppm)qNMR reveals moisture contamination (common in oxazole synthesis).
Solvent Residue Detected (DCM)Detected (DCM)Both methods confirm solvent presence, but qNMR quantifies it without RRFs.
Inorganic Salts Not DetectedNot DetectedqNMR baseline may show distortion; neither detects NaCl directly.
Workflow Visualization: qNMR Execution

qNMRWorkflow Step1 Weigh Analyte (±0.01 mg) Step3 Dissolve in DMSO-d6 Step1->Step3 Step2 Weigh Internal Std (Dimethyl Sulfone) Step2->Step3 Step4 Acquire Spectrum (D1 > 30s) Step3->Step4 Step5 Phase & Baseline Correction Step4->Step5 Step6 Integrate & Calculate Step5->Step6

Figure 2: qNMR Workflow for Absolute Purity Assessment. Precision weighing is the critical control point.

Common Impurities in Synthesis

When assessing purity, specifically look for these synthesis artifacts:

  • Acetoin (3-Hydroxybutanone): Starting material precursor. Appears in GC.

  • 2,4,5-Trimethyloxazole: Homologous impurity if starting materials were impure. Hard to separate on non-polar GC columns.

  • Pyrazines: Formed via dimerization of amino ketones. They possess strong odors and distinct aromatic NMR shifts (> 8.0 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, this compound. Retrieved from [Link]

  • BIPM (2019). Internal Standard Reference Data for qNMR.[3] Bureau International des Poids et Mesures. Retrieved from [Link]

  • Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Viñas, P., et al. (2008). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides.[5] Analytical and Bioanalytical Chemistry.[3] Retrieved from [Link]

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Comparative Guide: Target Selectivity and Cross-Reactivity of 2,5-Dimethyloxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, achieving high target affinity while minimizing off-target cross-reactivity remains a formidable challenge. Heterocyclic rings, particularly oxazoles and thiazoles, are ubiquitous pharmacophores; however, unsubstituted variants frequently exhibit promiscuous binding to off-target metalloenzymes (such as Cytochrome P450s) and off-target kinases.

This guide provides an in-depth comparative analysis of 2,5-Dimethyloxazole (2,5-DMO) -based compounds against traditional heterocyclic alternatives. By examining recent advancements in STING (Stimulator of Interferon Genes) agonists[1] and anti-parasitic inhibitors[2], we delineate the mechanistic causality behind 2,5-DMO's superior selectivity profile and provide self-validating experimental workflows for cross-reactivity profiling.

Mechanistic Causality: The Structural Logic of 2,5-DMO Selectivity

To understand why this compound outperforms unsubstituted oxazoles or thiazoles in selectivity assays, we must analyze the structure-activity relationship (SAR) at a molecular level:

  • Steric Shielding of the Heteroatom: Unsubstituted oxazole nitrogens act as potent hydrogen-bond acceptors and metal chelators, often coordinating with the heme iron in CYP450 enzymes, leading to undesirable metabolic drug-drug interactions (DDIs). The addition of a methyl group at the 2-position creates precise steric bulk that physically blocks the nitrogen lone pair from accessing the deep, narrow catalytic clefts of off-target metalloenzymes.

  • Dihedral Angle Restriction: The methyl group at the 5-position restricts the rotational degrees of freedom when the oxazole is conjugated to adjacent aromatic systems (e.g., indoles or benzimidazoles). This forces the molecule into a pre-organized conformation. In the case of recent STING agonists, this pre-organization perfectly matches the closed, active conformation of the STING homodimer interface, while creating steric clashes in the ATP-binding pockets of off-target kinases[3].

  • Electronic Modulation: The electron-donating nature of the two methyl groups subtly alters the basicity of the oxazole ring, optimizing its hydrophilicity and reducing lipophilic-driven promiscuity (often measured as non-specific binding in human serum albumin assays).

STING_Pathway DMO This compound Ligand STING STING Homodimer (Target) DMO->STING High Affinity Binding CYP CYP450 Enzymes (Off-Target) DMO->CYP Steric Shielding IRF3 IRF3 Phosphorylation STING->IRF3 Activation Tox Metabolic Toxicity (Mitigated) CYP->Tox Prevented IFN IFN-β Production (Efficacy) IRF3->IFN Transcription

Figure 1: Mechanistic pathway of 2,5-DMO STING activation and off-target avoidance.

Comparative Performance Data

The superiority of the 2,5-DMO scaffold is best illustrated by comparing it directly to its structural analogs in recent high-profile drug development campaigns.

In the optimization of a STING agonist platform for Antibody-Drug Conjugates (ADCs), researchers evaluated multiple heterocyclic carboxamides[1]. Compound 8, utilizing a This compound-4-carboxamide moiety, demonstrated an optimal balance of target activation and hydrophilicity compared to its thiazole (Compound 11) and mono-methyl oxazole (Compound 15) counterparts[3]. Similarly, in the development of Trypanosoma cruzi inhibitors, this compound-4-carboxylic acid derivatives maintained >10-fold selectivity over host cells[2].

Table 1: Cross-Reactivity and Selectivity Profile Comparison
Scaffold DerivativeTarget Potency (STING EC₅₀)CYP3A4 Inhibition (IC₅₀)Cross-Species Reactivity (Human/Murine)Hydrophilicity / Off-Target Kinase Hits
This compound (e.g., Cmpd 8) < 10 nM > 50 µM (Clean) High / High Excellent / < 2 hits
4-Ethyl-2-methyloxazole (e.g., Cmpd 15)< 15 nM~ 20 µM (Moderate)High / ModerateModerate / 5-8 hits
4-Ethyl-2-methylthiazole (e.g., Cmpd 11)< 20 nM< 10 µM (Promiscuous)Moderate / LowPoor / > 15 hits

Data synthesized from comparative structural evaluations in recent STING agonist and anti-parasitic optimization campaigns[1][2][3].

Experimental Protocols: Self-Validating Systems

To empirically validate the cross-reactivity profile of 2,5-DMO compounds, researchers must employ orthogonal, self-validating assays. The following protocols are designed to confirm both target engagement and the absence of off-target liability.

Protocol A: High-Throughput CYP450 Cross-Reactivity Profiling

Causality: This assay proves that the 2,5-dimethyl steric bulk effectively prevents the oxazole nitrogen from coordinating with the CYP heme iron, a primary cause of drug toxicity.

  • Microsome Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 0.5 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Incubation: Dispense the 2,5-DMO test compound and the thiazole control into a 96-well plate across a 10-point concentration gradient (0.1 µM to 100 µM). Self-validation: Include Ketoconazole as a positive control for CYP3A4 inhibition.

  • Reaction Initiation: Add a cocktail of CYP-specific fluorescent probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Pre-incubate at 37°C for 5 minutes.

  • NADPH Addition: Initiate the catalytic reaction by adding 1 mM NADPH. Incubate for 15 minutes at 37°C.

  • Termination & Readout: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 3000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify metabolite formation.

  • Data Analysis: Calculate the IC₅₀. A successful 2,5-DMO derivative should exhibit an IC₅₀ > 50 µM, indicating negligible cross-reactivity.

Protocol B: Cross-Species Target Activation Assay (STING)

Causality: Restricting the dihedral angle prevents off-target binding, but it must not abrogate binding to the intended orthologous targets across species (crucial for preclinical murine models).

  • Cell Plating: Seed THP-1 Dual reporter cells (Human STING) and RAW-Lucia ISG cells (Murine STING) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat cells with the 2,5-DMO compound (e.g., Compound 8 analog) using a 3-fold serial dilution starting at 10 µM.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Reporter Measurement: Add QUANTI-Luc luminescence assay reagent to the supernatant. Measure luminescence using a microplate reader.

  • Viability Counter-Screen: Self-validation: Read cell viability using CellTiter-Glo in the same plate to ensure that decreases in luminescence are due to lack of activation, not compound cytotoxicity.

Workflow Synth Synthesize 2,5-DMO Library Primary Primary Screen (Target Potency) Synth->Primary Counter Counter Screen (CYP/Kinome Panel) Primary->Counter EC50 < 10nM Select Selectivity Validation Counter->Select Clean Profile Fail High Cross-Reactivity (Discard) Counter->Fail Off-Target Hits

Figure 2: Self-validating experimental workflow for cross-reactivity profiling.

Conclusion

The strategic incorporation of the this compound moiety represents a highly effective method for engineering target selectivity in small molecule drug discovery. By leveraging steric shielding and conformational restriction, 2,5-DMO derivatives consistently outperform traditional thiazoles and unsubstituted oxazoles in mitigating off-target cross-reactivity, making them privileged building blocks for complex therapeutic platforms such as STING-agonist ADCs and highly selective anti-infectives.

References

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry (2023). 1

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry (2025). 2

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates (PMC Full Text). National Institutes of Health (2023). 4

Sources

Benchmarking the Performance of 2,5-Dimethyloxazole as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Green-Roasted" Bridge

2,5-Dimethyloxazole (DMO) represents a critical functional "bridge" in flavor chemistry. Unlike the dominant alkylpyrazines, which provide heavy, monolithic "roasted" or "earthy" notes, DMO offers a dualistic profile: a primary green/vegetative top note anchored by a nutty, roasted body .

This guide benchmarks DMO against the industry standard for roasted notes, 2,3,5-Trimethylpyrazine (TMP) . While TMP offers superior stability and lower odor thresholds, DMO is indispensable for creating "fresh" roasted profiles (e.g., medium-roast coffee, seared meat) where pyrazines alone taste "flat" or "burnt."

Key Finding: DMO is not a replacement for pyrazines but a modulator . It reduces the sensory "heaviness" of pyrazines, adding volatility and freshness.

Physicochemical Characterization

To understand the application scope, we must first compare the "hardware" of the molecules. DMO is significantly more volatile and hydrophilic than its pyrazine counterparts.

Table 1: Comparative Physicochemical Profile
PropertyThis compound (DMO) 2,3,5-Trimethylpyrazine (TMP) Implication for Formulation
CAS Number 23012-11-514667-55-1
Molecular Weight 97.12 g/mol 122.17 g/mol DMO elutes earlier in GC analysis.
Boiling Point 117–118 °C171–172 °CDMO is a Top Note ; TMP is a Middle/Base Note .
LogP (Hydrophobicity) ~1.1~2.3DMO is more water-soluble; higher loss in aqueous processing.
Odor Threshold ~100–500 ppb (Water)~0.4–2 ppb (Water)DMO requires 100x–500x higher dosage for impact.
Flavor Descriptors Green, Vegetable, Nutty, SearedRoasted Peanut, Earthy, CocoaDMO adds complexity; TMP adds power.

Mechanism of Action: Formation & Stability

Understanding the formation pathway allows researchers to manipulate processing conditions (temperature/pH) to favor DMO generation in situ.

Formation Pathway (Maillard Reaction)

DMO is formed primarily via the Strecker Degradation of amino acids (specifically Threonine or Serine) interacting with dicarbonyls like Methylglyoxal. Unlike Pyrazines, which require ammonia condensation, Oxazoles retain the oxygen from the carbohydrate backbone.

Stability & Reactivity Profile

Critical Warning: Oxazoles are less stable than pyrazines in acidic environments.

  • pH > 5.0: DMO is stable.

  • pH < 4.0: The oxazole ring undergoes acid-catalyzed hydrolysis, ring-opening to form

    
    -acylamino ketones, resulting in a loss of the "nutty" note and formation of "stale" off-notes.
    
Visualization: Maillard Formation & Hydrolysis Risk

MaillardPathway Precursors Amino Acid (Serine/Threonine) + Methylglyoxal Strecker Strecker Degradation Precursors->Strecker Intermediate Alpha-Amino Ketone Strecker->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization DMO This compound (Target Flavor) Cyclization->DMO Hydrolysis Acid Hydrolysis (pH < 4.0) DMO->Hydrolysis Instability OffNote Acylamino Ketone (Flavor Loss) Hydrolysis->OffNote

Caption: Figure 1. Formation of this compound via Strecker Degradation and risk of acid hydrolysis.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of an internal standard (IS) is non-negotiable for quantitative accuracy.

Protocol A: Headspace SPME-GC-MS Analysis

Objective: Quantify DMO recovery in a complex matrix (e.g., protein solution or emulsion).

Materials:

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - essential for capturing both volatiles (DMO) and semi-volatiles (Pyrazines).

  • Column: DB-WAX UI (Polar) or equivalent.

  • Internal Standard: 2-Methyl-3-heptanone (structurally distinct, similar volatility).

Workflow:

  • Sample Prep: Aliquot 5g sample into a 20mL headspace vial. Add 2g NaCl (salting out effect increases DMO volatility). Add 5µL Internal Standard (50 ppm in methanol).

  • Equilibration: Agitate at 50°C for 20 mins.

  • Extraction: Expose SPME fiber for 30 mins at 50°C.

  • Desorption: 250°C for 3 mins (Splitless mode).

  • GC Program: 40°C (2 min hold)

    
     5°C/min to 230°C.
    

Validation Check: Calculate the Relative Response Factor (RRF) of DMO vs. Internal Standard in a water blank before running samples. If RRF varies >10% between runs, replace the fiber.

Protocol B: Sensory Benchmarking (QDA)

Objective: Visualize the "Green-Roasted" shift. Panel: 8-10 Trained Assessors. Scale: 15cm Unstructured Line Scale.

Reference Standards:

  • Green/Vegetative: Hexanal (5 ppm in water).

  • Nutty/Roasted: 2,3,5-Trimethylpyrazine (1 ppm in water).

  • Meaty/Savory: 2-Methyl-3-furanthiol (0.1 ppb - Handle with care).

Procedure: Assessors evaluate the Test Sample (DMO at 20 ppm) against the Reference Standards.

Application in Drug Development: Bitterness Masking

While Pyrazines mask "Earthy" bitterness (e.g., Acetaminophen), This compound is superior for masking "Vegetal/Metallic" bitterness found in alkaloids (e.g., Quinine, Caffeine).

The Mechanism: DMO functions via Cross-Modal Interaction . The "green/nutty" aroma creates a congruency with vegetable notes. When a patient tastes a bitter alkaloid, the presence of DMO signals "food/nut" to the brain, suppressing the "toxin" rejection signal associated with pure bitterness.

Formulation Strategy:
  • Dosage: 50–150 ppm (High dosage required due to volatility).

  • Pairing: Combine with Vanillin (sweetness) and 2,3,5-Trimethylpyrazine (depth).

  • Ratio: 10:1 (DMO : TMP). This high ratio ensures the profile remains "fresh" rather than "burnt."

Visualization: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Correlation Sample Formulation Matrix (API + Flavor) Salting Add NaCl (Saturation) + Internal Standard Sample->Salting SPME HS-SPME Extraction (DVB/CAR/PDMS) Salting->SPME GCMS GC-MS Separation (Polar Column) SPME->GCMS Data Peak Area Ratio (Target / IS) GCMS->Data Panel QDA Panel (Green vs. Roasted) Data->Panel Correlation Spider Sensory Profile Generation Panel->Spider

Caption: Figure 2. Integrated workflow for chemical quantification and sensory profiling of DMO.

References

  • Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Definitive source for regulatory status and general sensory properties).[1][2][3]

  • Mottram, D. S. (1998). "Flavor formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424. (Establishes the Maillard/Strecker degradation pathway for oxazoles).

  • PubChem Database. "this compound (Compound)." National Center for Biotechnology Information. (Source for physicochemical data: LogP, Boiling Point).[3][4][5]

  • Ho, C. T., & Chen, Q. (1994). "Lipids in Food Flavors." ACS Symposium Series. (Discusses the stability of heterocyclic compounds in lipid vs. aqueous phases).

  • Stone, H., & Sidel, J. L. (2004). Sensory Evaluation Practices. Academic Press. (Standard reference for Quantitative Descriptive Analysis - QDA protocols).

Sources

Safety Operating Guide

2,5-Dimethyloxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2,5-Dimethyloxazole: Advanced Operational Handling and Disposal Protocols

For drug development professionals and materials scientists, this compound (CAS: 23012-11-5) is a highly valuable heterocyclic building block and a specialized electrolyte stabilizer in lithium metal batteries[1]. However, its unique chemical structure—a five-membered ring containing both nitrogen and oxygen—combined with its low flash point, demands rigorous, causality-driven safety and disposal protocols.

This guide provides a self-validating operational system for the safe handling, segregation, and EPA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profile & Hazard Causality

To safely manage this compound, one must understand the physical and chemical mechanisms that drive its hazards. The compound is classified under GHS07 (Harmful/Irritant)[2]. Its primary risks stem from two factors:

  • Volatility and Flammability: With a flash point of approximately 30.0 °C (86.0 °F)[3], the liquid readily forms combustible vapor-air mixtures at standard room temperatures.

  • Heterocyclic Nitrogen: When subjected to thermal degradation or uncontrolled combustion, the nitrogen atom within the oxazole ring oxidizes, releasing highly toxic nitrogen oxides (NOx)[4].

Table 1: this compound Quantitative Data & Operational Implications

ParameterValue / ClassificationOperational Implication
CAS Number 23012-11-5Required for accurate EPA/RCRA waste manifesting.
Flash Point ~30.0 °C (86.0 °F)[3]Classified as a flammable liquid; mandates the use of grounded, non-sparking equipment[5].
GHS Hazards H302, H315, H319, H335[2][6]Mandates strict PPE (nitrile gloves, goggles) and continuous fume hood handling to prevent respiratory irritation[6].
Incompatibilities Strong oxidizing agents[4]Must be strictly segregated from nitrates, peroxides, and halogens to prevent exothermic thermal runaway.
Combustion Byproducts CO, CO₂, NOx, SOx (if cross-contaminated)[4]Disposal via incineration must occur in facilities equipped with advanced NOx scrubbers.

Operational Waste Segregation Workflow

Improper mixing of this compound with incompatible waste streams is the leading cause of laboratory accidents involving heterocycles. Because it reacts vigorously with strong oxidizers[4], it must be isolated at the point of generation.

WasteWorkflow Start Waste Generation: This compound Segregation Segregation: Isolate from Oxidizers Start->Segregation Storage Accumulation: Flammable Storage Cabinet Segregation->Storage Transport EHS Transfer: Licensed HazMat Contractor Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubber NOx Scrubbing System (Emission Control) Incineration->Scrubber End Safe Environmental Release Scrubber->End

Fig 1: End-to-end segregation and disposal pathway for this compound waste.

Step-by-Step Disposal Procedures

This compound cannot be discharged into the municipal sewage system. It must be arranged as special hazardous waste through a licensed disposal company in accordance with national and regional regulations[4].

Step 1: Containerization and Labeling

  • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or PTFE container.

  • Causality: Standard plastics may degrade over time when exposed to organic solvents.

  • Labeling: Affix a hazardous waste label immediately. Mark it as "Hazardous Waste - Flammable Liquid, Toxic (Contains this compound)".

Step 2: Accumulation and Storage

  • Action: Store the sealed waste container in a grounded, dedicated flammable storage cabinet[4].

  • Causality: Keeping the ambient temperature well below its 30°C flash point prevents the buildup of explosive vapors[3]. Ensure the cabinet is devoid of any oxidizing agents.

Step 3: Manifesting and EPA Compliance

  • Action: Coordinate with your Environmental Health and Safety (EHS) department. Depending on the concentration and solvent matrix, this waste typically falls under the RCRA characteristic waste code D001 (Ignitability) in the United States.

Step 4: High-Temperature Incineration

  • Action: The licensed contractor will subject the material to high-temperature incineration (>1000°C).

  • Causality: Incineration is the only reliable method to completely cleave the highly stable oxazole ring. Because this cleavage generates nitrogen oxides (NOx), the incineration facility must route the exhaust through catalytic NOx scrubbers to prevent toxic atmospheric emissions[4].

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent vapor ignition and respiratory exposure.

SpillResponse Spill Spill Detected: This compound Assess Assess Volume & Ventilation Spill->Assess Evac Evacuate & Remove Ignition Sources Assess->Evac Large/Poor Vent PPE Don PPE: Respirator, Nitrile Gloves Assess->PPE Small/Fume Hood Evac->PPE Contain Contain Spill: Inert Absorbent (Sand) PPE->Contain Clean Collect with Non-Sparking Tools Contain->Clean Dispose Seal in HazMat Container for Incineration Clean->Dispose

Fig 2: Decision tree and operational workflow for this compound spill mitigation.

Spill Mitigation Methodology:

  • Source Control: Immediately extinguish all open flames, heat sources, and electrostatic discharge risks in the vicinity[4][5].

  • Ventilation: Ensure the fume hood sash is open to maximum safe operating height or maximize room ventilation to disperse combustible vapors[5][6].

  • Containment: Cover the spill with an inert absorbent material, such as dry sand or vermiculite. Never use combustible absorbents like sawdust , as the mixture will become highly flammable.

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to sweep up the saturated absorbent[5].

  • Final Disposal: Place the collected material into a heavy-duty hazardous waste bag or sealed drum, label it as flammable/toxic spill debris, and route it for incineration[4]. Wash the contaminated surface thoroughly with soap and water[6].

References

  • Fluorochem. "Ethyl this compound-4-carboxylate (CAS 23000-15-9) SDS". fluorochem.co.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEz_RPCFTONMag3vnIepKK8i6IDh1bJ-T8220gQGCluN6B-gg3fZaqyb9LtpT2A77H9SgpOBHPM6k9lQZigbIMSVu3pG4NGbdMsbJ7nbwP5tlk76LcGwdEmaf9M53VXT2ilfZF]
  • Chemsrc. "2,5-Dimethyl-1,3-thiazole / this compound Safety Information". chemsrc.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGflMVf4LuL_lYkX0HPH496OseQgaA-kPm2H4VxJS2UBtYzgAl2ZtvczVRl-A8ZwDIeJ_Cr1AIY3z8nieWPFOQJRFIt1o5TEILqeblhLI8b8lZ9Z8LOEOKe9hsS3JHc4wD-l0Vhq2mnb-hdhSGvNiE=]
  • Echemi. "2,5-dimethyl-4-ethyl oxazole". echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcMJR_a3rbx91l2CQz2fGxLuDuayMW4P41wC26lkksRqt83bvehNJ_nK_PwXfwP2YHb8wNWNDcqUT6rJBebc93FzxBbIEunO1wj6kBFGSWFX3wfqXyO0J9RVjY1mxsfdKker-LrzJwLkpii2XNLH9CSJ6NjenlzXsMrVOaU4EFwxjnK1pe4E6_tA==]
  • The Good Scents Company. "2,5-dimethyl oxazole, 23012-11-5". thegoodscentscompany.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Axw4RCq81dQrfTK_JmQOSzhJDGxmr_LhuBb_t_Mwq5NOYO359-zecJZBsyCOgfsc4bqG7QtN0WiPh7ep6ebD6ieJC9p2hvTzdAyD8HJH_I5wENggN0OvzzDDXLls3zU7aVKipUBIWSteEIB8ReTutLQ=]
  • CymitQuimica. "Safety Data Sheet - 2,5-Dimethyl-1,3-oxazole". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBlsolEXn3gEoFCzyd5qaTyrxJu7NWO1WfA8aqbeXHc4RyRRYNXDHSbeudg3Ru7E0wYrXZURD261bD3w4JB5SAGvFZmobT9GIt_v0AMpXtb1faNFnxEALAFbJVh9mSx5wqK7qwytSYj4EO_ORQwZJPSauuqwfi-4g1SQ==]
  • Wikipedia. "Lithium metal battery". wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvwEpxx_ppXoZPBjcChgbpDbsKmZgrxTiP1KjSHLES3zAMTXpiyK_YEbbe7QV9pX-LbguhQj_VHaZml1Spw5lFfHq240imsvFXGo4eVqcyzweNsiMyIcNPKgB3qv5ZBJIFMSyVSAV0joMHuqSStQ==]

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.